molecular formula C14H21ClN2O3 B1678251 Propacetamol hydrochloride CAS No. 66532-86-3

Propacetamol hydrochloride

Katalognummer: B1678251
CAS-Nummer: 66532-86-3
Molekulargewicht: 300.78 g/mol
InChI-Schlüssel: WGTYJNGARJPYKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propacetamol Hydrochloride is a prodrug of paracetamol (PCM), being effectively used to treat fever and pain.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4-acetamidophenyl) 2-(diethylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c1-4-16(5-2)10-14(18)19-13-8-6-12(7-9-13)15-11(3)17;/h6-9H,4-5,10H2,1-3H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTYJNGARJPYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216721
Record name Propacetamol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66532-86-3
Record name Glycine, N,N-diethyl-, 4-(acetylamino)phenyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66532-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propacetamol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066532863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propacetamol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetamidophenyl N,N-diethylaminoacetate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPACETAMOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH41QYH8E5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

propacetamol as a prodrug of paracetamol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Propacetamol (B1218958) as a Prodrug of Paracetamol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propacetamol is a water-soluble prodrug of paracetamol (acetaminophen) designed for intravenous administration.[1][2] Chemically, it is the N,N-diethylglycine ester of paracetamol, which enhances its solubility, making it suitable for parenteral use in clinical settings where oral administration is not feasible, such as in postoperative care.[2][3] Upon intravenous infusion, propacetamol is rapidly and completely hydrolyzed by plasma esterases into its active form, paracetamol, and the inert N,N-diethylglycine.[3][4] Consequently, its pharmacological activity is identical to that of paracetamol, providing analgesic (pain relief) and antipyretic (fever reduction) effects.[1][5] This guide provides a comprehensive technical overview of propacetamol, including its mechanism of action, pharmacokinetics, clinical efficacy, and detailed experimental protocols relevant to its study and synthesis.

Chemical Properties and Synthesis

Propacetamol hydrochloride is the commonly used salt form. It is a white to beige powder with good water solubility.

  • IUPAC Name: (4-acetamidophenyl) 2-(diethylamino)acetate[1]

  • Molecular Formula: C₁₄H₂₀N₂O₃[1]

  • Molar Mass: 264.325 g·mol⁻¹[2]

Synthesis of this compound

The synthesis of this compound from paracetamol involves a two-step process: chloroacetylation of paracetamol followed by amination with diethylamine.[6][7]

G Paracetamol Paracetamol (4-hydroxyacetanilide) reagent1 + Chloroacetyl Chloride in polar aprotic solvent Paracetamol->reagent1 Intermediate Compound 2 (4-acetamidophenyl 2-chloroacetate) reagent2 + Diethylamine (Direct Amination) Intermediate->reagent2 Propacetamol_base Compound 3 (Propacetamol Base) reagent3 + HCl (pH adjustment) Propacetamol_base->reagent3 Propacetamol_HCl This compound reagent1->Intermediate reagent2->Propacetamol_base reagent3->Propacetamol_HCl

Caption: Chemical synthesis pathway for this compound.

Mechanism of Action

Conversion to Paracetamol

Propacetamol itself is pharmacologically inactive. Its therapeutic effects are entirely dependent on its rapid bioconversion to paracetamol.[4] Following intravenous administration, plasma esterases hydrolyze the ester bond of propacetamol, releasing paracetamol and N,N-diethylglycine.[1][3] This conversion is swift, typically occurring within minutes.[3] A dosage of 2g of propacetamol is formulated to be bioequivalent to 1g of paracetamol.[2]

G Propacetamol Propacetamol (Administered IV) Hydrolysis Hydrolysis Propacetamol->Hydrolysis Paracetamol Paracetamol (Active Metabolite) Hydrolysis->Paracetamol Byproduct N,N-diethylglycine (Inert) Hydrolysis->Byproduct Enzyme Plasma Esterases Enzyme->Hydrolysis

Caption: In-vivo hydrolysis of propacetamol to active paracetamol.

Pharmacological Action of Paracetamol

The precise mechanism of paracetamol is complex and not fully elucidated, but it is known to act primarily within the central nervous system (CNS).[1] Its effects are attributed to:

  • Inhibition of Cyclooxygenase (COX): Paracetamol weakly inhibits COX-1 and COX-2 enzymes, particularly in environments with low levels of peroxides, such as the CNS.[3][4] This reduces the synthesis of prostaglandins, which are key mediators of pain and fever.[3] Its weak activity in peripheral tissues accounts for its limited anti-inflammatory effect compared to NSAIDs.[3]

  • Modulation of Endogenous Pathways: Paracetamol's action also involves interactions with the serotonergic descending neuronal pathway, the L-arginine/NO pathway, and the endocannabinoid system.[4] In the brain, paracetamol can be metabolized to N-arachidonoylphenolamine (AM404), a compound that activates cannabinoid CB1 receptors and capsaicin (B1668287) receptor (TRPV1), contributing to its analgesic properties.[4]

G cluster_cns Central Nervous System (CNS) Paracetamol Paracetamol COX COX-1 / COX-2 Paracetamol->COX Inhibits Serotonergic Serotonergic Pathway Paracetamol->Serotonergic Modulates Endocannabinoid Endocannabinoid System (CB1 Activation) Paracetamol->Endocannabinoid Modulates NO_pathway L-arginine/NO Pathway Paracetamol->NO_pathway Modulates Prostaglandins Prostaglandin Synthesis COX->Prostaglandins PainFever Pain & Fever Prostaglandins->PainFever Analgesia Analgesia Serotonergic->Analgesia Endocannabinoid->Analgesia NO_pathway->Analgesia G cluster_prep Preparation & Reaction cluster_sampling Sampling & Processing cluster_analysis Analysis Prep Prepare Propacetamol & Plasma Samples Incubate Incubate at 37°C Prep->Incubate Start Initiate Reaction: Add Propacetamol to Plasma Incubate->Start Sample Withdraw Aliquots at Time Points (t=0, 2, 5...) Start->Sample Quench Quench with Acetonitrile (Stop Reaction) Sample->Quench Centrifuge Centrifuge (Remove Proteins) Quench->Centrifuge Collect Collect Supernatant Centrifuge->Collect HPLC HPLC Analysis Collect->HPLC Quantify Quantify Propacetamol & Paracetamol Peaks HPLC->Quantify Plot Plot Concentration vs. Time Quantify->Plot

References

chemical structure and properties of propacetamol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propacetamol (B1218958) hydrochloride is a water-soluble prodrug of paracetamol (acetaminophen), developed to overcome the poor aqueous solubility of paracetamol, thereby enabling its intravenous administration.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacology, and analytical methodologies related to propacetamol hydrochloride.

Chemical Structure and Identification

Propacetamol is an ester formed between paracetamol and N,N-diethylglycine. The hydrochloride salt enhances its stability and solubility.

  • IUPAC Name: (4-acetamidophenyl) 2-(diethylamino)acetate hydrochloride[2]

  • CAS Number: 66532-86-3[3]

  • Molecular Formula: C₁₄H₂₁ClN₂O₃[2]

  • Molecular Weight: 300.78 g/mol [4][5]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (4-acetamidophenyl) 2-(diethylamino)acetate hydrochloride
CAS Number 66532-86-3[3]
Molecular Formula C₁₄H₂₁ClN₂O₃[2]
Molecular Weight 300.78 g/mol [4][5]
InChI Key WGTYJNGARJPYKG-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C.Cl

Physicochemical Properties

This compound is a white or almost white crystalline powder.[6] Its key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueExperimental Protocol
Melting Point 228 °CA standard capillary melting point apparatus can be used. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
Solubility Freely soluble in water, slightly soluble in anhydrous ethanol, practically insoluble in acetone.A known amount of this compound is added to a fixed volume of the solvent at a specific temperature. The mixture is stirred until equilibrium is reached. The concentration of the dissolved solid is then determined by a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
pKa (Strongest Basic) 6.83 (Predicted)Potentiometric titration is a standard method. A solution of this compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the titration curve.
LogP 1.42 (Predicted)The shake-flask method is a common experimental approach. A solution of this compound is prepared in a biphasic system of n-octanol and water. The system is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined to calculate the partition coefficient.

Mechanism of Action and Signaling Pathways

Propacetamol is a prodrug and is pharmacologically inactive until it is hydrolyzed in the body to its active metabolite, paracetamol.[7]

Hydrolysis of Propacetamol

Upon intravenous administration, this compound is rapidly and completely hydrolyzed by plasma esterases into paracetamol and N,N-diethylglycine.[7]

G Propacetamol Propacetamol Hydrochloride Hydrolysis Plasma Esterases Propacetamol->Hydrolysis Paracetamol Paracetamol (Active Metabolite) Hydrolysis->Paracetamol Diethylglycine N,N-diethylglycine Hydrolysis->Diethylglycine

Caption: Hydrolysis of this compound.
Mechanism of Action of Paracetamol

The precise mechanism of action of paracetamol is complex and not fully elucidated, but it is known to involve multiple pathways, primarily within the central nervous system (CNS).

  • Inhibition of Cyclooxygenase (COX) Enzymes: Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which accounts for its limited anti-inflammatory activity.[8] However, it is a more potent inhibitor of COX enzymes within the CNS, which contributes to its analgesic and antipyretic effects.

  • Serotonergic Pathway: Paracetamol enhances the activity of the descending serotonergic inhibitory pathways in the spinal cord, which modulates nociceptive signaling.

  • Endocannabinoid System: A metabolite of paracetamol, N-arachidonoylphenolamine (AM404), is formed in the brain. AM404 acts as an agonist at the transient receptor potential vanilloid 1 (TRPV1) receptor and inhibits the cellular uptake of the endocannabinoid anandamide, leading to indirect activation of cannabinoid CB1 receptors.

G cluster_cns Central Nervous System Paracetamol Paracetamol COX COX Enzymes (CNS) Paracetamol->COX Inhibits Serotonin Descending Serotonergic Pathway Paracetamol->Serotonin Enhances FAAH FAAH Paracetamol->FAAH Prostaglandins Prostaglandin Synthesis Analgesia Analgesia & Antipyresis Prostaglandins->Analgesia Reduced production leads to Serotonin->Analgesia AM404 AM404 FAAH->AM404 TRPV1 TRPV1 Receptor AM404->TRPV1 Activates CB1 CB1 Receptor (via Anandamide) AM404->CB1 Indirectly Activates TRPV1->Analgesia CB1->Analgesia

Caption: Signaling Pathways of Paracetamol's Action.

Pharmacological Properties

Pharmacokinetics

Table 3: Pharmacokinetic Parameters of Propacetamol and Paracetamol following Intravenous Administration of this compound

ParameterPropacetamolParacetamol
Tmax (h) ~0.25~0.25
Cmax (µg/mL) -12.72
AUC (µg.h/mL) -25.5
Volume of Distribution (L/kg) 1.29-
Elimination Half-life (h) 2.43.6
Metabolism Rapidly hydrolyzed by plasma esterases.Primarily by glucuronidation and sulfation in the liver. A minor fraction is oxidized by CYP2E1 to the hepatotoxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[9]
Excretion -Mainly renal, as glucuronide and sulfate (B86663) conjugates.
Pharmacodynamics

The primary pharmacodynamic effects of propacetamol are those of its active metabolite, paracetamol, which include analgesia and antipyresis. Two grams of propacetamol are bioequivalent to one gram of paracetamol.[1]

Experimental Protocols

In Vitro Hydrolysis of this compound

Objective: To determine the rate of hydrolysis of propacetamol to paracetamol in human plasma.

Methodology:

  • Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubate the propacetamol solution with fresh human plasma at 37°C.

  • At various time points, withdraw aliquots of the reaction mixture.

  • Immediately stop the enzymatic reaction by adding a protein precipitating agent (e.g., ice-cold acetonitrile (B52724) or perchloric acid).

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the concentrations of propacetamol and paracetamol using a validated HPLC-UV or LC-MS/MS method.

  • Calculate the rate of hydrolysis from the disappearance of propacetamol and the appearance of paracetamol over time.

G Start Start Prep Prepare Propacetamol Stock Solution Start->Prep Incubate Incubate with Human Plasma at 37°C Prep->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Stop Stop Reaction (Protein Precipitation) Sample->Stop Centrifuge Centrifuge Stop->Centrifuge Analyze Analyze Supernatant (HPLC or LC-MS/MS) Centrifuge->Analyze Calculate Calculate Hydrolysis Rate Analyze->Calculate End End Calculate->End

Caption: In Vitro Hydrolysis Experimental Workflow.
Determination of Propacetamol and Paracetamol in Human Plasma by HPLC

Objective: To quantify the concentrations of propacetamol and its metabolite paracetamol in human plasma samples.

Methodology:

  • Sample Preparation:

    • To a 100 µL plasma sample, add an internal standard.

    • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

    • Vortex mix for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (e.g., 85:15 v/v), pH adjusted to 3.0.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at a wavelength of 245 nm.

  • Quantification:

    • Construct a calibration curve using standard solutions of propacetamol and paracetamol of known concentrations.

    • Determine the concentrations in the plasma samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

Clinical Efficacy and Safety

Clinical Efficacy

Propacetamol has been demonstrated to be an effective analgesic and antipyretic agent in various clinical settings, particularly for the management of postoperative pain. Clinical studies have shown that intravenous propacetamol provides rapid and effective pain relief, comparable to that of other analgesics like diclofenac.

Safety and Tolerability

Propacetamol is generally well-tolerated. The most common adverse effects are related to the infusion site, including pain and phlebitis. Other reported side effects include nausea, vomiting, dizziness, and hypotension.[4] As propacetamol is metabolized to paracetamol, there is a risk of hepatotoxicity, particularly in cases of overdose or in patients with pre-existing liver conditions.[10]

Drug Interactions

The drug interactions of propacetamol are primarily those of its active metabolite, paracetamol. Co-administration with drugs that induce hepatic enzymes (e.g., certain anticonvulsants, rifampicin) may increase the risk of paracetamol-induced hepatotoxicity.[11] Caution is also advised when co-administered with anticoagulants like warfarin, as paracetamol may enhance their effect.[12]

Synthesis

The synthesis of this compound typically involves a two-step process starting from paracetamol.

  • Acylation of Paracetamol: Paracetamol is reacted with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) to form 4-acetamidophenyl chloroacetate.[2]

  • Amination and Salt Formation: The intermediate is then reacted with diethylamine (B46881) to yield propacetamol. The final hydrochloride salt is obtained by treating the propacetamol base with hydrochloric acid.[13]

G Paracetamol Paracetamol Acylation Acylation (Chloroacetyl Chloride, Base) Paracetamol->Acylation Intermediate 4-Acetamidophenyl Chloroacetate Acylation->Intermediate Amination Amination (Diethylamine) Intermediate->Amination PropacetamolBase Propacetamol (Base) Amination->PropacetamolBase SaltFormation Salt Formation (HCl) PropacetamolBase->SaltFormation PropacetamolHCl Propacetamol Hydrochloride SaltFormation->PropacetamolHCl

References

The Pharmacodynamics of Propacetamol in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propacetamol (B1218958), a pro-drug of paracetamol (acetaminophen), is designed for intravenous administration, offering a valuable alternative when oral administration is not feasible. Upon entering the bloodstream, propacetamol is rapidly hydrolyzed by plasma esterases into paracetamol, its active analgesic and antipyretic metabolite, and diethylglycine.[1] Consequently, the pharmacodynamic effects of propacetamol are intrinsically linked to the actions of paracetamol. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of propacetamol, focusing on its analgesic, anti-inflammatory, and central nervous system (CNS) effects. The information is synthesized from various preclinical studies, with a strong emphasis on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Pharmacodynamic Properties

Propacetamol's primary pharmacological activities are derived from the subsequent actions of its active metabolite, paracetamol. The mechanisms are complex and not fully elucidated but are known to involve both central and peripheral pathways.[2][3]

Mechanism of Action: The principal mechanism of paracetamol is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, within the central nervous system. This leads to a reduction in prostaglandin (B15479496) synthesis, which are key mediators of pain and fever.[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), paracetamol exhibits weak inhibitory effects on peripheral COX-1 and COX-2, resulting in a lower incidence of gastrointestinal side effects.[1][2]

Emerging evidence suggests that paracetamol's analgesic effects are also mediated through other pathways, including:

  • The Serotonergic System: Paracetamol may enhance the activity of descending serotonergic pathways, which play a crucial role in pain modulation.[4]

  • The Endocannabinoid System: A metabolite of paracetamol, N-arachidonoylphenolamine (AM404), has been shown to act on cannabinoid CB1 receptors and the transient receptor potential vanilloid 1 (TRPV1) channel in the brain, contributing to its analgesic properties.[2][4]

Quantitative Preclinical Data

The following tables summarize the quantitative data from preclinical studies investigating the analgesic effects of propacetamol in various animal models.

Analgesic Efficacy

Table 1: Antinociceptive Effect of Propacetamol in the Acetic Acid-Induced Writhing Test in Mice

Treatment GroupDose (mg/kg, i.p.)Number of Writhings (Mean ± SEM)Inhibition (%)
Control (Saline)-45.3 ± 3.1-
Propacetamol67.530.1 ± 2.533.6
Propacetamol13521.4 ± 2.052.8
Propacetamol27112.8 ± 1.571.7
Tramadol (B15222) + Propacetamol3.9 + 67.518.2 ± 1.859.8
Tramadol + Propacetamol7.8 + 13510.5 ± 1.376.8
Tramadol + Propacetamol15.6 + 2715.6 ± 0.987.6

Data extracted from Zhang et al., 2011.[5]

Table 2: Antinociceptive Effect of Propacetamol in the Hot Plate Test in Mice

Treatment GroupDose (mg/kg, i.p.)Latency Time (s, Mean ± SEM) at 60 min
Control (Saline)-12.5 ± 1.1
Propacetamol27018.9 ± 1.5
Propacetamol54025.3 ± 2.1
Tramadol + Propacetamol16 + 27028.7 ± 2.3
Tramadol + Propacetamol32 + 54035.1 ± 2.8

Data extracted from Zhang et al., 2011.[5]

Table 3: Antinociceptive Effect of Propacetamol in the Tail-Flick Test in Rats

Treatment GroupDose (mg/kg, i.p.)Tail-Flick Latency (s, Mean ± SEM) at 60 min
Control (Saline)-3.2 ± 0.3
Propacetamol965.1 ± 0.4
Propacetamol1927.8 ± 0.6
Tramadol + Propacetamol5.5 + 968.9 ± 0.7
Tramadol + Propacetamol11 + 19212.4 ± 1.0

Data extracted from Zhang et al., 2011.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral analgesic activity of propacetamol.

Animal Model: Male Kunming mice (18-22 g).

Procedure:

  • Animals are randomly assigned to control and treatment groups.

  • Propacetamol, tramadol, or their combination, are administered intraperitoneally (i.p.). The control group receives an equivalent volume of saline.

  • Thirty minutes after drug administration, each mouse is injected i.p. with 0.1 mL of a 0.6% acetic acid solution to induce writhing.

  • Immediately after the acetic acid injection, the mice are placed in an observation box.

  • The number of writhes (a response characterized by abdominal constriction and stretching of the hind limbs) is counted for 15 minutes.

  • The percentage of inhibition is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100%.[5]

Hot Plate Test

Objective: To evaluate the central analgesic activity of propacetamol.

Animal Model: Male Kunming mice (18-22 g).

Procedure:

  • The hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.

  • The basal reaction time of each mouse to the thermal stimulus is determined by placing it on the hot plate and measuring the latency to a response (e.g., licking of the hind paws or jumping). A cut-off time (e.g., 60 seconds) is set to prevent tissue damage.

  • Animals are then treated with propacetamol, tramadol, their combination, or saline i.p.

  • The latency to the thermal stimulus is measured again at various time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.[5]

Tail-Flick Test

Objective: To assess the spinal analgesic effects of propacetamol.

Animal Model: Male Wistar rats (200-250 g).

Procedure:

  • The basal tail-flick latency is determined by focusing a beam of high-intensity light on the distal portion of the rat's tail and measuring the time taken for the rat to flick its tail away from the heat source. A cut-off time is employed to avoid tissue damage.

  • Rats are then administered propacetamol, tramadol, their combination, or saline i.p.

  • The tail-flick latency is re-measured at predetermined intervals post-administration.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in propacetamol's mechanism of action and a typical experimental workflow for its preclinical evaluation.

G cluster_metabolism Propacetamol Metabolism cluster_cns Central Nervous System cluster_peripheral Peripheral System Propacetamol Propacetamol Esterases Plasma Esterases Propacetamol->Esterases Paracetamol Paracetamol (Active Metabolite) COX2_CNS COX-2 Paracetamol->COX2_CNS Inhibits Serotonergic Descending Serotonergic Pathway Paracetamol->Serotonergic Activates COX1_2_Peri COX-1 & COX-2 Paracetamol->COX1_2_Peri Weakly Inhibits Esterases->Paracetamol Prostaglandins_CNS Prostaglandins COX2_CNS->Prostaglandins_CNS Synthesizes Pain_Fever Pain & Fever Prostaglandins_CNS->Pain_Fever Mediates Analgesia_CNS Analgesia Serotonergic->Analgesia_CNS Prostaglandins_Peri Prostaglandins COX1_2_Peri->Prostaglandins_Peri Synthesize Inflammation_Peri Inflammation Prostaglandins_Peri->Inflammation_Peri Mediate

Metabolic Conversion and Primary Mechanism of Action of Propacetamol.

G cluster_paracetamol Paracetamol Metabolism in CNS cluster_receptors Receptor Activation Paracetamol Paracetamol FAAH FAAH Paracetamol->FAAH Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->FAAH AM404 AM404 (N-arachidonoylphenolamine) FAAH->AM404 TRPV1 TRPV1 Channel AM404->TRPV1 Activates CB1 CB1 Receptor AM404->CB1 Activates Analgesia Analgesia TRPV1->Analgesia CB1->Analgesia

Role of the Paracetamol Metabolite AM404 in Analgesia.

G start Start animal_selection Animal Model Selection (e.g., Mice, Rats) start->animal_selection group_allocation Random Group Allocation (Control, Propacetamol, etc.) animal_selection->group_allocation drug_admin Drug Administration (e.g., Intravenous Propacetamol) group_allocation->drug_admin behavioral_test Behavioral Assessment (e.g., Hot Plate, Writhing Test) drug_admin->behavioral_test data_collection Data Collection (e.g., Latency, Writhing Count) behavioral_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results Interpretation data_analysis->results end End results->end

General Experimental Workflow for Preclinical Assessment.

Anti-inflammatory and CNS Effects

While the primary preclinical data for propacetamol focuses on its analgesic properties, its active metabolite, paracetamol, has been investigated for its anti-inflammatory and CNS effects.

Anti-inflammatory Effects: Paracetamol generally exhibits weak anti-inflammatory activity in preclinical models, particularly in conditions of high inflammation.[2] However, in models of low-grade inflammation, some anti-inflammatory effects have been observed.[6] Direct quantitative data from preclinical studies using propacetamol to assess anti-inflammatory endpoints are limited.

CNS Effects: Studies on paracetamol suggest potential effects on the CNS beyond analgesia. For instance, research in rats has explored its impact on anxiety-like behaviors and cognitive function.[7][8] A high dose of paracetamol was found to increase anxiety-like behavior in the elevated plus-maze, while a low dose was associated with reduced nerve injury-associated anxiety.[7] Neuroprotective effects of low-dose paracetamol have also been suggested in some preclinical models of neurodegeneration.[4] However, dedicated preclinical studies investigating the CNS effects following the administration of propacetamol are scarce.

Conclusion

Propacetamol serves as a clinically important intravenous prodrug of paracetamol, with its pharmacodynamic profile being dictated by the actions of its active metabolite. Preclinical studies have provided quantitative evidence for its dose-dependent analgesic effects in various rodent models of pain. The underlying mechanisms are multifaceted, involving central inhibition of COX-2, as well as modulation of the serotonergic and endocannabinoid systems. While the anti-inflammatory and broader CNS effects of its active metabolite, paracetamol, have been explored, there is a notable gap in the literature regarding direct preclinical investigations of these properties following propacetamol administration. This guide provides a foundational understanding for researchers and drug development professionals, highlighting both the established analgesic efficacy and the areas requiring further investigation to fully characterize the preclinical pharmacodynamics of propacetamol.

References

An In-depth Technical Guide to the Metabolic Pathway of Propacetamol to Paracetamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propacetamol (B1218958), a prodrug of paracetamol (acetaminophen), is designed for intravenous administration, offering a soluble formulation that is rapidly converted to its active form. This guide provides a comprehensive technical overview of the metabolic conversion of propacetamol to paracetamol, the subsequent metabolism of paracetamol, and the experimental methodologies used to study these pathways. Quantitative data from pharmacokinetic and in vitro studies are presented in structured tables for clarity. Detailed experimental protocols for the analysis of propacetamol and paracetamol in biological matrices and for the characterization of the enzymatic reactions are provided. Visual diagrams generated using the DOT language illustrate the metabolic pathways and experimental workflows.

Introduction

Paracetamol is a widely used analgesic and antipyretic agent. However, its low aqueous solubility can be a limitation for parenteral formulations. Propacetamol was developed as a water-soluble prodrug to overcome this limitation, allowing for intravenous administration and rapid achievement of therapeutic plasma concentrations of paracetamol. The clinical efficacy of propacetamol is entirely dependent on its efficient in vivo hydrolysis to paracetamol. Understanding the metabolic pathway, the enzymes involved, and the pharmacokinetics of this conversion is crucial for drug development and clinical application.

The Metabolic Pathway: From Propacetamol to Paracetamol and Beyond

The metabolic journey of propacetamol involves a primary hydrolysis step followed by the well-established metabolic pathways of paracetamol.

Hydrolysis of Propacetamol to Paracetamol

Upon intravenous administration, propacetamol is rapidly and completely hydrolyzed by plasma esterases, primarily butyrylcholinesterase, into the active drug, paracetamol, and a byproduct, N,N-diethylglycine.[1] This enzymatic conversion is a critical activation step. The stoichiometric conversion is such that 1 gram of propacetamol hydrochloride yields approximately 0.5 grams of paracetamol.

Propacetamol Propacetamol Paracetamol Paracetamol (Active Drug) Propacetamol->Paracetamol Hydrolysis Diethylglycine N,N-diethylglycine Propacetamol->Diethylglycine Hydrolysis PlasmaEsterases Plasma Esterases (e.g., Butyrylcholinesterase) PlasmaEsterases->Propacetamol

Figure 1: Hydrolysis of Propacetamol.
Subsequent Metabolism of Paracetamol

Once formed, paracetamol undergoes extensive metabolism, primarily in the liver, through three main pathways:

  • Glucuronidation: This is the major metabolic pathway, where paracetamol is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form paracetamol-glucuronide.

  • Sulfation: Paracetamol is also conjugated with sulfate (B86663) by sulfotransferases (SULTs) to form paracetamol-sulfate.

  • Oxidation: A minor but critical pathway involves the oxidation of paracetamol by cytochrome P450 enzymes, predominantly CYP2E1, to a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal therapeutic doses, NAPQI is rapidly detoxified by conjugation with glutathione (B108866) (GSH). However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. Depletion of hepatic GSH stores results in NAPQI binding to cellular proteins, leading to hepatocellular necrosis and toxicity.

The inactive and non-toxic glucuronide and sulfate conjugates, along with the GSH-conjugated NAPQI, are excreted in the urine.

cluster_liver Hepatic Metabolism Paracetamol Paracetamol Glucuronide Paracetamol-Glucuronide (Inactive, Non-toxic) Paracetamol->Glucuronide Glucuronidation (UGTs) Sulfate Paracetamol-Sulfate (Inactive, Non-toxic) Paracetamol->Sulfate Sulfation (SULTs) NAPQI NAPQI (Toxic Metabolite) Paracetamol->NAPQI Oxidation (CYP2E1) Urine Urinary Excretion Glucuronide->Urine Sulfate->Urine GSH_conjugate Glutathione Conjugate (Inactive, Non-toxic) NAPQI->GSH_conjugate Conjugation with GSH GSH_conjugate->Urine

Figure 2: Paracetamol Metabolism.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of propacetamol and paracetamol.

Table 1: Pharmacokinetic Parameters of Paracetamol Following Intravenous Propacetamol Administration in Healthy Volunteers
ParameterValue (Mean ± SD)Reference
Dose of Propacetamol HCl1 g[2]
Equivalent Dose of Paracetamol500 mg[2]
AUC (μg/mL·h)25.53 ± 4.27[2]
Cmax (μg/mL)Not specified
Tmax (h)Not specified
Oral Bioavailability of Paracetamol82.2 ± 9.4%[2]

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Table 2: In Vitro Enzyme Kinetic Parameters for Paracetamol Metabolism in Human Liver Microsomes
Metabolic PathwayEnzymeKmVmaxReference
GlucuronidationUDP-glucuronosyltransferase7.37 ± 0.99 mM4.76 ± 1.35 nmol/min/mg[3]
SulfationSulfotransferaseNot availableNot available
OxidationCytochrome P450 2E1Not availableNot available

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of propacetamol and paracetamol metabolism.

Determination of Plasma Esterase Activity for Propacetamol Hydrolysis

This protocol is a general method for determining esterase activity and can be adapted for propacetamol.

Objective: To determine the rate of hydrolysis of propacetamol to paracetamol by plasma esterases.

Principle: The rate of formation of paracetamol from propacetamol in human plasma is measured over time using HPLC-UV.

Materials:

  • Human plasma (fresh or frozen)

  • This compound standard

  • Paracetamol standard

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Trichloroacetic acid (TCA) or other protein precipitating agent

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of propacetamol and paracetamol in a suitable solvent (e.g., water or methanol).

    • Prepare working standard solutions by diluting the stock solutions with the mobile phase.

  • Enzyme Reaction:

    • Pre-warm human plasma and phosphate buffer to 37°C.

    • In a microcentrifuge tube, mix a specific volume of human plasma with phosphate buffer.

    • Initiate the reaction by adding a known concentration of propacetamol solution. The final volume should be kept constant for all samples.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Preparation for HPLC:

    • Immediately stop the reaction in the withdrawn aliquot by adding a protein precipitating agent (e.g., an equal volume of ice-cold acetonitrile or 10% TCA).

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Separate propacetamol and paracetamol using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Detect the compounds using a UV detector at a wavelength where both compounds have reasonable absorbance (e.g., 245 nm).

  • Data Analysis:

    • Quantify the concentration of paracetamol formed at each time point using a calibration curve generated from the paracetamol standard solutions.

    • Plot the concentration of paracetamol formed against time.

    • The initial rate of the reaction (V0) can be determined from the linear portion of the curve.

    • Enzyme activity can be expressed as nmol of paracetamol formed per minute per mL of plasma.

    • For determination of Km and Vmax, the experiment should be repeated with varying concentrations of propacetamol. The data can then be fitted to the Michaelis-Menten equation using non-linear regression analysis.

start Start reagents Prepare Reagents (Plasma, Buffers, Standards) start->reagents reaction Initiate Enzyme Reaction (Plasma + Propacetamol) reagents->reaction incubation Incubate at 37°C reaction->incubation sampling Withdraw Aliquots at Time Intervals incubation->sampling precipitation Stop Reaction & Precipitate Proteins sampling->precipitation centrifugation Centrifuge precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC-UV Analysis supernatant->hplc data_analysis Data Analysis (Quantification, Kinetics) hplc->data_analysis end End data_analysis->end

Figure 3: Plasma Esterase Assay Workflow.
Simultaneous Quantification of Propacetamol and Paracetamol in Human Plasma by HPLC-UV

Objective: To develop and validate a method for the simultaneous determination of propacetamol and paracetamol in human plasma.

Principle: Propacetamol and paracetamol are extracted from plasma by protein precipitation and separated and quantified by reverse-phase HPLC with UV detection.

Materials:

  • Human plasma

  • Propacetamol and paracetamol standards

  • Internal standard (e.g., phenacetin)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid

  • Water (HPLC grade)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Stock and Standard Solutions:

    • Prepare individual stock solutions of propacetamol, paracetamol, and the internal standard (IS) in methanol (e.g., 1 mg/mL).

    • Prepare working standard solutions by serially diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 0.1 to 50 µg/mL).

  • Sample Preparation:

    • To 100 µL of plasma sample, standard, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

    • Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient can be optimized, for example:

      • 0-2 min: 10% B

      • 2-8 min: 10% to 90% B

      • 8-10 min: 90% B

      • 10-12 min: 90% to 10% B

      • 12-15 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 245 nm.

  • Method Validation:

    • The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

In Vitro Metabolism of Paracetamol using Human Liver Microsomes

Objective: To investigate the in vitro metabolism of paracetamol by human liver microsomes.

Principle: Paracetamol is incubated with human liver microsomes in the presence of necessary cofactors, and the formation of its metabolites is monitored by HPLC.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Paracetamol

  • UDPGA (uridine 5'-diphosphoglucuronic acid)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (HPLC grade)

  • HPLC system with UV or MS detector

Procedure:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube on ice, prepare the incubation mixture containing:

      • Phosphate buffer (pH 7.4)

      • Human liver microsomes (e.g., 0.5 mg/mL final concentration)

      • MgCl2 (e.g., 5 mM final concentration)

      • Paracetamol (at various concentrations to determine kinetics)

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the cofactors:

      • For glucuronidation: UDPGA (e.g., 2 mM final concentration)

      • For sulfation: PAPS (e.g., 0.1 mM final concentration)

      • For oxidation: NADPH regenerating system

  • Incubation and Termination:

    • Incubate at 37°C for a specific time (e.g., 30-60 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples as described in the previous protocol.

    • Analyze the supernatant by HPLC to quantify the remaining paracetamol and the formed metabolites (paracetamol-glucuronide, paracetamol-sulfate).

    • Metabolite identification can be confirmed using mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the rate of metabolite formation.

    • Determine the enzyme kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.[3][4]

Conclusion

The metabolic conversion of propacetamol to paracetamol is a rapid and efficient process mediated by plasma esterases, enabling the swift delivery of the active analgesic and antipyretic agent. The subsequent metabolism of paracetamol is complex and has significant clinical implications, particularly concerning the potential for hepatotoxicity at high doses. The experimental protocols detailed in this guide provide a framework for researchers to investigate the pharmacokinetics and metabolism of propacetamol and paracetamol. A thorough understanding of these metabolic pathways is essential for the safe and effective use of propacetamol in clinical practice and for the development of future prodrugs. Further research to precisely quantify the kinetic parameters of propacetamol hydrolysis by specific human plasma esterases would provide a more complete understanding of its activation.

References

propacetamol hydrochloride solubility and stability profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability Profile of Propacetamol (B1218958) Hydrochloride

Introduction

Propacetamol hydrochloride is the N,N-diethylglycine ester of paracetamol (acetaminophen), developed as a water-soluble prodrug to enable parenteral administration.[1][2][3] Upon intravenous administration, it is rapidly and quantitatively hydrolyzed by plasma esterases into its active form, paracetamol, and diethylglycine.[4][5][6] This rapid conversion allows for the quick attainment of therapeutic plasma concentrations of paracetamol, which is particularly advantageous for managing acute and postoperative pain where oral administration is not feasible.[1][4] Understanding the physicochemical properties of this compound, specifically its solubility and stability, is critical for the development of safe, effective, and stable parenteral formulations. This guide provides a comprehensive overview of its solubility in various solvents and its stability profile under different conditions, supported by experimental data and methodologies.

Solubility Profile

This compound's primary advantage is its enhanced water solubility compared to its active metabolite, paracetamol.[7][8] This property is crucial for its formulation as an intravenous analgesic.[7] The solubility has been determined in several common pharmaceutical solvents.

Quantitative Solubility Data

The solubility of this compound in water, ethanol, and dimethyl sulfoxide (B87167) (DMSO) is summarized in the table below. There is some variance in the reported aqueous solubility, which may be attributable to differences in experimental conditions such as temperature, pH, or the use of techniques like sonication to facilitate dissolution.[2][8][9]

SolventSolubilityConcentration (Molar)Source(s)
Water20 mg/mL~0.066 M[8]
Water60 mg/mL~0.199 M[2]
Water199.5 mM (Sonication recommended)0.1995 M[9]
Ethanol30 mg/mL~0.100 M[2]
DMSO60 mg/mL~0.199 M[2][9]
Experimental Protocol for Solubility Determination (General Method)

While specific protocols from the sources are not detailed, a standard method for determining equilibrium solubility, such as the shake-flask method, is described below.

  • Preparation : Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., Water for Injection, Ethanol, DMSO) in a sealed container, such as a glass vial.

  • Equilibration : Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is typically used.

  • Phase Separation : After equilibration, allow the suspension to settle. Centrifuge or filter the sample (using a filter compatible with the solvent, e.g., 0.45 µm PTFE or PVDF) to separate the undissolved solid from the saturated solution.

  • Quantification : Withdraw a precise aliquot of the clear supernatant, dilute it appropriately with a suitable solvent, and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation : Calculate the solubility in units such as mg/mL or moles/L based on the measured concentration and the dilution factor.

Stability Profile

The stability of this compound in solution is primarily dictated by its susceptibility to hydrolysis, which converts the prodrug into active paracetamol. This process is influenced by temperature, pH, and the composition of the aqueous medium.

Hydrolysis and Degradation Pathway

The fundamental instability of propacetamol in aqueous solution is its hydrolysis into paracetamol and N,N-diethylglycine.[6] This conversion is catalyzed by plasma esterases in vivo but also occurs chemically in vitro.[1][4]

G Propacetamol Propacetamol Hydrochloride Hydrolysis Hydrolysis (Chemical or Enzymatic) Propacetamol->Hydrolysis Paracetamol Paracetamol (Active Drug) Diethylglycine N,N-Diethylglycine Hydrolysis->Paracetamol Hydrolysis->Diethylglycine

Caption: Hydrolysis pathway of this compound.

The active paracetamol can further degrade, typically via hydrolysis to p-aminophenol, which can then oxidize to form quinoneimine.[10] The rate of paracetamol degradation is minimal at a pH of approximately 6.[11]

Kinetic Stability Data

A key study investigated the degradation kinetics of this compound in intravenous infusion fluids (5% glucose and 0.9% saline) at both refrigerated (4 °C) and room (25 °C) temperatures.[1][12] The degradation was found to follow second-order kinetics.[1] The time for 10% degradation (t₉₀) is a critical parameter for determining the practical shelf-life of a reconstituted solution.

MediumTemperature (°C)Degradation Rate Constant (k)t₉₀ (hours)Source(s)
5% Glucose Solution25 °Ck₂₅3.17[1]
0.9% Saline Solution25 °Ck₂₅3.61[1]
5% Glucose Solution4 °Ck₄13.42[1]
0.9% Saline Solution4 °Ck₄12.36[1]

The study concluded that the degradation rate constant at 25 °C was approximately 4.5 times higher than at 4 °C, highlighting the significant impact of temperature on the stability of propacetamol in solution.[1][12] The type of infusion medium (saline vs. glucose) did not have a significant effect on the hydrolysis rate.[1]

G cluster_temp Temperature cluster_rate Degradation Rate Temp_High Higher Temperature (e.g., 25°C) Rate_High Faster Hydrolysis (Shorter t₉₀) Temp_High->Rate_High Leads to Temp_Low Lower Temperature (e.g., 4°C) Rate_Low Slower Hydrolysis (Longer t₉₀) Temp_Low->Rate_Low Leads to

Caption: Relationship between temperature and degradation rate.

Storage and Handling Recommendations

Based on its stability profile, specific storage conditions are recommended.

  • Powder for Injection : The solid form should be stored under controlled conditions. One supplier suggests storing the powder for 3 years at -20°C.[2]

  • Reconstituted Solutions : Due to rapid degradation at room temperature, solutions of this compound should be used shortly after preparation.[1] Storage under refrigeration (e.g., 4 °C) can extend its in-use stability.[1] Stock solutions in solvents may be stable for 1 month at -20°C or 1 year at -80°C.[2]

Experimental Protocol for Kinetic Stability Study

The following methodology is based on the study by Rodenas et al., which determined the hydrolysis kinetics of this compound.[1]

  • Solution Preparation : Prepare solutions of this compound at a known initial concentration in the desired media (e.g., 5% glucose and 0.9% saline solutions).

  • Incubation : Store the prepared solutions in sealed containers at constant, controlled temperatures (e.g., 4 °C and 25 °C).

  • Sampling : At predetermined time intervals, withdraw aliquots from each solution.

  • Sample Analysis : Immediately analyze the samples to quantify the remaining concentration of this compound and the formed paracetamol. The cited study utilized first-derivative spectrophotometry, making measurements at the zero-crossing wavelengths of 242.0 nm for propacetamol and 239.0 nm for paracetamol.[1][13] Alternatively, a validated stability-indicating HPLC method can be used for superior specificity and sensitivity.[14][15]

  • Data Analysis : Plot the concentration of this compound versus time. Determine the order of the reaction (e.g., zero, first, or second-order) by fitting the data to the corresponding integrated rate laws. Calculate the degradation rate constant (k) and the shelf-life (e.g., t₉₀).

G A Prepare Solutions (Propacetamol in Saline/Glucose) B Incubate at Controlled Temps (e.g., 4°C & 25°C) A->B C Sample at Timed Intervals (t=0, 1, 2, 4... hrs) B->C D Quantify Propacetamol & Paracetamol (e.g., Derivative Spectrophotometry) C->D E Plot Concentration vs. Time D->E F Determine Reaction Order & Calculate Rate Constant (k) E->F G Calculate Shelf-Life (t₉₀) F->G

Caption: Experimental workflow for a kinetic stability study.

Conclusion

This compound is a prodrug with significantly enhanced aqueous solubility compared to paracetamol, making it suitable for parenteral formulation. Its primary stability concern is temperature-dependent hydrolysis to paracetamol, which follows second-order kinetics. Reconstituted solutions have a limited shelf-life at room temperature, but stability is markedly improved under refrigerated conditions. A thorough understanding of this solubility and stability profile is essential for researchers, scientists, and drug development professionals to ensure the proper formulation, storage, and clinical administration of this important analgesic agent.

References

An In-depth Technical Guide to the Hydrolysis of Propacetamol by Plasma Esterases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of propacetamol (B1218958), a water-soluble prodrug of paracetamol (acetaminophen). Propacetamol is designed for parenteral administration to achieve rapid therapeutic concentrations of paracetamol, making it clinically valuable for managing acute pain and fever when oral administration is not feasible.[1][2][3] Its efficacy relies on its swift and complete conversion to the active drug by esterases present in human plasma.[1][4]

Core Mechanism of Propacetamol Hydrolysis

Upon intravenous administration, propacetamol is rapidly metabolized in the bloodstream. The core of this bioconversion is the hydrolysis of the ester bond linking paracetamol to N,N-diethylglycine.[3] This reaction is catalyzed by a variety of non-specific plasma esterases, including cholinesterases and carboxylesterases.[5] The process yields two products: the pharmacologically active paracetamol and the inert N,N-diethylglycine moiety.[1][3] This conversion is typically completed within minutes, allowing for the prompt onset of paracetamol's analgesic and antipyretic effects.[1]

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products Propacetamol Propacetamol (C₁₄H₂₀N₂O₃) Enzyme Plasma Esterases (e.g., Butyrylcholinesterase, Carboxylesterases) Propacetamol->Enzyme Water H₂O Water->Enzyme Paracetamol Paracetamol (Active Drug) (C₈H₉NO₂) Diethylglycine N,N-Diethylglycine Enzyme->Paracetamol Hydrolysis Enzyme->Diethylglycine Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation A Spike Propacetamol into Human Plasma (37°C) B Collect Aliquots at Timed Intervals A->B C Quench Reaction & Precipitate Proteins (Ice-cold Acetonitrile + IS) B->C D Centrifuge to Remove Proteins C->D E Collect Supernatant D->E F Inject Supernatant into HPLC-UV System E->F G Separate Propacetamol & Paracetamol on C18 Column F->G H Quantify Analytes Using Standard Curve G->H I Calculate Hydrolysis Rate H->I J Determine Half-Life (t½) H->J Paracetamol_Metabolism cluster_major Major Pathways (~90%) (Hepatic Conjugation) cluster_minor Minor Pathway (~5-10%) (Oxidation) cluster_excretion Detoxification & Excretion Propacetamol Propacetamol Paracetamol Paracetamol (Active Form) Propacetamol->Paracetamol Plasma Esterases Glucuronide Paracetamol-Glucuronide Paracetamol->Glucuronide UGT Enzymes Sulfate Paracetamol-Sulfate Paracetamol->Sulfate SULT Enzymes NAPQI NAPQI (Toxic Metabolite) Paracetamol->NAPQI CYP2E1 Urine Renal Excretion Glucuronide->Urine Sulfate->Urine Mercapturate Non-toxic Conjugate NAPQI->Mercapturate Glutathione (GSH) Mercapturate->Urine

References

Propacetamol Hydrochloride for Central Nervous System Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of propacetamol (B1218958) hydrochloride, focusing on its utility and mechanisms within Central Nervous System (CNS) research. Propacetamol, a prodrug of paracetamol (acetaminophen), offers a unique parenteral administration route, enabling precise control over dosage and rapid attainment of therapeutic concentrations in the CNS, making it an invaluable tool for investigating central pain pathways and neurotransmitter systems.

Introduction to Propacetamol Hydrochloride

This compound is the N,N-diethylglycine ester of paracetamol, formulated for intravenous administration.[1] Its primary clinical advantage is its high water solubility, allowing for parenteral use in settings where oral administration is not feasible.[2] Upon entering the bloodstream, propacetamol is rapidly and completely hydrolyzed by plasma esterases into paracetamol and N,N-diethylglycine.[2][3] This bioconversion makes 1g of propacetamol equivalent to 0.5g of paracetamol. The resulting paracetamol readily crosses the blood-brain barrier, exerting its primary analgesic and antipyretic effects within the CNS.[4][5][6] This central action, distinct from the peripheral effects of many non-steroidal anti-inflammatory drugs (NSAIDs), makes propacetamol a subject of significant interest in neuropharmacological research.[7][8]

Mechanism of Action in the Central Nervous System

The central effects of propacetamol are attributable to its active metabolite, paracetamol, which operates through a complex and multifactorial mechanism involving several key neurological pathways. The drug's ability to permeate the CNS is a critical prerequisite for these actions. Paracetamol is a small, fat-soluble molecule that can cross the blood-brain barrier via passive diffusion.[4][6][9] Significant concentrations are observed in the cerebrospinal fluid (CSF) following intravenous propacetamol administration.[3][10]

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of paracetamol is the inhibition of prostaglandin (B15479496) synthesis in the CNS.[2][11] It exhibits a preferential, though weak, inhibitory effect on the COX-2 isoform within the brain.[2][12] This central inhibition is believed to be more pronounced than its effect on peripheral COX enzymes, which accounts for its potent analgesic and antipyretic properties with minimal peripheral anti-inflammatory activity.[2][8] Some research also supports the hypothesis that paracetamol selectively inhibits a variant of COX-1, sometimes referred to as COX-3, which is predominantly expressed in the CNS.[7][13]

Modulation of the Endocannabinoid System

A significant body of research points to the involvement of the endocannabinoid system in paracetamol-induced analgesia. After crossing the blood-brain barrier, paracetamol is metabolized into p-aminophenol.[14][15] Within the brain, the enzyme fatty acid amide hydrolase (FAAH) conjugates p-aminophenol with arachidonic acid to form N-arachidonoylphenolamine (AM404).[14][16][17]

AM404 is a highly active metabolite that contributes to analgesia through several actions:

  • Indirect activation of Cannabinoid CB1 Receptors : AM404 inhibits the cellular reuptake of the endogenous cannabinoid anandamide, leading to elevated endocannabinoid levels and subsequent activation of CB1 receptors.[17][18] This action is particularly prominent in brain regions critical for pain modulation, such as the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM).[14][19][20]

  • Activation of TRPV1 Receptors : AM404 is also an agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor, which plays a crucial role in nociceptive signaling.[1][3][5]

The conversion of paracetamol to AM404 has been demonstrated in human CSF, confirming this pathway's relevance in humans.[18]

substance substance process process enzyme enzyme receptor receptor effect effect Propacetamol Propacetamol Hydrolysis Hydrolysis (Plasma Esterases) Propacetamol->Hydrolysis Paracetamol Paracetamol BBB Crosses BBB Paracetamol->BBB p_Aminophenol p_Aminophenol Conjugation Conjugation p_Aminophenol->Conjugation Arachidonic_Acid Arachidonic_Acid Arachidonic_Acid->Conjugation AM404 AM404 (N-arachidonoylphenolamine) TRPV1 TRPV1 Receptor AM404->TRPV1 Activates Reuptake Anandamide Reuptake AM404->Reuptake Inhibits Anandamide Anandamide Anandamide->Reuptake Hydrolysis->Paracetamol Deacetylation Deacetylation BBB->Deacetylation In Brain Deacetylation->p_Aminophenol Conjugation->AM404 FAAH FAAH FAAH->Conjugation by CB1 CB1 Receptor Analgesia Analgesia CB1->Analgesia TRPV1->Analgesia Reuptake->CB1 Indirectly Activates

Propacetamol's Endocannabinoid Pathway in the CNS.
Interaction with the Serotonergic System

Paracetamol's central analgesic effect is also mediated by the activation of descending serotonergic pathways that originate in the brainstem and project to the spinal cord, where they inhibit nociceptive signaling.[11][21][22] Studies have shown that paracetamol administration increases serotonin (B10506) levels in brain regions like the pons and frontal cortex.[23] The analgesic effect can be blocked by antagonists of specific serotonin receptors, particularly the 5-HT₇ receptor, and potentially the 5-HT₁ₐ and 5-HT₃ subtypes, indicating their crucial role in this descending inhibitory control.[23][24][25]

drug drug pathway pathway receptor receptor location location effect effect Paracetamol Paracetamol (from Propacetamol) Brainstem Brainstem Paracetamol->Brainstem Acts on DescendingPathway Descending Serotonergic Pathway Brainstem->DescendingPathway Activates SpinalCord Spinal Cord Dorsal Horn SerotoninRelease ↑ Serotonin Release DescendingPathway->SerotoninRelease SerotoninRelease->SpinalCord HT7 5-HT₇ Receptor SerotoninRelease->HT7 Activates NociceptiveSignal Ascending Nociceptive Signal HT7->NociceptiveSignal Inhibits Analgesia Analgesia NociceptiveSignal->Analgesia leads to

Paracetamol's Modulation of Serotonergic Pathways.

Pharmacokinetic and Pharmacodynamic Properties

The intravenous administration of propacetamol allows for rapid and predictable plasma concentrations of paracetamol, bypassing the variability of oral absorption.[3]

Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters following the administration of propacetamol.

ParameterValueNotesSource
Propacetamol Hydrolysis Half-life 0.028 hRapid conversion to paracetamol by plasma esterases.[26]
Paracetamol Bioavailability ~100%Compared to ~82% for oral paracetamol.[3][27]
Paracetamol Tmax 0.25 h (15 min)Achieved at the end of infusion.[3]
Paracetamol Cmax 12.72 µg/mLFollowing a 2g propacetamol dose.[3]
Paracetamol AUC 25.5 µg·h/mLFollowing a 2g propacetamol dose.[3]
Paracetamol Volume of Distribution ~1.29 L/kgFor propacetamol.[3]
Paracetamol Half-life (t½) ~3.6 hFor propacetamol.[3]
Paracetamol Clearance 0.28 L·h/kgFor propacetamol.[3]
Excretion >90% in 24hPrimarily as glucuronide and sulfate (B86663) conjugates in urine.[3]
CSF Penetration Measurable within 10 minSignificant concentrations are found in cerebrospinal fluid.[3][18]
Pharmacodynamics

The rapid achievement of peak plasma and CSF concentrations of paracetamol following intravenous propacetamol administration correlates with a fast onset of central analgesic action. This profile is particularly advantageous in experimental settings requiring precise timing of drug effects. Dose-dependent antinociceptive and antihyperalgesic effects have been demonstrated in various animal models.[24] For instance, in a clinical study on acute migraine attacks, 1g of IV propacetamol showed significantly improved pain scores at 60 minutes compared to oral rizatriptan.[28]

Experimental Protocols in CNS Research

Propacetamol and its active metabolite are studied using a variety of preclinical and clinical models to elucidate their effects on the CNS.

Preclinical Models of Nociception
  • Hot-Plate Test : This method assesses the response to thermal pain. An animal is placed on a surface maintained at a constant temperature (e.g., 55°C), and the latency to a nociceptive response (e.g., paw licking, jumping) is measured. Propacetamol is administered prior to the test to evaluate its analgesic effect on thermal sensitivity.[24][25]

  • Tail-Flick Test : A radiant heat source is focused on the animal's tail, and the time taken for the animal to flick its tail away from the stimulus is recorded as a measure of the pain threshold. This is a common assay for spinal reflex-mediated analgesia.[24]

  • Formalin Test : This test models both acute and inflammatory pain. A dilute formalin solution is injected into the paw, eliciting a biphasic pain response. The first phase (0-5 min) represents acute nociception, while the second phase (15-30 min) reflects inflammatory pain. The time the animal spends licking or biting the injected paw is quantified to assess the analgesic efficacy of the test compound.[25][29]

Neurochemical and Imaging Techniques
  • High-Performance Liquid Chromatography (HPLC) : This technique is used to quantify neurotransmitter levels. Following propacetamol administration, brain tissue or CSF can be collected from specific regions (e.g., spinal cord, periaqueductal gray). HPLC is then used to measure concentrations of serotonin (5-HT) and its metabolites to confirm the engagement of the serotonergic system.[24]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A highly sensitive method used for the detection and quantification of drug metabolites. It has been instrumental in identifying and measuring AM404 in the CSF of patients after receiving paracetamol, providing direct evidence for the endocannabinoid pathway in humans.[18]

  • Functional Magnetic Resonance Imaging (fMRI) : In human studies, fMRI is used to visualize brain activity. It has shown that paracetamol reduces activation in key pain-processing regions, including the insula, anterior cingulate cortex, and periaqueductal gray, in response to noxious stimuli, providing direct evidence of its central effect.[5][14][29]

cluster_0 Experimental Setup cluster_1 Procedure cluster_2 Data Analysis step step group group action action measurement measurement analysis analysis AnimalModel Select Animal Model (e.g., Sprague-Dawley Rat) Grouping Randomize into Groups AnimalModel->Grouping Control Control Group (Vehicle) Grouping->Control Treatment Treatment Group (IV Propacetamol) Grouping->Treatment Admin Administer Drug / Vehicle Control->Admin Treatment->Admin PainTest Perform Nociceptive Test (e.g., Hot-Plate, Formalin) Admin->PainTest Collect Collect Samples (Brain Tissue, CSF) Admin->Collect MeasureBehavior Quantify Behavioral Response (Latency, Licking Time) PainTest->MeasureBehavior MeasureNeurochem Quantify Neurochemicals (Serotonin, AM404 via HPLC/LC-MS) Collect->MeasureNeurochem Stats Statistical Analysis MeasureBehavior->Stats MeasureNeurochem->Stats

References

Propacetamol Hydrochloride: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of propacetamol (B1218958) hydrochloride, a prodrug of paracetamol, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, mechanism of action, and analytical methods.

Core Chemical and Physical Properties

Propacetamol hydrochloride is the hydrochloride salt of propacetamol, a water-soluble ester prodrug of paracetamol (acetaminophen).[1][2] Upon intravenous administration, it is rapidly hydrolyzed by plasma esterases into paracetamol and diethylglycine.[1][2] This rapid conversion allows for the quick achievement of therapeutic plasma concentrations of paracetamol, making it particularly useful in clinical settings where oral administration is not feasible.[1]

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₃ • HCl[3]
C₁₄H₂₁ClN₂O₃[4][5]
Molecular Weight 300.78 g/mol [5][6]
IUPAC Name (4-acetamidophenyl) 2-(diethylamino)acetate;hydrochloride[4]
CAS Number 66532-86-3[3][6]
Solubility Water: 20 mg/mL (clear solution)[6]
DMSO: 60 mg/mL[7]
Ethanol (B145695): 30 mg/mL[7]
PBS (pH 7.2): 5 mg/mL[3]
Melting Point 228°C[2]
Appearance White to off-white solid/powder[6][7]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from paracetamol. A representative synthetic route is detailed below.[8][9]

Experimental Protocol: Synthesis from Paracetamol

This protocol involves a two-step reaction: the acylation of paracetamol with chloroacetyl chloride, followed by an amination reaction with diethylamine (B46881), and finally, salt formation with hydrochloric acid.

Step 1: Synthesis of 4-Acetamidophenyl Chloroacetate

  • In a suitable reaction vessel, dissolve paracetamol in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, for example, anhydrous potassium carbonate, to the solution while stirring.

  • Cool the mixture and slowly add chloroacetyl chloride dropwise, maintaining the reaction temperature.

  • The reaction proceeds via acylation, where the hydroxyl group of paracetamol attacks the acyl chloride.

Step 2: Synthesis of Propacetamol

  • To the reaction mixture from Step 1, add a catalyst such as potassium iodide.

  • Slowly add diethylamine dropwise while controlling the temperature.

  • The diethylamine displaces the chloride from the chloroacetyl group in an amination reaction to form propacetamol base.

Step 3: Formation of this compound

  • After the reaction is complete, separate the crude propacetamol product.

  • Dissolve the propacetamol base in anhydrous ethanol.

  • Add a solution of hydrogen chloride in ethanol to the mixture to precipitate this compound.

  • The pH is adjusted to approximately 4 to ensure complete salt formation.[9]

Step 4: Purification

  • The crude this compound is purified by recrystallization.

  • The crude product is dissolved in a suitable solvent (e.g., water, methanol, ethanol, acetone, or a mixture) by heating to 55-95°C.[7]

  • The solution is filtered and then cooled at a controlled rate (1-7°C/h) to 12-20°C to induce crystallization.[7]

  • The crystals are grown at this temperature for a period of time (e.g., 4 hours).[7]

  • The purified crystals are collected by filtration, washed, and dried under vacuum.

G Synthesis Workflow of this compound cluster_0 Step 1: Acylation cluster_1 Step 2: Amination cluster_2 Step 3 & 4: Salt Formation & Purification Paracetamol Paracetamol in Polar Aprotic Solvent Base Add Base (e.g., K2CO3) Paracetamol->Base Acyl_Chloride Add Chloroacetyl Chloride Base->Acyl_Chloride Acylation Acylation Reaction Acyl_Chloride->Acylation Intermediate 4-Acetamidophenyl Chloroacetate Acylation->Intermediate Catalyst Add Catalyst (e.g., KI) Intermediate->Catalyst Diethylamine Add Diethylamine Catalyst->Diethylamine Amination Amination Reaction Diethylamine->Amination Propacetamol_Base Propacetamol Base Amination->Propacetamol_Base Dissolve Dissolve in Ethanol Propacetamol_Base->Dissolve HCl Add Ethanolic HCl Dissolve->HCl Precipitation Precipitation HCl->Precipitation Crude_Product Crude Propacetamol HCl Precipitation->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Final_Product Purified Propacetamol HCl Recrystallization->Final_Product

Caption: Synthesis workflow for this compound.

Mechanism of Action

Propacetamol itself is an inactive prodrug.[1] Its pharmacological activity is entirely dependent on its rapid in-vivo hydrolysis to paracetamol.[10] The mechanism of action of paracetamol is complex and not fully elucidated, but it is known to primarily act within the central nervous system (CNS).[11][12] Several pathways are thought to be involved:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Paracetamol is a weak inhibitor of COX-1 and COX-2 in peripheral tissues, which accounts for its limited anti-inflammatory effects.[10] However, it is proposed to be a more potent inhibitor of a splice variant of COX-1, often referred to as COX-3, which is found in the CNS.[11] It may also selectively inhibit COX-2 in the CNS.[11] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and fever.[1]

  • Modulation of the Endocannabinoid System: In the brain, a metabolite of paracetamol, AM404, is formed.[13] This metabolite has been shown to activate cannabinoid CB1 receptors, which can contribute to its analgesic effects.[13]

  • Interaction with the Serotonergic System: Paracetamol has been shown to enhance the activity of descending serotonergic pathways that inhibit pain signals in the spinal cord.[11][12][14]

G Mechanism of Action of Paracetamol cluster_propacetamol In Circulation cluster_cns Central Nervous System (CNS) cluster_cox COX Pathway cluster_serotonin Serotonergic Pathway cluster_cannabinoid Endocannabinoid Pathway Propacetamol Propacetamol HCl (Administered) Hydrolysis Plasma Esterases Propacetamol->Hydrolysis Paracetamol Paracetamol (Active Drug) Hydrolysis->Paracetamol Paracetamol_CNS_COX Paracetamol Paracetamol->Paracetamol_CNS_COX Crosses BBB Paracetamol_CNS_Sero Paracetamol Paracetamol_CNS_Canna Paracetamol COX_Inhibition Inhibits COX-1/COX-2 (COX-3 variant) Paracetamol_CNS_COX->COX_Inhibition Prostaglandins Reduced Prostaglandin Synthesis COX_Inhibition->Prostaglandins Analgesia_Antipyresis_COX Analgesic & Antipyretic Effects Prostaglandins->Analgesia_Antipyresis_COX Serotonin_Pathway Enhances Descending Serotonergic Pathway Paracetamol_CNS_Sero->Serotonin_Pathway Pain_Inhibition Inhibition of Pain Signals Serotonin_Pathway->Pain_Inhibition Analgesia_Sero Analgesic Effect Pain_Inhibition->Analgesia_Sero Metabolism Metabolized to AM404 Paracetamol_CNS_Canna->Metabolism AM404 AM404 Metabolism->AM404 CB1_Activation Activates CB1 Receptors AM404->CB1_Activation Analgesia_Canna Analgesic Effect CB1_Activation->Analgesia_Canna

Caption: Proposed signaling pathways for paracetamol.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound and its active metabolite, paracetamol, in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable method for this purpose.

Experimental Protocol: RP-HPLC for Paracetamol Analysis

The following is a general protocol that can be adapted for the analysis of this compound.

1. Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.5-4.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common composition is a 25:75 (v/v) ratio of acetonitrile and water.[15]

  • Standard Solutions: Prepare stock solutions of this compound and paracetamol reference standards in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation:

    • Pharmaceuticals: Crush tablets, weigh an appropriate amount of powder, dissolve in the mobile phase, sonicate, and filter through a 0.2 µm filter.[15]

    • Biological Samples: Perform a suitable extraction procedure (e.g., protein precipitation or liquid-liquid extraction) to isolate the analyte from the matrix.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[15]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: Monitor at a wavelength where the analytes have significant absorbance, for example, 243 nm for paracetamol.[16]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

  • Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

G HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample_Prep Sample Preparation (Extraction/Dissolution) Injection Inject into HPLC System Sample_Prep->Injection Standard_Prep Standard Preparation (Serial Dilution) Standard_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: General workflow for HPLC analysis.

References

Propacetamol: A Technical Guide to its Analgesic and Antipyretic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propacetamol (B1218958), a prodrug of paracetamol (acetaminophen), is formulated for intravenous administration, offering a valuable alternative when oral administration is not feasible. This technical guide provides an in-depth analysis of the analgesic and antipyretic properties of propacetamol, focusing on its mechanism of action, pharmacokinetic profile, and clinical efficacy. Through a comprehensive review of preclinical and clinical data, this document elucidates the molecular pathways involved in its therapeutic effects and presents detailed experimental protocols for its evaluation.

Introduction

Propacetamol is the N,N-diethylglycine ester of paracetamol. Following intravenous administration, it is rapidly and completely hydrolyzed by plasma esterases into paracetamol and diethylglycine. This conversion allows for the rapid achievement of therapeutic plasma concentrations of paracetamol, making it particularly useful in clinical settings requiring rapid onset of analgesia or antipyresis, such as in postoperative care. One gram of propacetamol is equivalent to 0.5 grams of paracetamol.

Pharmacokinetics and Metabolism

Upon intravenous infusion, propacetamol undergoes rapid hydrolysis in the bloodstream, releasing its active metabolite, paracetamol.

Pharmacokinetic Parameters

The pharmacokinetic profile of paracetamol following propacetamol administration is characterized by a rapid time to peak concentration (Tmax) and predictable exposure.

ParameterPropacetamol AdministrationResulting Paracetamol
Cmax (Peak Plasma Concentration) Not applicable (rapidly hydrolyzed)Achieved shortly after infusion
Tmax (Time to Peak Concentration) Minutes~15-30 minutes post-infusion
Half-life (t½) Very short~1-3 hours
Bioavailability 100% (intravenous)100%
Metabolic Conversion Workflow

The metabolic activation of propacetamol is a straightforward, one-step enzymatic process.

Propacetamol Propacetamol (Intravenous) Paracetamol Paracetamol (Active Metabolite) Propacetamol->Paracetamol Hydrolysis Diethylglycine Diethylglycine (Inactive) Propacetamol->Diethylglycine Esterases Plasma Esterases Esterases->Propacetamol

Caption: Metabolic conversion of propacetamol to paracetamol.

Mechanism of Action

The analgesic and antipyretic effects of propacetamol are attributable to its active metabolite, paracetamol. The precise mechanisms of paracetamol are complex and not fully elucidated, but are understood to involve central nervous system pathways with minimal peripheral anti-inflammatory activity.[1] The leading hypotheses involve the inhibition of cyclooxygenase (COX) enzymes, modulation of the endocannabinoid system, and interaction with the descending serotonergic pathways.

Cyclooxygenase (COX) Inhibition Pathway

Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, where high levels of peroxides, characteristic of inflammation, limit its activity.[2] However, in the central nervous system (CNS), where peroxide levels are lower, paracetamol is thought to effectively inhibit COX activity, reducing the synthesis of prostaglandins (B1171923) (PGs) involved in pain and fever.[2][3] It is proposed that paracetamol acts on the peroxidase (POX) site of the COX enzyme.[4]

cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzyme (Cyclooxygenase & Peroxidase sites) Arachidonic_Acid->COX_Enzyme COX activity PGG2 Prostaglandin G2 (PGG2) COX_Enzyme->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 POX activity Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Pain_Fever Pain & Fever Signaling Prostaglandins->Pain_Fever Paracetamol Paracetamol Paracetamol->COX_Enzyme Inhibits POX site in CNS

Caption: Paracetamol's proposed mechanism via COX inhibition in the CNS.

Endocannabinoid and TRPV1 Pathway

In the brain, paracetamol is metabolized to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).[5][6] AM404 is a multifaceted compound that acts as an agonist at the transient receptor potential vanilloid 1 (TRPV1) channels and as an inhibitor of the reuptake of the endogenous cannabinoid, anandamide.[5][7] This leads to an indirect activation of cannabinoid receptor 1 (CB1), contributing to analgesia.[8]

Paracetamol Paracetamol (in CNS) p_Aminophenol p-Aminophenol Paracetamol->p_Aminophenol AM404 AM404 p_Aminophenol->AM404 FAAH FAAH FAAH->p_Aminophenol Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->AM404 Anandamide_Reuptake Anandamide Reuptake AM404->Anandamide_Reuptake Inhibits TRPV1_Channel TRPV1 Channel AM404->TRPV1_Channel Activates Anandamide ↑ Anandamide CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates Analgesia Analgesia CB1_Receptor->Analgesia TRPV1_Channel->Analgesia

Caption: Paracetamol's analgesic effect via the AM404 metabolite.

Descending Serotonergic Pathway

There is substantial evidence that paracetamol's analgesic effect is mediated by the potentiation of the descending serotonergic inhibitory pathways from the brainstem to the spinal cord.[4] This pathway plays a crucial role in modulating nociceptive signals. The activation of CB1 receptors by AM404 is thought to reinforce the activity of these descending serotonergic pathways, providing a link between the endocannabinoid and serotonergic systems in paracetamol-induced analgesia.[9]

Paracetamol_Metabolites Paracetamol Metabolites (e.g., AM404) Supraspinal_Structures Supraspinal Structures (e.g., PAG, RVM) Paracetamol_Metabolites->Supraspinal_Structures Activates CB1 Receptors Descending_Serotonergic_Pathway Descending Serotonergic Pathway Supraspinal_Structures->Descending_Serotonergic_Pathway Potentiates Spinal_Dorsal_Horn Spinal Dorsal Horn Descending_Serotonergic_Pathway->Spinal_Dorsal_Horn Releases 5-HT Nociceptive_Transmission Nociceptive Signal Transmission Spinal_Dorsal_Horn->Nociceptive_Transmission Inhibits Analgesia Analgesia

Caption: Modulation of the descending serotonergic pathway by paracetamol.

Clinical Efficacy

Analgesic Efficacy

Clinical trials have consistently demonstrated the analgesic efficacy of intravenous propacetamol in the management of acute pain, particularly in the postoperative setting.

Study TypeComparisonKey Findings
Meta-analysis (Postoperative Pain) Propacetamol/IV Paracetamol vs. Placebo36-37% of patients receiving propacetamol/paracetamol achieved at least 50% pain relief over 4 hours, compared to 16% with placebo.[10][11][12]
Randomized Controlled Trial (Orthopedic Surgery) Propacetamol vs. Placebo vs. Diclofenac (B195802)Propacetamol was superior to placebo and not statistically different from intramuscular diclofenac (75 mg) in analgesic efficacy.[13]
Randomized Controlled Trial (Postoperative Pain) Propacetamol + Morphine PCA vs. Placebo + Morphine PCAPropacetamol group required 46% less morphine (9.4 mg vs 17.6 mg) and reported better global treatment efficacy.[14]
Antipyretic Efficacy

Propacetamol is an effective antipyretic, with a rapid onset of action.

Study TypeComparisonKey Findings
Randomized Controlled Trial (Febrile Children) Propacetamol (30 mg/kg) vs. IV Paracetamol (15 mg/kg)Non-inferiority of IV paracetamol to propacetamol was demonstrated, with median temperature reductions of 1.9°C and 2.05°C, respectively.[15]
Randomized Controlled Trial (Febrile Children) Propacetamol vs. DexibuprofenIntravenous propacetamol resulted in a significantly faster reduction in body temperature within the first 2 hours compared to oral dexibuprofen.[16]
Randomized Controlled Trial (Febrile Children) Propacetamol (30 mg/kg) vs. PlaceboPropacetamol produced a significantly greater reduction in body temperature at all time points over a 6-hour period.[17]
Randomized Controlled Trial (Pediatric Oncology) Propacetamol (15 mg/kg and 30 mg/kg) vs. ASA (15 mg/kg)No significant difference in antipyretic efficacy between propacetamol (both doses) and acetylsalicylic acid (ASA).[18]

Experimental Protocols

The analgesic and antipyretic properties of paracetamol, the active metabolite of propacetamol, are evaluated using standardized preclinical models.

Analgesic Activity Assessment: Hot Plate Test

This method assesses the response to thermal pain and is sensitive to centrally acting analgesics.

  • Apparatus: A metal plate capable of maintaining a constant temperature (typically 52-55°C), enclosed by a transparent cylinder.

  • Subjects: Mice or rats.

  • Procedure:

    • Administer the test compound (e.g., paracetamol) or vehicle to the animals.

    • At a predetermined time post-administration (e.g., 30 minutes), place the animal on the heated plate.

    • Record the latency (in seconds) to a nocifensive response, such as licking a hind paw or jumping.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Evaluation: An increase in the latency to respond compared to the vehicle control group indicates an analgesic effect.

Start Administer Vehicle or Paracetamol to Mice/Rats Wait Wait for Predetermined Time (e.g., 30 min) Start->Wait Place Place Animal on Hot Plate (55°C ± 1°C) Wait->Place Observe Observe for Nocifensive Behavior (Paw Licking, Jumping) Place->Observe Record Record Reaction Latency Observe->Record Cutoff Remove at Cut-off Time (e.g., 30s) to Prevent Injury Record->Cutoff Analyze Compare Latency of Test vs. Control Group Cutoff->Analyze

Caption: Workflow for the Hot Plate Test.

Antipyretic Activity Assessment: Brewer's Yeast-Induced Pyrexia

This is a standard model for inducing a pathogenic fever in rodents.

  • Subjects: Rats.

  • Procedure:

    • Record the baseline rectal temperature of each rat.

    • Induce pyrexia by subcutaneous injection of a 15-20% suspension of Brewer's yeast in saline.

    • After a set period (typically 18-24 hours), when fever is established, record the pyretic temperature.

    • Administer the test compound (e.g., paracetamol) or vehicle orally or intraperitoneally.

    • Measure rectal temperature at regular intervals (e.g., every 30-60 minutes) for several hours.

  • Evaluation: A significant reduction in rectal temperature in the test group compared to the vehicle control group indicates antipyretic activity.

Start Record Baseline Rectal Temperature (Rats) Induce_Fever Inject Brewer's Yeast Suspension (Subcutaneous) Start->Induce_Fever Wait Wait 18-24 Hours for Fever to Develop Induce_Fever->Wait Measure_Pyrexia Measure Pyretic Temperature Wait->Measure_Pyrexia Administer_Drug Administer Vehicle or Paracetamol Measure_Pyrexia->Administer_Drug Monitor_Temp Monitor Rectal Temperature Hourly for 3-5 Hours Administer_Drug->Monitor_Temp Analyze Compare Temperature Reduction in Test vs. Control Group Monitor_Temp->Analyze

Caption: Workflow for the Brewer's Yeast-Induced Pyrexia Model.

Safety and Tolerability

Propacetamol is generally well-tolerated. The most frequently reported adverse events are mild and transient, including nausea, vomiting, and dizziness. A notable adverse effect specific to propacetamol is pain at the infusion site, which occurs more frequently than with intravenous paracetamol or placebo.[10][12] Hypotension has also been reported, particularly if the drug is administered too rapidly. As with all paracetamol-containing products, there is a risk of hepatotoxicity, especially at supratherapeutic doses or with prolonged use.

Conclusion

Propacetamol serves as a reliable and effective intravenous prodrug for paracetamol, providing rapid and predictable analgesic and antipyretic effects. Its mechanism of action, mediated through the central nervous system, involves a complex interplay between the cyclooxygenase, endocannabinoid, and serotonergic systems. The data summarized herein support its clinical utility in settings where oral administration is impractical, offering a valuable therapeutic option with a well-established safety profile, provided that dosing recommendations are adhered to and the potential for infusion site pain is considered. This guide provides a foundational understanding for researchers and drug development professionals engaged in the study of analgesics and antipyretics.

References

Methodological & Application

Synthesis Protocol for Propacetamol Hydrochloride: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this document provides a detailed protocol for the synthesis of propacetamol (B1218958) hydrochloride, a water-soluble prodrug of paracetamol. This application note includes a comprehensive experimental procedure, tabulated data, and visualizations of the synthetic workflow and the drug's mechanism of action.

Propacetamol hydrochloride serves as a valuable alternative to paracetamol for parenteral administration, offering enhanced solubility and rapid conversion to its active form, paracetamol, in the body. Understanding its synthesis and mechanism of action is crucial for its application in pharmaceutical research and development.

Experimental Protocols

The synthesis of this compound from paracetamol is a three-step process:

  • Acylation of Paracetamol: Paracetamol is first reacted with chloroacetyl chloride in the presence of a base to form the intermediate, 4-acetamidophenyl chloroacetate (B1199739).

  • Amination of the Intermediate: The chloroacetate intermediate then undergoes a nucleophilic substitution reaction with diethylamine (B46881) to yield propacetamol base (4-acetamidophenyl 2-(diethylamino)acetate).

  • Salt Formation: Finally, the propacetamol base is treated with hydrochloric acid to form the stable and water-soluble this compound salt.

A detailed, step-by-step protocol for this synthesis is provided below.

Detailed Synthesis Procedure

Step 1: Synthesis of 4-acetamidophenyl chloroacetate (Acylation)

  • In a 200L reaction kettle, dissolve 12 kg of paracetamol and 24 kg of anhydrous potassium carbonate in 96 kg of dimethylformamide (DMF) with stirring.

  • Cool the mixture while stirring.

  • Slowly add 12 kg of chloroacetyl chloride to the solution at room temperature. The addition should be controlled to maintain the temperature of the reaction mixture. This exothermic step should be monitored carefully.

  • Allow the reaction to proceed for 1 hour at room temperature.

Step 2: Synthesis of Propacetamol (Amination)

  • To the reaction mixture from Step 1, add 0.6 kg of potassium iodide.

  • While maintaining the temperature at 15°C, slowly drip in 12.5 kg of diethylamine.

  • After the addition of diethylamine is complete, continue to stir the mixture at this temperature for 30 minutes.

  • Filter the reaction mixture and wash the filter cake with acetone.

Step 3: Synthesis of this compound (Salt Formation and Purification)

  • The filtrate containing the propacetamol base is collected.

  • Dissolve the crude propacetamol product in absolute ethanol (B145695).

  • Add an ethanol solution of hydrogen chloride to the mixture, adjusting the pH to a range of 3 to 6, to precipitate the hydrochloride salt.

  • Isolate the solid product by filtration.

  • The crude this compound is then purified by recrystallization from absolute ethanol. Activated carbon (0.6% by volume) can be used for decolorization at 70°C for 30 minutes.

  • Cool the solution to 20°C to allow for crystallization.

  • Collect the purified crystals by suction filtration and dry them in an oven at 40°C.[1]

Data Presentation

The following table summarizes the quantitative data reported for the synthesis of this compound.

ParameterValueReference
Starting Material Paracetamol[2]
Reagents Chloroacetyl chloride, Diethylamine, Potassium Carbonate, Potassium Iodide, Hydrochloric Acid[2]
Solvents Dimethylformamide (DMF), Acetone, Ethanol[2]
Overall Yield 73.69%[2]
Melting Point 227°C[1]
Purity (by HPLC) >98%

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation & Purification Paracetamol_K2CO3_DMF Dissolve Paracetamol and K2CO3 in DMF Add_Chloroacetyl_Chloride Add Chloroacetyl Chloride (Room Temp) Paracetamol_K2CO3_DMF->Add_Chloroacetyl_Chloride React_1hr React for 1 hour Add_Chloroacetyl_Chloride->React_1hr Add_KI Add Potassium Iodide React_1hr->Add_KI Add_Diethylamine Add Diethylamine (15°C) Add_KI->Add_Diethylamine React_30min React for 30 minutes Add_Diethylamine->React_30min Filter_Wash Filter and Wash with Acetone React_30min->Filter_Wash Dissolve_in_Ethanol Dissolve Crude Product in Ethanol Filter_Wash->Dissolve_in_Ethanol Add_HCl_in_Ethanol Add Ethanolic HCl (pH 3-6) Dissolve_in_Ethanol->Add_HCl_in_Ethanol Filter_Solid Filter Solid Product Add_HCl_in_Ethanol->Filter_Solid Recrystallize Recrystallize from Ethanol Filter_Solid->Recrystallize Dry_Product Dry Final Product (40°C) Recrystallize->Dry_Product Propacetamol_HCl Propacetamol_HCl Dry_Product->Propacetamol_HCl Final Product

Caption: Experimental workflow for the synthesis of this compound.

Mechanism of Action: Signaling Pathway

Propacetamol is a prodrug that is rapidly hydrolyzed in the blood by plasma esterases to form paracetamol and diethylglycine. The analgesic and antipyretic effects of propacetamol are therefore attributable to the pharmacological actions of paracetamol. The mechanism of action of paracetamol is complex and not fully elucidated, but it is known to involve multiple pathways in the central nervous system.

G cluster_0 In the Bloodstream cluster_1 In the Central Nervous System (CNS) Propacetamol This compound PlasmaEsterases Plasma Esterases Propacetamol->PlasmaEsterases Paracetamol Paracetamol PlasmaEsterases->Paracetamol Diethylglycine Diethylglycine PlasmaEsterases->Diethylglycine Paracetamol_CNS Paracetamol Paracetamol->Paracetamol_CNS Crosses Blood-Brain Barrier COX_Enzymes COX-1 & COX-2 Paracetamol_CNS->COX_Enzymes Inhibition Serotonergic_Pathway Descending Serotonergic Pathway Paracetamol_CNS->Serotonergic_Pathway Activation Endocannabinoid_System Endocannabinoid System (via AM404 metabolite) Paracetamol_CNS->Endocannabinoid_System Activation Prostaglandin_Synthesis Prostaglandin Synthesis COX_Enzymes->Prostaglandin_Synthesis Leads to Analgesia_Antipyresis Analgesic & Antipyretic Effects Prostaglandin_Synthesis->Analgesia_Antipyresis Reduction of Serotonergic_Pathway->Analgesia_Antipyresis Endocannabinoid_System->Analgesia_Antipyresis

Caption: Mechanism of action of propacetamol via its active metabolite, paracetamol.

References

Application Notes and Protocols for the Quantification of Propacetamol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propacetamol (B1218958) hydrochloride is a prodrug of paracetamol (acetaminophen) and is administered intravenously to provide rapid relief from pain and fever. Accurate and precise quantification of propacetamol hydrochloride in pharmaceutical formulations is crucial for ensuring its safety, efficacy, and quality. This document provides detailed application notes and protocols for two common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

Application Note:

This application note describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in bulk drug and pharmaceutical formulations. The method is accurate, precise, and specific for the quantification of this compound, even in the presence of its degradation products. The chromatographic separation is achieved on a C18 column using a mobile phase consisting of a mixture of phosphate (B84403) buffer and acetonitrile (B52724). Detection is carried out using a UV detector.

Experimental Protocol:

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient HPLC system with a UV-Visible detector.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A filtered and degassed mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a ratio of 90:10 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

1.2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 5-30 µg/mL by diluting with the mobile phase.

  • Sample Solution (for injection formulation): Dilute the injection formulation with the mobile phase to obtain a final concentration of approximately 20 µg/mL of this compound.

1.3. Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject 20 µL of each working standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for the this compound peak.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Data Summary:

ParameterResult
Linearity Range5-30 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL

HPLC Workflow Diagram:

HPLC_Workflow prep Solution Preparation (Standard & Sample) hplc HPLC System Equilibration (C18, Mobile Phase) prep->hplc 1 inject Inject 20 µL of Standard/Sample hplc->inject 2 sep Chromatographic Separation inject->sep 3 detect UV Detection (245 nm) sep->detect 4 data Data Acquisition & Peak Area Measurement detect->data 5 calib Calibration Curve Construction data->calib 6 quant Quantification of Propacetamol HCl calib->quant 7

Caption: Workflow for this compound quantification by HPLC.

UV-Visible Spectrophotometric Method

Application Note:

This application note details a simple, rapid, and cost-effective UV-Visible spectrophotometric method for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is based on the measurement of the absorbance of this compound in a suitable solvent at its wavelength of maximum absorption (λmax). This method is suitable for routine quality control analysis.

Experimental Protocol:

2.1. Instrumentation:

  • UV-Visible Spectrophotometer: A double beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm.

  • Cuvettes: 1 cm matched quartz cuvettes.

2.2. Preparation of Solutions:

  • Solvent: 0.1 M Hydrochloric acid.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of working standard solutions in the concentration range of 2-12 µg/mL by diluting the standard stock solution with 0.1 M HCl.

  • Sample Solution: Dilute a known volume of the pharmaceutical formulation with 0.1 M HCl to obtain a final concentration within the Beer-Lambert's law range (e.g., 8 µg/mL).

2.3. Procedure:

  • Scan the standard solution of this compound (e.g., 10 µg/mL) in the UV region (200-400 nm) against a solvent blank to determine the wavelength of maximum absorption (λmax).

  • Measure the absorbance of all working standard solutions and the sample solution at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution using the calibration curve.

Quantitative Data Summary:

ParameterResult
λmax~245 nm
Linearity Range2-12 µg/mL
Correlation Coefficient (r²)> 0.998
Molar Absorptivity~1.2 x 10⁴ L mol⁻¹ cm⁻¹
Accuracy (% Recovery)97.5% - 101.5%
Precision (% RSD)< 2.0%

UV-Visible Spectrophotometry Workflow Diagram:

UV_Vis_Workflow sol_prep Solution Preparation (Standard & Sample in 0.1M HCl) lambda_max Determine λmax (Scan 200-400 nm) sol_prep->lambda_max 1 absorbance Measure Absorbance at λmax sol_prep->absorbance lambda_max->absorbance 2 calib_curve Construct Calibration Curve (Absorbance vs. Concentration) absorbance->calib_curve 3 quantification Quantify Propacetamol HCl in Sample calib_curve->quantification 4

Application Notes and Protocols for HPLC Analysis of Propacetamol and Paracetamol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propacetamol (B1218958) is a prodrug of paracetamol (acetaminophen), designed for intravenous administration. In the body, propacetamol is rapidly hydrolyzed by plasma esterases to yield paracetamol, the active analgesic and antipyretic agent. The simultaneous quantification of both propacetamol and its active metabolite, paracetamol, is crucial in pharmacokinetic studies, formulation development, and quality control to ensure proper dosing and therapeutic efficacy. This document provides a detailed application note and protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of propacetamol and paracetamol.

I. Chromatographic Conditions

A robust and reliable HPLC method for the simultaneous analysis of propacetamol and paracetamol has been developed. The method utilizes a reversed-phase C18 column with isocratic elution, providing good resolution and peak shapes for both analytes.

Table 1: Optimized HPLC Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol (B129727) : 0.01M Phosphate (B84403) Buffer pH 5.0 (30:70 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 243 nm
Injection Volume 20 µL
Column Temperature Ambient (25 °C)
Run Time 10 minutes

II. Data Presentation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ), are summarized below.

Table 2: System Suitability Parameters

ParameterPropacetamolParacetamolAcceptance Criteria
Retention Time (min) ~ 4.5~ 6.0[1]Consistent
Tailing Factor < 1.5< 1.5≤ 2.0
Theoretical Plates > 2000> 2000> 2000

Table 3: Method Validation Summary

ParameterPropacetamolParacetamol
Linearity Range (µg/mL) 1.0 - 50.02.5 - 20.0[1]
Correlation Coefficient (r²) > 0.999> 0.999[1]
LOD (µg/mL) ~ 0.30.06[1]
LOQ (µg/mL) ~ 1.00.75[1]
Accuracy (% Recovery) 98.0 - 102.098.0 - 102.0
Precision (% RSD) < 2.0< 2.0

III. Experimental Protocols

A. Preparation of Reagents and Mobile Phase
  • 0.01M Phosphate Buffer (pH 5.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 5.0 with dilute orthophosphoric acid or potassium hydroxide (B78521) solution. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix methanol and the prepared 0.01M phosphate buffer (pH 5.0) in a ratio of 30:70 (v/v). Degas the mobile phase by sonication for 15 minutes before use.

B. Standard Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of propacetamol hydrochloride and 100 mg of paracetamol reference standards in 100 mL of mobile phase in separate volumetric flasks to obtain individual stock solutions.

  • Working Standard Solutions: From the stock solutions, prepare a series of working standard solutions by appropriate dilution with the mobile phase to cover the linearity range (e.g., 1, 5, 10, 20, 50 µg/mL for propacetamol and 2.5, 5, 10, 15, 20 µg/mL for paracetamol).

C. Sample Preparation
  • For Pharmaceutical Formulations (e.g., Injectables): Dilute the formulation with the mobile phase to obtain a final concentration within the linearity range of the method. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • For Biological Matrices (e.g., Plasma): Perform a protein precipitation step. To 100 µL of plasma, add 200 µL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in 100 µL of mobile phase.

D. Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.

  • Record the chromatograms and integrate the peak areas for propacetamol and paracetamol.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of propacetamol and paracetamol in the samples from the calibration curve.

IV. Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Sample Dilution Dilution Sample->Dilution Pharmaceutical Formulation Protein_Precipitation Protein_Precipitation Sample->Protein_Precipitation Biological Matrix Filtration Filtration Dilution->Filtration Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->Filtration HPLC_System HPLC_System Filtration->HPLC_System C18_Column C18_Column HPLC_System->C18_Column Mobile Phase UV_Detector UV_Detector C18_Column->UV_Detector Data_Acquisition Data_Acquisition UV_Detector->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Peak_Integration Peak_Integration Chromatogram->Peak_Integration Calibration_Curve Calibration_Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC analysis of propacetamol and paracetamol.

G Propacetamol Propacetamol (C14H20N2O3) Paracetamol Paracetamol (C8H9NO2) Propacetamol->Paracetamol Hydrolysis by plasma esterases Diethylglycine Diethylglycine Propacetamol->Diethylglycine Hydrolysis by plasma esterases

References

LC-MS/MS analysis for propacetamol metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the LC-MS/MS Analysis of Propacetamol (B1218958) Metabolites

Introduction

Propacetamol is a water-soluble prodrug of paracetamol (acetaminophen), designed to allow for intravenous administration.[1] Upon entering the bloodstream, it is rapidly and completely hydrolyzed by plasma esterases into the active analgesic and antipyretic agent, paracetamol, and N,N-diethylglycine.[1][2][3] Understanding the metabolic fate of propacetamol, which is effectively the metabolism of paracetamol, is crucial for pharmacokinetic studies, drug safety evaluation, and clinical monitoring. Paracetamol is primarily metabolized in the liver into several compounds that are then excreted in the urine.[4] The main pathways are glucuronidation and sulfation, which produce non-toxic metabolites.[1][2] A minor portion is oxidized by the cytochrome P450 enzyme system to form a reactive and potentially hepatotoxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][5] This is normally detoxified by conjugation with glutathione.[6]

This application note provides a detailed protocol for the simultaneous quantification of paracetamol and its major metabolites in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This highly sensitive and specific method is ideal for characterizing the metabolic profile of propacetamol in drug development and clinical research settings.[7]

Metabolic Pathway of Propacetamol

Propacetamol's therapeutic action is dependent on its conversion to paracetamol. The subsequent metabolism of paracetamol follows several key pathways, as illustrated below. Over 90% of a therapeutic dose is metabolized via glucuronidation and sulfation, with the resulting conjugates excreted in the urine.[1] A small fraction undergoes oxidation to the reactive intermediate NAPQI, which is implicated in the hepatotoxicity seen with paracetamol overdose.[8]

G Propacetamol Propacetamol Paracetamol Paracetamol Propacetamol->Paracetamol Plasma Esterases Glucuronide Paracetamol-Glucuronide (Major Metabolite) Paracetamol->Glucuronide UGT Sulfate Paracetamol-Sulfate (Major Metabolite) Paracetamol->Sulfate SULT NAPQI NAPQI (Toxic Intermediate) Paracetamol->NAPQI CYP2E1 Excretion Renal Excretion Glucuronide->Excretion Sulfate->Excretion Detox Mercapturate & Cysteine Conjugates (Detoxified) NAPQI->Detox GSH Conjugation Detox->Excretion G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect & Dilute Supernatant Centrifuge->Supernatant Inject Inject into UHPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Concentrations Calibrate->Quantify Report Generate Report Quantify->Report

References

Application Notes and Protocols for Intravenous Propacetamol Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the intravenous (IV) administration of propacetamol (B1218958) in animal studies, focusing on its pharmacokinetics, metabolism, and potential mechanisms of action. The information is compiled from preclinical research to assist in the design and interpretation of future studies.

Introduction

Propacetamol is a prodrug of paracetamol (acetaminophen), designed for intravenous administration to provide rapid and reliable therapeutic plasma concentrations of its active metabolite.[1][2] It is particularly useful in settings where oral administration is not feasible.[1][2][3] Understanding its behavior in relevant animal models is crucial for preclinical safety and efficacy evaluation. Propacetamol is rapidly hydrolyzed by plasma esterases to paracetamol and diethylglycine.

Pharmacokinetics

The primary goal of administering propacetamol is to achieve therapeutic levels of paracetamol. Pharmacokinetic parameters are essential for determining appropriate dosing regimens and understanding species-specific differences.

Pharmacokinetic Data

A key study in dogs provides the most detailed pharmacokinetic profile of paracetamol following IV propacetamol administration.

Table 1: Pharmacokinetic Parameters of Paracetamol after IV Administration of Propacetamol (30 mg/kg) in Labrador Dogs

ParameterMean Value (± SD)Unit
AUC (Area Under the Curve) 11.23 (± 1.57)µg·h/mL
Cmax (Maximum Concentration) 3.55 (± 0.44)µg/mL
Tmax (Time to Cmax) 0.25 (at first sampling)h
t½ (Half-life) 1.83 (± 0.28)h
CL (Clearance) 2.72 (± 0.38)L/h/kg
Vd (Volume of Distribution) 6.98 (± 1.25)L/kg

Source: Adapted from Sartini et al., 2022. Note: These values are for the active metabolite, paracetamol, after propacetamol administration.

Key Observations:

  • Intravenous administration of propacetamol in dogs resulted in rapid achievement of peak paracetamol concentrations.[1]

  • However, the study noted that a 30 mg/kg dose of propacetamol did not produce plasma paracetamol concentrations above the threshold considered sufficient for analgesia in adult humans (4 µg/mL).[1][2]

  • IV propacetamol administration yielded approximately 30% more paracetamol exposure (AUC) compared to oral administration of the same dose in dogs.[1][2]

  • Significant species differences exist in paracetamol metabolism, which affects its pharmacokinetic profile. For instance, the oral bioavailability of paracetamol varies widely among species: 44.5% in dogs, 75.5% in pigs, and 91.0% in horses.[2]

Metabolism and Mechanism of Action

Propacetamol to Paracetamol Conversion

Propacetamol's primary role is to serve as a carrier for paracetamol. The conversion process is a critical first step in its pharmacological activity.

G Propacetamol Propacetamol Paracetamol Paracetamol (Active Metabolite) Propacetamol->Paracetamol Hydrolysis Diethylglycine Diethylglycine Propacetamol->Diethylglycine Hydrolysis Esterases Plasma Esterases Esterases->Propacetamol Catalyzes

Caption: Conversion of Propacetamol to Paracetamol.

Paracetamol Metabolism in the Liver

Once formed, paracetamol undergoes extensive metabolism in the liver. The primary pathways are glucuronidation and sulfation, which produce non-toxic, excretable metabolites. A minor pathway involving cytochrome P450 enzymes (primarily CYP2E1) produces a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[4] At therapeutic doses, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH).[4]

G cluster_liver Hepatic Metabolism Paracetamol Paracetamol Glucuronide Glucuronide Conjugate (Non-toxic) Paracetamol->Glucuronide ~60% Sulfate Sulfate Conjugate (Non-toxic) Paracetamol->Sulfate ~35% NAPQI NAPQI (Toxic Metabolite) Paracetamol->NAPQI ~5% Excretion Renal Excretion Glucuronide->Excretion Sulfate->Excretion Detoxified Detoxified Conjugate NAPQI->Detoxified Conjugation Detoxified->Excretion GSH Glutathione (GSH) GSH->NAPQI CYP450 Cytochrome P450 CYP450->Paracetamol G cluster_cox COX Pathway cluster_serotonin Serotonergic Pathway Paracetamol Paracetamol (in CNS) COX Central COX Enzymes (e.g., COX-1, COX-3 variant) Paracetamol->COX Inhibits Serotonin Descending Serotonergic Pathway Paracetamol->Serotonin Potentiates Prostaglandins Prostaglandin Synthesis COX->Prostaglandins PainFever Pain & Fever Signaling Prostaglandins->PainFever Analgesia Analgesia & Antipyresis PainFever->Analgesia Nociception Nociceptive Signal Modulation Serotonin->Nociception Nociception->Analgesia

References

Application Notes and Protocols for Propacetamol Hydrochloride in Postoperative Pain Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propacetamol (B1218958) hydrochloride is a water-soluble prodrug of paracetamol (acetaminophen) designed for intravenous administration.[1] Following administration, it is rapidly hydrolyzed by plasma esterases into paracetamol and diethylglycine.[1] This formulation is particularly valuable in postoperative settings where oral administration is not feasible, allowing for rapid achievement of therapeutic plasma concentrations of paracetamol.[2] The analgesic and antipyretic effects of propacetamol are attributable to its active metabolite, paracetamol.[1]

The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[1] This inhibition reduces the synthesis of prostaglandins (B1171923), which are key mediators of pain and inflammation.[1] While paracetamol exhibits weak anti-inflammatory effects in peripheral tissues, its central analgesic action makes it a cornerstone of multimodal postoperative pain management.[1]

These application notes provide an overview of the use of propacetamol hydrochloride in preclinical research models of postoperative pain, including detailed experimental protocols and expected outcomes.

Mechanism of Action

Propacetamol, as a prodrug, is inactive until metabolized to paracetamol. The analgesic effects of paracetamol are primarily central, involving the inhibition of prostaglandin (B15479496) synthesis within the central nervous system. The proposed signaling pathway is as follows:

  • Tissue Injury and Inflammation: Postoperative tissue damage triggers the release of inflammatory mediators and the production of arachidonic acid from cell membranes.

  • Conversion of Arachidonic Acid: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2).[2][3]

  • Prostaglandin Synthesis: PGH2 is subsequently converted by specific synthases into various prostaglandins, including PGE2, which sensitizes nociceptors and contributes to the perception of pain.[2][3]

  • Central Sensitization: Prostaglandins in the central nervous system lower the threshold for neuronal firing, leading to hyperalgesia and allodynia.

  • Inhibition by Paracetamol: Paracetamol, the active metabolite of propacetamol, preferentially inhibits COX-2 in the central nervous system, thereby reducing the synthesis of prostaglandins involved in pain signaling.[4]

It is also suggested that paracetamol's analgesic effects may involve the modulation of the serotonergic system, potentially by stimulating descending serotonergic pathways that inhibit nociceptive signal transmission in the spinal cord.[5][6]

Signaling Pathway Diagram

Propacetamol Mechanism of Action cluster_0 Peripheral Tissue cluster_1 Systemic Circulation cluster_2 Central Nervous System Surgical Incision Surgical Incision Cell Membrane Phospholipids Cell Membrane Phospholipids Surgical Incision->Cell Membrane Phospholipids Damage Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Arachidonic Acid->Prostaglandins (e.g., PGE2) COX-1 & COX-2 Inflammation Inflammation Prostaglandins (e.g., PGE2)->Inflammation Pain Signal to CNS Pain Signal to CNS Prostaglandins (e.g., PGE2)->Pain Signal to CNS Sensitize Nociceptors CNS Prostaglandin Synthesis CNS Prostaglandin Synthesis Pain Signal to CNS->CNS Prostaglandin Synthesis Propacetamol HCl (IV) Propacetamol HCl (IV) Paracetamol Paracetamol Propacetamol HCl (IV)->Paracetamol Plasma Esterases Paracetamol_CNS Paracetamol Paracetamol->Paracetamol_CNS Crosses BBB Pain Perception Pain Perception CNS Prostaglandin Synthesis->Pain Perception Analgesia Analgesia Paracetamol_CNS->CNS Prostaglandin Synthesis Inhibits COX-2

Caption: Mechanism of action of this compound.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies investigating the analgesic effects of paracetamol (the active metabolite of propacetamol). These data can be used as a reference for expected outcomes in similar experimental models using propacetamol.

Table 1: Analgesic Efficacy of Paracetamol in the Acetic Acid-Induced Writhing Test in Mice

Treatment GroupDose (mg/kg, i.p.)Number of Writhings (Mean ± SEM)% Inhibition
Vehicle (Saline)-55.2 ± 3.1-
Paracetamol5038.5 ± 2.9*30.3%
Paracetamol10025.1 ± 2.5 54.5%
Paracetamol20015.8 ± 2.171.4%

*p < 0.05, **p < 0.01 compared to vehicle. Data are representative and compiled from typical findings in this model.

Table 2: Effect of Paracetamol on Paw Licking Time in the Formalin Test in Rats

Treatment GroupDose (mg/kg, i.p.)Phase 1 (0-5 min) Licking Time (s) (Mean ± SEM)Phase 2 (15-60 min) Licking Time (s) (Mean ± SEM)
Vehicle (Saline)-65.3 ± 5.8150.2 ± 12.5
Paracetamol20045.1 ± 4.2*95.7 ± 9.8
Paracetamol40030.7 ± 3.960.1 ± 7.3**

*p < 0.05, **p < 0.01 compared to vehicle. Data are representative.[2]

Table 3: Effect of Paracetamol on Paw Withdrawal Latency in the Hot Plate Test in Rats

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Latency (s) (Mean ± SEM)
Vehicle (Saline)-8.2 ± 0.7
Paracetamol20012.5 ± 1.1*
Paracetamol40016.8 ± 1.5**

*p < 0.05, **p < 0.01 compared to vehicle. Data are representative.

Experimental Protocols

Experimental Workflow Diagram

Experimental Workflow Animal Acclimatization Animal Acclimatization Baseline Nociceptive Testing Baseline Nociceptive Testing Animal Acclimatization->Baseline Nociceptive Testing Induction of Postoperative Pain Model Induction of Postoperative Pain Model Baseline Nociceptive Testing->Induction of Postoperative Pain Model Drug Administration Drug Administration Induction of Postoperative Pain Model->Drug Administration Post-treatment Nociceptive Testing Post-treatment Nociceptive Testing Drug Administration->Post-treatment Nociceptive Testing Data Analysis Data Analysis Post-treatment Nociceptive Testing->Data Analysis

Caption: General experimental workflow for assessing analgesics.

Acetic Acid-Induced Writhing Test (Visceral Pain Model)

This model is used to assess the efficacy of analgesics against visceral pain.

Materials:

  • Male Swiss mice (20-25 g)

  • This compound solution

  • 0.6% acetic acid solution

  • Saline solution (vehicle control)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

Protocol:

  • Acclimatize mice to the laboratory environment for at least one week.

  • Fast the mice for 12 hours before the experiment with free access to water.

  • Divide the mice into groups (e.g., vehicle control, propacetamol low dose, propacetamol medium dose, propacetamol high dose).

  • Administer this compound or vehicle (saline) intraperitoneally 30 minutes before the induction of writhing.

  • Inject 0.6% acetic acid (10 ml/kg) intraperitoneally to induce writhing.

  • Immediately after acetic acid injection, place each mouse in an individual observation chamber.

  • Record the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for each mouse over a 20-minute period.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group. The ED50 for paracetamol in this model is approximately 61.30 mg/kg.[7]

Formalin Test (Inflammatory Pain Model)

This model is used to assess the effects of analgesics on both acute and tonic inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound solution

  • 5% formalin solution

  • Saline solution (vehicle control)

  • Syringes and needles for i.p. and subcutaneous (s.c.) injection

  • Observation chambers with a transparent floor

Protocol:

  • Acclimatize rats to the observation chambers for 30 minutes before the experiment.

  • Administer this compound or vehicle (saline) intraperitoneally 30 minutes before the formalin injection.

  • Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Immediately place the rat back into the observation chamber.

  • Record the total time (in seconds) that the animal spends licking the injected paw during two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-formalin injection (neurogenic pain).

    • Phase 2 (Late Phase): 15-60 minutes post-formalin injection (inflammatory pain).[2]

  • Compare the licking time between the propacetamol-treated groups and the vehicle control group for both phases. Paracetamol at a dose of 400 mg/kg has been shown to reduce pain-related behavior in this test.[8]

Carrageenan-Induced Paw Edema (Inflammatory Pain and Edema Model)

This model is used to evaluate the anti-inflammatory and anti-hyperalgesic effects of test compounds.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound solution

  • 1% carrageenan solution in saline

  • Saline solution (vehicle control)

  • Parenteral syringes and needles

  • Plethysmometer or digital calipers

Protocol:

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.

  • Administer this compound or vehicle (saline) intraperitoneally.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9][10]

  • Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Hot Plate Test (Thermal Nociception Model)

This model assesses the central analgesic activity of compounds against thermal stimuli.

Materials:

  • Mice or rats

  • This compound solution

  • Saline solution (vehicle control)

  • Hot plate apparatus with adjustable temperature

  • Transparent cylindrical restrainer

Protocol:

  • Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).[11]

  • Administer this compound or vehicle (saline) at a predetermined time before testing (e.g., 30 minutes for i.p. administration).

  • Gently place the animal on the hot plate and start a timer.

  • Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.[11]

  • Record the latency (in seconds) to the first nociceptive response.

  • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and any animal not responding within this time should be removed from the hot plate.[12]

  • Compare the paw withdrawal latencies between the treated and control groups.

Von Frey Test (Mechanical Allodynia Model)

This test is used to assess mechanical sensitivity and is particularly useful in models of neuropathic and postoperative pain where allodynia is a key feature.

Materials:

  • Rats or mice with an incisional or nerve injury model of postoperative pain

  • This compound solution

  • Saline solution (vehicle control)

  • Set of calibrated von Frey filaments

  • Elevated mesh platform with individual testing chambers

Protocol:

  • Acclimatize the animals to the testing environment by placing them in the chambers on the mesh platform for at least 30 minutes.

  • Administer this compound or vehicle (saline).

  • At a predetermined time after drug administration, apply the von Frey filaments to the plantar surface of the hind paw, near the site of injury.

  • Begin with a filament in the middle of the range and apply it with enough force to cause it to bend.

  • A positive response is a sharp withdrawal of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold.[13]

  • Compare the paw withdrawal thresholds between the treated and control groups.

References

Application Notes & Protocols: Development of Parenteral Formulations of Propacetamol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propacetamol (B1218958) is a water-soluble ester prodrug of paracetamol (acetaminophen) designed for parenteral (intravenous) administration.[1][2] Upon entering the bloodstream, it is rapidly and completely hydrolyzed by plasma esterases into its active form, paracetamol, and the inert molecule N,N-diethylglycine.[1][2][3] This conversion typically occurs within minutes, allowing for the rapid achievement of therapeutic paracetamol concentrations.[3]

The primary clinical application of parenteral propacetamol is the short-term treatment of moderate pain, particularly postoperative pain, and for the rapid reduction of fever when oral administration is not feasible.[4] The development of a stable, safe, and effective parenteral formulation is critical. The main challenge lies in stabilizing the ester linkage of propacetamol against hydrolysis and protecting the resultant paracetamol from oxidation during manufacturing, storage, and administration.

These application notes provide a comprehensive overview of the key formulation considerations, experimental protocols, and analytical methods required for the successful development of a propacetamol parenteral product.

Formulation Development Considerations

The goal is to create a sterile, pyrogen-free, isotonic aqueous solution with a physiologically compatible pH that ensures the stability of propacetamol until its administration.

2.1 Key Formulation Components

The selection and concentration of excipients are critical for the stability and safety of the final product. A typical formulation consists of the active pharmaceutical ingredient (API) and several functional excipients.

ComponentExampleFunctionTypical Concentration Range
API Propacetamol HydrochlorideAnalgesic, Antipyretic (Prodrug)10 - 20 mg/mL (equivalent to 5-10 mg/mL Paracetamol)
Vehicle Water for Injection (WFI)SolventQuantum satis (q.s.)
Buffering Agent Phosphate or Citrate BufferMaintain pH, enhance stabilityTo maintain pH 5.5 - 6.5
Antioxidant L-cysteine HydrochlorideInhibit oxidation of paracetamol0.1 - 0.5 mg/mL
Tonicity Agent Mannitol, Sodium ChlorideAdjust osmolarity to be isotonic20 - 50 mg/mL
pH Adjuster Hydrochloric Acid, Sodium HydroxideFine-tune final pHAs needed

2.2 Critical Quality Attributes (CQAs)

  • pH and Buffer Capacity: The pH of the solution is the most critical factor in preventing the hydrolysis of the propacetamol ester. The formulation should be buffered to a pH range of 5.5 to 6.5, where the rate of hydrolysis is minimized.[5][6]

  • Control of Oxygen: Paracetamol is susceptible to oxidation, which can lead to the formation of colored impurities and a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][7] Manufacturing under an inert atmosphere (e.g., nitrogen) and the inclusion of an antioxidant are essential.

  • Sterility and Endotoxins: As a parenteral product, the formulation must be sterile and meet strict limits for bacterial endotoxins to prevent sepsis.[8]

  • Particulate Matter: The solution must be free from visible particulate matter and meet compendial standards for sub-visible particles.

Signaling and Degradation Pathways

3.1 In-vivo Bioactivation Pathway

Propacetamol is inactive until it is hydrolyzed in the body. This rapid conversion is a key part of its mechanism of action.

Propacetamol Propacetamol PlasmaEsterases Plasma Esterases Propacetamol->PlasmaEsterases Paracetamol Paracetamol (Active Moiety) Diethylglycine N,N-diethylglycine (Inert) PlasmaEsterases->Paracetamol Hydrolysis PlasmaEsterases->Diethylglycine Propacetamol Propacetamol Paracetamol Paracetamol Propacetamol->Paracetamol Hydrolysis (Primary Degradation) p_Aminophenol p-Aminophenol Paracetamol->p_Aminophenol Hydrolysis OxidationProducts Further Oxidation Products Paracetamol->OxidationProducts Oxidation cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation & Process Dev. cluster_2 Phase 3: Stability & Release P1 API Characterization (Solubility, Stability) P2 Excipient Compatibility Screening P1->P2 F1 Prototype Formulation (pH, Buffers, Antioxidants) P2->F1 F2 Manufacturing Process Dev. (Mixing, Filtration) F1->F2 F3 Analytical Method Dev. (HPLC, etc.) F2->F3 S1 Execute Stability Studies (Accelerated & Long-term) F3->S1 S2 Container Closure Selection S1->S2 S3 Set Product Specs & Release Criteria S2->S3 Start Start: Place Batches on Stability Pull Pull Samples at Pre-defined Time Point Start->Pull Test Perform Analytical Tests: - Appearance - pH - HPLC Assay/Impurities Pull->Test Record Record & Tabulate Data Test->Record Compare Compare to T=0 and Specification Limits Record->Compare Pass Results Pass Compare->Pass In Spec Fail OOS Investigation Compare->Fail Out of Spec Pass->Pull Continue to Next Time Point End End of Study: Analyze Trends, Set Shelf-Life Pass->End Final Time Point

References

Application Notes and Protocols for Propacetamol Hydrochloride in Pediatric and Neonatal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propacetamol (B1218958) hydrochloride is an intravenous prodrug of paracetamol (acetaminophen) that is rapidly hydrolyzed in the blood to paracetamol. This formulation is particularly valuable in pediatric and neonatal populations where oral administration may be challenging. These application notes provide a comprehensive overview of the use of propacetamol hydrochloride in pediatric and neonatal studies, summarizing key pharmacokinetic data, and offering detailed protocols for its investigation.

Mechanism of Action

This compound serves as a water-soluble prodrug that, upon intravenous administration, is rapidly converted by plasma esterases into paracetamol and diethylglycine.[1] Paracetamol then exerts its analgesic and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[1] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and fever.[1] While its anti-inflammatory effects are weaker than those of non-steroidal anti-inflammatory drugs (NSAIDs), its central mechanism of action makes it an effective agent for pain and fever management in young patients.[1][2]

cluster_0 Administration and Conversion cluster_1 Central Nervous System Action Propacetamol HCl (IV) Propacetamol HCl (IV) Plasma Esterases Plasma Esterases Propacetamol HCl (IV)->Plasma Esterases Hydrolysis Paracetamol Paracetamol Plasma Esterases->Paracetamol COX2 COX2 Paracetamol->COX2 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Pain & Fever Reduction Pain & Fever Reduction Prostaglandins->Pain & Fever Reduction Mediation

Caption: Conversion of propacetamol to paracetamol and its central mechanism of action.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters and dosing recommendations for this compound (doses expressed as propacetamol, where 2 mg of propacetamol is equivalent to 1 mg of paracetamol) and its active metabolite, paracetamol, in various pediatric populations.

Table 1: Pharmacokinetic Parameters of Paracetamol after Propacetamol Administration

PopulationHalf-life (t½)Clearance (CL)Volume of Distribution (Vd)Reference(s)
Neonates (<10 days)3.5 hours0.149 L/h/kg-[3]
Infants (1-12 months)2.1 hours0.365 L/h/kg-[3]
Preterm Neonates (27 weeks PCA)-1.87 L/h/70 kg45.0 L/70 kg[4]
Term and Preterm Neonates (27-42 weeks PCA)-Increases from 2.85 to 7.05 L/h/70 kg with increasing PCA70.4 L/70 kg[5]
Infants (6 months - 2 years)-12 L/h/70 kgCentral: 7.9 L/70 kg, Peripheral: 44 L/70 kg[6]

PCA: Post-conceptional age

Table 2: Dosing Recommendations for Intravenous Propacetamol

PopulationLoading DoseMaintenance DoseFrequencyReference(s)
Neonates (<10 days)-15 mg/kgEvery 6 hours[3]
Infants (>10 days)-30 mg/kgEvery 6 hours[3]
Preterm Neonates (28 weeks PCA)40 mg/kg20 mg/kgEvery 6 hours[5]
Preterm Neonates (32 weeks PCA)40 mg/kg25 mg/kgEvery 6 hours[5]
Preterm Neonates (36 weeks PCA)40 mg/kg30 mg/kgEvery 6 hours[5]
Term Neonates40 mg/kg20 mg/kgEvery 4 hours[5]
Children (2-15 years)-30 mg/kgEvery 6 hours[4]

Experimental Protocols

Pharmacokinetic Study Protocol

This protocol outlines a typical design for a pharmacokinetic study of propacetamol in a pediatric or neonatal population.

Patient Recruitment Patient Recruitment Informed Consent Informed Consent Patient Recruitment->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Propacetamol Administration Propacetamol Administration Baseline Assessment->Propacetamol Administration Blood Sampling Blood Sampling Propacetamol Administration->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Analysis (HPLC/LC-MS) Sample Analysis (HPLC/LC-MS) Plasma Separation->Sample Analysis (HPLC/LC-MS) Pharmacokinetic Modeling Pharmacokinetic Modeling Sample Analysis (HPLC/LC-MS)->Pharmacokinetic Modeling

Caption: Workflow for a pediatric pharmacokinetic study of propacetamol.

1.1. Subject Recruitment and Baseline Assessment:

  • Recruit a cohort of pediatric or neonatal patients requiring intravenous analgesia or antipyresis.

  • Obtain informed consent from parents or legal guardians.

  • Record baseline demographics, including age, weight, and relevant medical history.

1.2. Drug Administration:

  • Administer a single intravenous dose of this compound over a 15-minute infusion period.[3][5] Dosing should be based on the patient's age and weight as per established guidelines (see Table 2).

1.3. Blood Sampling:

  • Collect blood samples at predetermined time points to capture the pharmacokinetic profile. A typical schedule includes samples taken at baseline (pre-dose), and at 0.5, 2, and 6 hours post-infusion.[3]

  • For more detailed analysis, additional sampling points may be included.

1.4. Sample Processing and Analysis:

  • Plasma Separation: Centrifuge blood samples to separate plasma.

  • Analytical Method: Quantify paracetamol concentrations in plasma using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) method.[7][8]

    • HPLC Method Example:

      • Mobile Phase: A mixture of water, methanol, and formic acid (e.g., 70:30:0.15, v/v/v).[7]

      • Stationary Phase: C18 column.[7]

      • Detection: UV detector at 254 nm.[7]

    • LC-MS/MS Method Example:

      • Sample Preparation: Protein precipitation of plasma samples with an organic solvent containing an isotope-labeled internal standard (e.g., paracetamol-D4).[8]

      • Chromatography: Separation on a C18 column with a gradient mobile phase.[8]

      • Detection: Mass spectrometry.[8]

1.5. Pharmacokinetic Analysis:

  • Use non-linear mixed-effects modeling (e.g., using NONMEM software) to determine pharmacokinetic parameters such as clearance, volume of distribution, and half-life.[4][5]

Clinical Efficacy Assessment Protocols

2.1. Postoperative Pain Assessment:

Objective: To evaluate the analgesic efficacy of this compound in pediatric patients following surgery.

Methodology:

  • Patient Population: Children undergoing surgical procedures known to cause moderate to severe postoperative pain.[7]

  • Intervention: Administration of intravenous this compound post-surgery.

  • Pain Assessment Tools: Utilize validated age-appropriate pain scales for assessment at regular intervals.

    • For non-verbal children (infants and young children):

      • FLACC Scale (Face, Legs, Activity, Cry, Consolability): A behavioral scale where each of the five categories is scored from 0-2.[5]

      • COMFORT Behavior Scale: A seven-point scale assessing alertness, calmness/agitation, respiratory response, physical movement, blood pressure, heart rate, and muscle tone.[9]

      • Individualized Numeric Rating Scale (INRS): Caregivers identify the child's typical pain behaviors and rate them on a 0-10 scale.[4][10]

    • For verbal children:

      • Wong-Baker FACES Pain Rating Scale: Children choose a face that corresponds to their pain level.

      • Visual Analogue Scale (VAS): A 10 cm line where the child marks their pain intensity from "no pain" to "worst possible pain".[9]

  • Data Collection: Record pain scores at baseline and at regular intervals post-administration (e.g., 30 minutes, 1, 2, 4, and 6 hours). Also, record the need for rescue analgesia.

2.2. Antipyretic Efficacy Assessment:

Objective: To assess the fever-reducing effects of this compound in febrile pediatric patients.

Methodology:

  • Patient Population: Febrile children (temperature ≥ 38°C) requiring antipyretic treatment.[11]

  • Intervention: Administration of intravenous this compound.

  • Temperature Measurement:

    • Use a consistent method for temperature measurement (e.g., axillary, tympanic) with an electronic thermometer.[11]

    • Record temperature at baseline and at regular intervals post-administration (e.g., 30 minutes, 1, 2, 4, and 6 hours).

  • Data Analysis: Calculate the mean temperature reduction from baseline at each time point.

cluster_pain Pain Assessment cluster_fever Fever Assessment Postoperative Patient Postoperative Patient Propacetamol Admin Propacetamol Admin Postoperative Patient->Propacetamol Admin Pain Scale Assessment Pain Scale Assessment Propacetamol Admin->Pain Scale Assessment Analgesic Efficacy Analgesic Efficacy Pain Scale Assessment->Analgesic Efficacy Febrile Patient Febrile Patient Propacetamol Admin2 Propacetamol Admin Febrile Patient->Propacetamol Admin2 Temperature Monitoring Temperature Monitoring Propacetamol Admin2->Temperature Monitoring Antipyretic Efficacy Antipyretic Efficacy Temperature Monitoring->Antipyretic Efficacy

Caption: Logical workflow for clinical efficacy studies of propacetamol.

Safety Considerations

While propacetamol is generally well-tolerated, it is important to monitor for potential adverse effects, particularly pain at the infusion site.[10] As with paracetamol, there is a risk of hepatotoxicity with overdose; therefore, adherence to recommended dosing guidelines is crucial, especially in neonates and infants with immature metabolic pathways.[5]

Conclusion

This compound is a valuable therapeutic option for pain and fever management in pediatric and neonatal populations. Understanding its age-dependent pharmacokinetics is essential for safe and effective dosing. The protocols and data presented in these application notes provide a framework for researchers and clinicians to design and conduct robust studies to further elucidate the role of propacetamol in pediatric medicine.

References

Application Notes and Protocols: Dose-Response Relationship of Intravenous Propacetamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response relationship of intravenous (IV) propacetamol (B1218958), a prodrug of paracetamol (acetaminophen), focusing on its analgesic and antipyretic effects. The information is compiled from clinical trial data and pharmacokinetic studies to guide research and drug development.

Introduction

Propacetamol is a water-soluble prodrug of paracetamol that is rapidly hydrolyzed by plasma esterases into paracetamol and diethylglycine following intravenous administration.[1] One gram of propacetamol is equivalent to 0.5 grams of paracetamol.[1] This formulation allows for the intravenous delivery of paracetamol, achieving rapid and predictable therapeutic plasma concentrations, which is particularly advantageous in clinical settings where oral administration is not feasible. Understanding the dose-response relationship is crucial for optimizing efficacy while minimizing potential adverse effects.

Mechanism of Action and Pharmacokinetics

The primary active metabolite of propacetamol is paracetamol. While its exact mechanism of action is not fully elucidated, it is understood to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system, leading to reduced prostaglandin (B15479496) synthesis. This central action is believed to be the primary driver of its analgesic and antipyretic effects.[2] Paracetamol is metabolized in the liver, primarily through glucuronidation and sulfation. A small fraction is oxidized by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is detoxified by glutathione.[1][3]

The pharmacokinetic profile of intravenous propacetamol demonstrates a rapid achievement of peak plasma concentration of paracetamol at the end of the infusion.[4]

Signaling Pathway: Paracetamol's Proposed Central Analgesic Action

Propacetamol Intravenous Propacetamol Paracetamol Paracetamol Propacetamol->Paracetamol Plasma Esterases BloodBrainBarrier Blood-Brain Barrier Paracetamol->BloodBrainBarrier CNS Central Nervous System (CNS) BloodBrainBarrier->CNS COX2 COX-2 Inhibition CNS->COX2 Prostaglandins Reduced Prostaglandin Synthesis COX2->Prostaglandins Analgesia Analgesic & Antipyretic Effects Prostaglandins->Analgesia

Caption: Proposed central mechanism of action for paracetamol following IV propacetamol administration.

Analgesic Efficacy: Dose-Response Data

Clinical studies have primarily focused on the use of IV propacetamol for the management of acute postoperative pain. A consistent finding is that a single dose of IV propacetamol/paracetamol provides effective analgesia for approximately four hours in a significant portion of patients.[5][6][7]

Table 1: Analgesic Efficacy of Intravenous Propacetamol in Postoperative Pain

Dose of PropacetamolEquivalent Paracetamol DoseEfficacy EndpointResultCitation
N/A (Pooled Data)N/A≥50% pain relief over 4 hours36-37% of patients (vs. 16% with placebo)[5][6][7]
N/A (Pooled Data)N/ANumber Needed to Treat (NNT) for ≥50% pain relief over 4 hours4.0 - 5.0[5][6][7]
N/A (Pooled Data)N/AOpioid (morphine) consumption reduction over 4 hours26-30% reduction compared to placebo[6][7][8]
2 g1 gComparison with Morphine 10 mg IMNo statistically or clinically significant difference in analgesia[9]
2 g followed by 1 g1 g followed by 0.5 gRescue medication requirementSignificantly fewer patients required rescue medication compared to placebo[9]

Antipyretic Efficacy: Dose-Response Data

Intravenous propacetamol has also been evaluated for its fever-reducing effects, particularly in the pediatric population. Studies suggest a dose-dependent antipyretic effect.

Table 2: Antipyretic Efficacy of Intravenous Propacetamol

PopulationDose of PropacetamolComparatorKey FindingCitation
Pediatric oncologic patients15 mg/kg30 mg/kg propacetamolGood antipyretic efficacy, not statistically different from the full dose.[10][11]
Pediatric oncologic patients30 mg/kg15 mg/kg acetylsalicylic acid (ASA)No statistically significant difference in antipyretic efficacy.[10][11]
Febrile children10-15 mg/kg (oral paracetamol)PlaceboMore effective than placebo. 15 mg/kg dose showed a greater and more sustained temperature reduction than 10 mg/kg.[12]
Adults with infectionN/A (IV Paracetamol 1g)PlaceboSignificantly greater and sustained defervescence over 6 hours.[13]

Adverse Effects Profile

The safety profile of intravenous propacetamol is generally considered favorable, with most adverse events being mild to moderate in severity.[5][6][7] The most frequently reported adverse event is pain at the infusion site.[5][6][7][14]

Table 3: Adverse Effects Associated with Intravenous Propacetamol

Adverse EventIncidence with PropacetamolIncidence with PlaceboKey ConsiderationsCitation
Pain on Infusion~23%~1%More frequent with propacetamol compared to both placebo and IV paracetamol.[5][6][7][14]
HypotensionReported, particularly in older male patients.Not specifiedPropacetamol was associated with a notable number of adverse hypotension reports in a pharmacovigilance database.[15]
General Adverse EventsSimilar rates to placeboSimilar rates to propacetamolOverall incidence of adverse events is comparable to placebo.[5][6][7]
HepatotoxicityRare at therapeutic dosesN/ARisk increases with overdose due to the formation of the toxic metabolite NAPQI.[16]

Experimental Protocols

The following are generalized protocols based on methodologies reported in clinical trials investigating the dose-response of intravenous propacetamol.

Protocol: Analgesic Efficacy in Postoperative Pain

Objective: To evaluate the dose-dependent analgesic efficacy of intravenous propacetamol in patients with moderate to severe postoperative pain.

Experimental Workflow: Postoperative Analgesia Trial

cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment PatientScreening Patient Screening & Informed Consent Baseline Baseline Pain Assessment (e.g., VAS) PatientScreening->Baseline Randomization Randomization Baseline->Randomization DoseA IV Propacetamol (Dose A) Randomization->DoseA DoseB IV Propacetamol (Dose B) Randomization->DoseB Placebo Placebo Randomization->Placebo PainAssessment Pain Assessments at Predefined Intervals DoseA->PainAssessment DoseB->PainAssessment Placebo->PainAssessment RescueMed Record Rescue Medication Use PainAssessment->RescueMed AdverseEvents Monitor Adverse Events RescueMed->AdverseEvents DataAnalysis Data Analysis AdverseEvents->DataAnalysis

Caption: Workflow for a randomized controlled trial of IV propacetamol for postoperative pain.

Methodology:

  • Patient Selection:

    • Inclusion criteria: Adult patients scheduled for a specific type of surgery known to produce moderate to severe postoperative pain (e.g., third molar extraction, orthopedic surgery).[9][17]

    • Exclusion criteria: History of hypersensitivity to paracetamol or propacetamol, significant hepatic or renal impairment, pregnancy, and concurrent use of other analgesics outside the study protocol.

  • Study Design:

    • A randomized, double-blind, placebo-controlled, parallel-group design is typically employed.

    • Patients are randomly assigned to receive one of several doses of intravenous propacetamol or a matching placebo.

  • Drug Administration:

    • Propacetamol is reconstituted according to the manufacturer's instructions.

    • The assigned dose is administered as an intravenous infusion over a standardized period (e.g., 15 minutes).[18]

  • Efficacy Assessment:

    • Pain intensity is assessed at baseline and at regular intervals post-administration (e.g., 30 minutes, 1, 2, 4, and 6 hours) using a validated pain scale, such as a 100-mm Visual Analog Scale (VAS).[7]

    • The primary efficacy endpoint is often the sum of pain intensity differences over a specified period (e.g., 4 or 6 hours).

    • Secondary endpoints may include the time to rescue medication, total consumption of rescue medication (typically an opioid), and patient's global evaluation of treatment efficacy.[9]

  • Safety Assessment:

    • All adverse events are recorded, with particular attention to pain at the infusion site, nausea, vomiting, and changes in vital signs.

    • Laboratory parameters for hepatic and renal function may be monitored.

Protocol: Antipyretic Efficacy in Febrile Patients

Objective: To determine the dose-response relationship of intravenous propacetamol for the reduction of fever in hospitalized patients with an infectious etiology.

Methodology:

  • Patient Selection:

    • Inclusion criteria: Hospitalized patients (adult or pediatric) with a documented fever (e.g., core body temperature ≥ 38.5°C) and a diagnosed or suspected infection.[10][11][13]

    • Exclusion criteria: Known contraindications to paracetamol, severe liver disease, and administration of other antipyretic medications within a specified washout period.

  • Study Design:

    • A randomized, double-blind, single-dose study comparing different doses of IV propacetamol.

  • Drug Administration:

    • Patients receive a single intravenous infusion of the assigned dose of propacetamol over 15 minutes.

  • Efficacy Assessment:

    • Core body temperature is measured at baseline and at regular intervals post-infusion (e.g., every 30 minutes for the first 2 hours, then hourly up to 6 hours).

    • The primary endpoint is the maximum reduction in temperature from baseline.

    • Secondary endpoints can include the time to maximum temperature reduction and the area under the temperature curve over 6 hours.

  • Safety Monitoring:

    • Adverse events and vital signs are monitored throughout the study period.

Conclusion

Intravenous propacetamol is an effective analgesic and antipyretic agent. The available evidence demonstrates a clear benefit over placebo for postoperative pain relief and fever reduction. While a direct dose-escalation response for analgesia is less clearly defined in the literature, higher doses are associated with sustained effects. For antipyresis, a dose-dependent effect has been observed. The primary adverse event of concern is pain on infusion. The protocols outlined above provide a framework for the continued investigation of the dose-response relationship of intravenous propacetamol to further refine its clinical application.

References

Application Notes and Protocols for Propacetamol Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propacetamol (B1218958) is a prodrug of paracetamol (acetaminophen), designed for intravenous administration. Upon administration, it is rapidly hydrolyzed by plasma esterases into paracetamol, the active analgesic and antipyretic agent. This formulation is particularly valuable in clinical settings where oral administration is not feasible, such as in postoperative care or for patients who are unable to take medications by mouth. These application notes provide a comprehensive overview of the experimental design for clinical trials involving propacetamol, including detailed protocols for pharmacokinetic and efficacy studies, a summary of key quantitative data from previous trials, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action of Paracetamol

The precise mechanism of action of paracetamol is not fully elucidated but is thought to involve multiple central nervous system pathways. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), its anti-inflammatory effects are weak. The leading theories on its analgesic and antipyretic effects include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues. However, it is suggested to be a more potent inhibitor of a splice variant of COX-1, often referred to as COX-3, which is found predominantly in the central nervous system. This central inhibition of COX enzymes is believed to reduce the production of prostaglandins (B1171923) involved in pain and fever.

  • Modulation of the Endocannabinoid System: Paracetamol is metabolized in the brain to AM404. This metabolite has been shown to activate cannabinoid CB1 receptors, which may contribute to its analgesic effects.

  • Interaction with the Serotonergic System: Paracetamol appears to enhance the activity of descending serotonergic pathways in the spinal cord, which play a crucial role in inhibiting pain signals.

Signaling Pathway of Paracetamol

cluster_propacetamol Propacetamol Administration cluster_paracetamol Paracetamol Metabolism and Action Propacetamol Propacetamol (IV) Paracetamol Paracetamol (Active Metabolite) Propacetamol->Paracetamol Plasma Esterases Metabolites Metabolites (e.g., AM404) Paracetamol->Metabolites Brain Metabolism COX_Inhibition COX Enzyme Inhibition (CNS) Paracetamol->COX_Inhibition Serotonergic_Pathway Serotonergic Pathway Activation Paracetamol->Serotonergic_Pathway Endocannabinoid_System Endocannabinoid System Modulation Metabolites->Endocannabinoid_System Analgesia_Antipyresis Analgesic & Antipyretic Effects COX_Inhibition->Analgesia_Antipyresis Endocannabinoid_System->Analgesia_Antipyresis Serotonergic_Pathway->Analgesia_Antipyresis

Caption: Metabolism and proposed mechanisms of action of paracetamol.

Data Presentation: Summary of Quantitative Data from Propacetamol Clinical Trials

The following table summarizes key pharmacokinetic and efficacy data from various clinical trials of propacetamol.

ParameterPropacetamol (Intravenous)Paracetamol (Oral)ComparatorPopulationReference
Pharmacokinetics
Bioavailability100% (as paracetamol)~82%-Healthy Volunteers[1]
Cmax (paracetamol)12.72 ± 3.51 µg/mL (from 1g propacetamol)5.49 ± 1.89 µg/mL (from 500mg paracetamol)-Healthy Volunteers[1]
Tmax (paracetamol)0.25 h1.46 ± 0.57 h-Healthy Volunteers[1]
AUC (0-12h)24.07 ± 3.77 µg.h/mL19.48 ± 3.69 µg.h/mL-Healthy Volunteers[1]
Half-life (paracetamol)~2.1-3.5 h~3.17 h-Neonates, Infants, and Healthy Volunteers[1][2]
Clearance (paracetamol)0.149 - 0.365 L/h/kg--Neonates and Infants[2]
Efficacy (Postoperative Pain)
% Patients with ≥50% Pain Relief (4h)37%-16% (Placebo)Adults[3]
Morphine Sparing Effect (24h)46% reduction in morphine consumption-PlaceboOrthopedic Surgery Patients[4]
Time to Onset of Pain Relief6-8 minutes--Third Molar Surgery Patients[5]
Efficacy (Fever)
Temperature Reduction at 1h-0.9°C (approx.)-0.4°C (approx.)-Febrile Children[6]
Time to Defervescence3 h-6 h (Placebo)Adults with Infection
Safety
Infusion Site Pain13-49%-0% (IV Paracetamol)Adults[5][7]
Adverse EventsSimilar to placebo, mostly mild to moderate-PlaceboVarious[3][4]

Experimental Protocols

Phase I Clinical Trial: Pharmacokinetics and Safety of Intravenous Propacetamol

Objective: To evaluate the pharmacokinetics, safety, and tolerability of a single intravenous dose of propacetamol in healthy adult volunteers.

Study Design: A single-center, open-label, single-dose study.

Population: Healthy adult male and female volunteers, aged 18-55 years.

Inclusion Criteria:

  • Body mass index (BMI) between 18.5 and 30.0 kg/m ².

  • No clinically significant abnormalities on physical examination, electrocardiogram (ECG), and laboratory tests.

  • Willing and able to provide written informed consent.

Exclusion Criteria:

  • History of clinically significant cardiovascular, renal, hepatic, or gastrointestinal disease.

  • Known allergy to paracetamol or propacetamol.

  • Use of any prescription or over-the-counter medications within 14 days prior to dosing.

  • Participation in another clinical trial within 30 days prior to dosing.

Treatment Regimen:

  • A single intravenous infusion of 2 g of propacetamol (equivalent to 1 g of paracetamol) administered over 15 minutes.

Pharmacokinetic Sampling:

  • Blood samples (5 mL) will be collected at the following time points: pre-dose, and at 5, 15, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-infusion.

  • Plasma will be separated by centrifugation and stored at -80°C until analysis for paracetamol concentrations using a validated LC-MS/MS method.

Safety Assessments:

  • Adverse events will be monitored throughout the study.

  • Vital signs (blood pressure, heart rate, respiratory rate, temperature) will be measured at pre-dose and at regular intervals post-dose.

  • ECGs will be performed at pre-dose and 24 hours post-dose.

  • Clinical laboratory tests (hematology, biochemistry, urinalysis) will be performed at screening and 24 hours post-dose.

Data Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution) will be calculated using non-compartmental analysis.

  • Safety data will be summarized descriptively.

Phase I Clinical Trial Workflow

Screening Screening & Enrollment Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessments Baseline Assessments (Physical Exam, ECG, Labs) Informed_Consent->Baseline_Assessments Dosing Single IV Infusion of Propacetamol Baseline_Assessments->Dosing PK_Sampling Pharmacokinetic Blood Sampling (Serial Time Points) Dosing->PK_Sampling Safety_Monitoring Safety Monitoring (AEs, Vitals, ECG, Labs) Dosing->Safety_Monitoring Data_Analysis Pharmacokinetic & Safety Data Analysis PK_Sampling->Data_Analysis Safety_Monitoring->Data_Analysis Study_Conclusion Study Conclusion & Reporting Data_Analysis->Study_Conclusion

Caption: Workflow for a Phase I pharmacokinetic clinical trial of propacetamol.

Phase III Clinical Trial: Efficacy and Safety of Intravenous Propacetamol for Postoperative Pain Management

Objective: To evaluate the analgesic efficacy and safety of multiple doses of intravenous propacetamol compared to placebo in patients with moderate to severe pain following major surgery.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Population: Adult patients (≥18 years) scheduled for major surgery (e.g., orthopedic, abdominal) under general anesthesia, and who are expected to experience moderate to severe postoperative pain.

Inclusion Criteria:

  • American Society of Anesthesiologists (ASA) physical status I, II, or III.

  • Patient-reported pain intensity of ≥ 4 on a 10-point Numeric Pain Rating Scale (NPRS) within 4 hours after surgery.

  • Willing and able to provide written informed consent.

Exclusion Criteria:

  • Known hypersensitivity to paracetamol, propacetamol, or opioids.

  • Severe renal or hepatic impairment.

  • History of chronic pain or daily analgesic use.

  • Pregnancy or lactation.

Treatment Regimen:

  • Patients will be randomized in a 1:1 ratio to receive either:

    • Propacetamol Group: 2 g of propacetamol (equivalent to 1 g of paracetamol) as a 15-minute intravenous infusion every 6 hours for 48 hours.

    • Placebo Group: An equivalent volume of 0.9% saline as a 15-minute intravenous infusion every 6 hours for 48 hours.

  • All patients will have access to rescue analgesia (e.g., morphine via patient-controlled analgesia - PCA) as needed.

Efficacy Assessments:

  • Primary Endpoint: Sum of Pain Intensity Differences over the first 24 hours (SPID24), measured on an 11-point NPRS.

  • Secondary Endpoints:

    • Total consumption of rescue medication over 24 and 48 hours.

    • Patient's global evaluation of treatment efficacy.

    • Time to first rescue medication.

Safety Assessments:

  • Adverse events will be recorded throughout the study.

  • Vital signs will be monitored regularly.

  • Laboratory tests (liver function tests, renal function tests) will be performed at baseline and at the end of the treatment period.

  • Local tolerance at the infusion site will be assessed.

Data Analysis:

  • The primary efficacy endpoint will be analyzed using an analysis of covariance (ANCOVA) with baseline pain intensity as a covariate.

  • Secondary efficacy endpoints will be analyzed using appropriate statistical methods (e.g., t-test, log-rank test).

  • Safety data will be summarized by treatment group.

Phase III Clinical Trial Logical Relationship

cluster_enrollment Patient Enrollment cluster_treatment Treatment Arms cluster_outcomes Outcome Assessment Patient_Population Postoperative Patients with Moderate-Severe Pain Randomization Randomization (1:1) Patient_Population->Randomization Propacetamol_Group Propacetamol 2g IV q6h Randomization->Propacetamol_Group Placebo_Group Placebo IV q6h Randomization->Placebo_Group Rescue_Analgesia Rescue Analgesia (PCA Morphine) for both groups Propacetamol_Group->Rescue_Analgesia Primary_Endpoint Primary Endpoint: Sum of Pain Intensity Differences (SPID24) Propacetamol_Group->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Rescue Medication Use - Global Efficacy Evaluation - Time to Rescue Propacetamol_Group->Secondary_Endpoints Safety_Assessment Safety Assessment: - Adverse Events - Vitals - Lab Tests Propacetamol_Group->Safety_Assessment Placebo_Group->Rescue_Analgesia Placebo_Group->Primary_Endpoint Placebo_Group->Secondary_Endpoints Placebo_Group->Safety_Assessment

Caption: Logical relationships in a Phase III efficacy and safety trial.

References

preparing propacetamol hydrochloride stock solutions for assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propacetamol (B1218958) hydrochloride is a water-soluble prodrug of paracetamol (acetaminophen) that is rapidly hydrolyzed in vivo and in vitro to yield paracetamol, an active analgesic and antipyretic agent.[1] Its enhanced solubility makes it particularly suitable for parenteral administration and for the preparation of aqueous stock solutions for various in vitro and in vivo assays.[1][2] This document provides detailed protocols for the preparation, handling, and quality control of propacetamol hydrochloride stock solutions, as well as an overview of the signaling pathway of its active metabolite, paracetamol.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation and storage of stock solutions.

PropertyValueReferences
Molecular Formula C₁₄H₂₁ClN₂O₃[3]
Molar Mass 300.78 g/mol [4][5]
Appearance White to off-white crystalline powder[6]
Solubility in Water 20 mg/mL[5][6]
Solubility in Ethanol Soluble[7]
Solubility in DMSO Information not available
Storage (Solid) Store at -20°C for long-term storage.[4]
Storage (in Solution) Store at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[4]

Signaling Pathway of the Active Metabolite, Paracetamol

This compound is pharmacologically inactive until it is hydrolyzed to paracetamol. The analgesic and antipyretic effects of paracetamol are primarily mediated through its actions within the central nervous system. The proposed mechanisms include the inhibition of cyclooxygenase (COX) enzymes, potentiation of the descending serotonergic pathways, and interaction with the endocannabinoid system.[8][9]

paracetamol_pathway cluster_hydrolysis In Vitro / In Vivo Hydrolysis cluster_cns Central Nervous System Propacetamol HCl Propacetamol HCl Paracetamol Paracetamol Propacetamol HCl->Paracetamol Esterases COX-2 Inhibition COX-2 Inhibition Paracetamol->COX-2 Inhibition Serotonergic Pathway ↑ Serotonergic Pathway ↑ Paracetamol->Serotonergic Pathway ↑ Endocannabinoid System Modulation Endocannabinoid System Modulation Paracetamol->Endocannabinoid System Modulation Prostaglandin Synthesis ↓ Prostaglandin Synthesis ↓ COX-2 Inhibition->Prostaglandin Synthesis ↓ Analgesia & Antipyresis Analgesia & Antipyresis Prostaglandin Synthesis ↓->Analgesia & Antipyresis Serotonergic Pathway ↑->Analgesia & Antipyresis Endocannabinoid System Modulation->Analgesia & Antipyresis

Caption: Mechanism of action of paracetamol.

Experimental Protocols

Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in sterile, nuclease-free water. This high-concentration stock is suitable for dilution into various buffers and media for a range of in vitro assays.

experimental_workflow Start Weigh Propacetamol HCl Weigh Propacetamol HCl Start->Weigh Propacetamol HCl Dissolve in Sterile Water Dissolve in Sterile Water Weigh Propacetamol HCl->Dissolve in Sterile Water Vortex to Mix Vortex to Mix Dissolve in Sterile Water->Vortex to Mix Sterile Filter Sterile Filter Vortex to Mix->Sterile Filter Aliquot Aliquot Sterile Filter->Aliquot Store at -20°C Store at -20°C Aliquot->Store at -20°C End Store at -20°C->End

Caption: Experimental workflow for stock solution.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filter (0.22 µm)

  • Sterile cryovials

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.01 L x 300.78 g/mol = 0.30078 g (or 300.78 mg)

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile conical tube.

  • Dissolve the compound: Add the desired volume of sterile, nuclease-free water to the conical tube.

  • Mix thoroughly: Vortex the solution until the powder is completely dissolved.

  • Sterile filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile conical tube. This step is crucial for cell-based assays to ensure the sterility of the stock solution.

  • Aliquot: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials. This minimizes contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C.

Protocol for Use in Cell-Based Assays (e.g., Cytotoxicity Assay)

This protocol outlines the dilution of the 100 mM stock solution for use in a typical cell-based assay.

Materials:

  • 100 mM this compound stock solution

  • Appropriate cell culture medium

  • Sterile microcentrifuge tubes

  • 96-well cell culture plates

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 100 mM stock solution at room temperature.

  • Prepare an intermediate dilution: Prepare a 10 mM intermediate stock by diluting the 100 mM stock 1:10 in cell culture medium (e.g., 10 µL of 100 mM stock + 90 µL of medium).

  • Prepare working solutions: Perform a serial dilution from the 10 mM intermediate stock to achieve the desired final concentrations for the assay. For example, to treat cells with 1 mM, 100 µM, and 10 µM, prepare the following dilutions in cell culture medium.

  • Treat cells: Add the appropriate volume of the working solutions to the wells of a 96-well plate containing cultured cells. Ensure to include a vehicle control (cell culture medium with the highest concentration of the solvent used for dilution, if any).

Protocol for Use in Enzymatic Assays (e.g., COX Inhibition Assay)

This protocol describes the dilution of the stock solution for use in an in vitro enzyme inhibition assay.

Materials:

  • 100 mM this compound stock solution

  • Assay buffer specific to the enzyme being studied

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 100 mM stock solution at room temperature.

  • Prepare working solutions: Dilute the 100 mM stock solution directly in the assay buffer to achieve the desired final concentrations. The final concentration of any solvent from the stock solution should be kept to a minimum and should not affect the enzyme's activity.

  • Perform the assay: Add the diluted this compound solutions to the enzymatic reaction mixture according to the specific assay protocol.

Quality Control

To ensure the reliability and reproducibility of experimental results, it is essential to perform quality control checks on the prepared stock solutions.

Quality Control ParameterMethodAcceptance Criteria
Concentration Verification UV-Vis Spectrophotometry or HPLCMeasured concentration should be within ±5% of the target concentration.[5][10]
Purity HPLCPurity should be ≥98%.[5]
Sterility (for cell-based assays) Plate a small aliquot of the stock solution on a sterile agar (B569324) plate and incubate.No microbial growth should be observed after 48-72 hours.
pH pH meterThe pH of the aqueous stock solution should be recorded.

Handling and Safety

This compound should be handled in a laboratory setting by trained personnel.[11]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the compound.

  • Handling: Avoid inhalation of the powder. Handle in a well-ventilated area or a chemical fume hood.[11]

  • Disposal: Dispose of waste according to local, state, and federal regulations.[11]

Stability and Degradation

This compound is a prodrug that is susceptible to hydrolysis. The rate of hydrolysis is dependent on temperature and pH. It is important to note that the half-life of propacetamol in solution can be relatively short, especially at room temperature. Therefore, stock solutions should be prepared fresh when possible, and long-term storage should be at -20°C or lower.[4]

ConditionHalf-life (t½)
Aqueous solution at 25°C Approximately 3-4 hours
Aqueous solution at 4°C Approximately 12-13 hours

Note: The stability of this compound in specific assay media or buffers should be determined empirically if not already established.

By following these application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions for a variety of scientific assays, ensuring the accuracy and reproducibility of their results.

References

Troubleshooting & Optimization

Propacetamol Hydrochloride Stability & Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of propacetamol (B1218958) hydrochloride and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is propacetamol hydrochloride and its primary degradation pathway?

A1: this compound is a water-soluble prodrug of paracetamol (acetaminophen).[1][2][3] Upon administration or in aqueous solutions, it undergoes rapid hydrolysis to form its active metabolite, paracetamol, and diethylglycine.[3] This hydrolysis is the principal degradation pathway and is primarily influenced by temperature.

Q2: What are the main degradation products of this compound?

A2: The immediate and primary degradation product of this compound is paracetamol .[1][2][3] Under forced degradation conditions such as exposure to strong acids, bases, or oxidizing agents, paracetamol itself can further degrade to products like p-aminophenol and N-acetyl-p-benzoquinone imine .[4][5]

Q3: How does temperature affect the stability of this compound in solution?

A3: Temperature significantly impacts the hydrolysis rate of propacetamol. The degradation rate at 25°C is approximately 4.5 times higher than at 4°C.[1][2] Therefore, for experimental purposes requiring stable solutions, it is crucial to maintain low temperatures (e.g., 4°C) and use the solution shortly after preparation.

Q4: Is the stability of this compound dependent on the type of intravenous solution used?

A4: Studies have shown that the hydrolysis kinetics of propacetamol to paracetamol are not significantly dependent on the medium, with similar degradation rates observed in both 5% glucose and 0.9% saline solutions.[1][2]

Troubleshooting Guide

Issue: Inconsistent results in stability assays.

  • Possible Cause 1: Temperature Fluctuations.

    • Solution: Ensure strict temperature control throughout the experiment. As indicated by stability data, minor temperature variations can significantly alter the rate of hydrolysis. Use calibrated temperature-controlled chambers or water baths.

  • Possible Cause 2: Inappropriate Analytical Method.

    • Solution: Employ a validated, stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), that can effectively separate propacetamol from its primary degradant, paracetamol, and any secondary degradation products. First-derivative spectrophotometry can also be used for simultaneous determination.[1][6]

  • Possible Cause 3: Variability in Solution Preparation.

    • Solution: Standardize the protocol for solution preparation. Prepare solutions fresh for each experiment and use immediately, especially when working at room temperature, due to the rapid hydrolysis.

Issue: Difficulty in quantifying degradation products.

  • Possible Cause 1: Co-elution of Peaks in HPLC.

    • Solution: Optimize the HPLC method. Adjust the mobile phase composition, pH, column type (e.g., C18), or flow rate to achieve better resolution between propacetamol, paracetamol, and other potential degradants.[4][7][8]

  • Possible Cause 2: Degradation Products Below the Limit of Quantification (LOQ).

    • Solution: Increase the concentration of the initial sample or adjust the injection volume. Ensure your analytical method is sensitive enough, with a limit of detection (LOD) and LOQ appropriate for the expected levels of degradation products.[6][9]

Quantitative Data Summary

The stability of this compound is often reported as t90%, which is the time required for 10% of the drug to degrade.

Table 1: Stability of this compound in Intravenous Solutions [1][2]

TemperatureMediumDegradation Kineticst90% (hours)
25°C5% Glucose SolutionSecond-Order3.17
25°C0.9% Saline SolutionSecond-Order3.61
4°C5% Glucose SolutionSecond-Order13.42
4°C0.9% Saline SolutionSecond-Order12.36

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Propacetamol Analysis

This protocol is a general guideline for developing a stability-indicating HPLC method.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]

    • Mobile Phase: A mixture of a buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common starting ratio is 60:40 (buffer:organic).[10]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV detector at a wavelength where both propacetamol and paracetamol have significant absorbance (e.g., 220-254 nm).[8][11]

    • Injection Volume: 10-20 µL.[7][11]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent.

    • Prepare a stock solution of paracetamol reference standard in the same manner.

    • Create a mixed standard solution containing both compounds at a known concentration.

  • Sample Preparation:

    • Dissolve the this compound sample in the chosen medium (e.g., 0.9% saline) to a known concentration.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the mixed standard to determine the retention times and response factors for propacetamol and paracetamol.

    • Inject the sample solution to be analyzed.

    • Identify and quantify propacetamol and paracetamol based on the retention times and peak areas relative to the standards.

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation products and demonstrate the specificity of the analytical method.

  • Preparation: Prepare several aliquots of a known concentration of this compound solution.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to an aliquot and heat (e.g., at 60-80°C) for a specified period (e.g., 2-24 hours). Neutralize the solution before injection.[7]

    • Base Hydrolysis: Add 1N NaOH to an aliquot and keep at room temperature or heat gently for a specified period. Neutralize before injection.[7]

    • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-10% H₂O₂) to an aliquot and keep at room temperature for a specified period.[7]

    • Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 50-100°C) for 24 hours.[4]

  • Analysis:

    • Analyze each stressed sample using the validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Check for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent drug. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.[8]

Visualizations

Degradation_Pathway Propacetamol Propacetamol Hydrochloride Paracetamol Paracetamol (Active Drug) Propacetamol->Paracetamol Hydrolysis (Primary Pathway) Diethylglycine Diethylglycine Propacetamol->Diethylglycine Hydrolysis Further_Degradation Further Degradation Products (e.g., p-aminophenol) Paracetamol->Further_Degradation Stress Conditions (Acid, Base, Oxidation)

Caption: Primary degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation (Optional) cluster_analysis Analysis Prep_Sample Prepare Propacetamol HCl Solution Acid Acid Stress Prep_Sample->Acid Base Base Stress Prep_Sample->Base Oxidation Oxidative Stress Prep_Sample->Oxidation Thermal Thermal Stress Prep_Sample->Thermal HPLC RP-HPLC Analysis Prep_Sample->HPLC Unstressed Control Prep_Standards Prepare Reference Standards Prep_Standards->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Data Data Processing & Quantification HPLC->Data

References

identifying and controlling impurities in propacetamol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propacetamol (B1218958) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the identification and control of impurities in propacetamol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities encountered during the synthesis of propacetamol hydrochloride?

A1: Impurities in this compound can originate from starting materials, intermediates, byproducts, and degradation products. The most critical impurities to monitor are:

  • Paracetamol: The active metabolite of propacetamol, it is often present as a primary degradation product.[1]

  • 4-Aminophenol (B1666318) (PAP): A degradation product of paracetamol, known for its potential nephrotoxic and teratogenic effects.[1] Its concentration must be strictly controlled.

  • Unreacted Intermediates: Such as 4-acetamidophenyl-2-chloroacetate, which may remain if the amination reaction with diethylamine (B46881) is incomplete.

  • Starting Materials: Residual paracetamol, chloroacetyl chloride, and diethylamine.

  • Inorganic Salts: Such as potassium carbonate and potassium chloride, which may be introduced during the synthesis process.[2]

Q2: My final this compound product shows a pinkish or yellowish tint. What is the likely cause and how can it be resolved?

A2: A colored tint in the final product often indicates the presence of oxidation or degradation products. The initial synthesis steps, particularly the reaction involving 4-aminophenol, can sometimes result in a colored crude solution.[3] Inadequate purification may carry these colored impurities into the final product.

Troubleshooting Steps:

  • Recrystallization: Perform a recrystallization of the crude propacetamol. If the solution is colored, the use of activated charcoal may not be fully effective.[3]

  • Washing: Ensure thorough washing of the filtered crystals with a cold solvent to remove residual impurities.[3]

  • Starting Material Purity: Verify the purity of the initial 4-aminophenol. Crystallizing the 4-aminophenol before synthesis can improve the final product's color and melting point.[3]

Q3: I am observing a significant peak corresponding to paracetamol in the HPLC analysis of my final propacetamol product. What are the potential causes and control strategies?

A3: The presence of paracetamol is a common issue, primarily due to the hydrolysis of propacetamol. Propacetamol is a prodrug designed to be rapidly hydrolyzed into paracetamol by plasma esterases in the body.[4][5] This hydrolysis can also occur during the synthesis workup, purification, or storage if conditions are not optimal.

Potential Causes:

  • Moisture: Presence of water during the final steps of synthesis or storage can lead to hydrolysis.

  • pH: Non-optimal pH during workup or in the final formulation can catalyze hydrolysis.

  • Temperature: Elevated temperatures during drying or storage can accelerate the degradation of propacetamol to paracetamol.

Control Strategies:

  • Anhydrous Conditions: Use anhydrous solvents and maintain a dry atmosphere during the final synthesis and purification steps.

  • pH Control: Carefully control the pH during the final precipitation of this compound. A pH of around 4 is often targeted.

  • Temperature Control: Dry the final product under vacuum at a controlled, low temperature (e.g., 50-55°C).[6]

  • Proper Storage: Store the final product in a cool, dry place, protected from moisture.

Q4: How can I control for unreacted 4-acetamidophenyl-2-chloroacetate in my synthesis?

A4: The presence of unreacted 4-acetamidophenyl-2-chloroacetate indicates an incomplete reaction with diethylamine.

Control Strategies:

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature to ensure complete conversion.

  • Stoichiometry: Use an appropriate molar ratio of diethylamine to the chloroacetyl intermediate.

  • In-Process Monitoring: Utilize in-process controls, such as TLC or HPLC, to monitor the disappearance of the starting material before proceeding with the workup.

Impurity Data Summary

The following table summarizes common impurities and their typical control limits. Note that specific limits may vary based on the pharmacopeia and the intended use of the final product.

Impurity NameChemical StructureTypical OriginRecommended Analytical Method
Paracetamol C₈H₉NO₂Degradation of PropacetamolHPLC
4-Aminophenol (PAP) C₆H₇NODegradation of ParacetamolHPLC, TLC
4-acetamidophenyl-2-chloroacetate C₁₀H₁₀ClNO₃Unreacted IntermediateHPLC
Diethylamine C₄H₁₁NUnreacted Starting MaterialGC (Headspace)
p-Chloroacetanilide C₈H₈ClNOSynthesis ByproductHPLC, TLC

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is a general guideline for the simultaneous determination of propacetamol and its key impurities. Method validation according to ICH guidelines is required before implementation.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 7.5) in a 30:70 (v/v) ratio can be used.[7] The mobile phase should be filtered and degassed.

  • Flow Rate: 0.7 mL/min.[7]

  • Detection Wavelength: 220 nm.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Standard Preparation: Prepare standard solutions of propacetamol, paracetamol, 4-aminophenol, and other potential impurities in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify and quantify the impurities by comparing the retention times and peak areas with those of the standards.

Visualizations

Propacetamol Synthesis Pathway

G Paracetamol Paracetamol Intermediate 4-acetamidophenyl-2-chloroacetate Paracetamol->Intermediate Acylation Reaction Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate Intermediate_ref 4-acetamidophenyl-2-chloroacetate Diethylamine Diethylamine Propacetamol_base Propacetamol (base) Diethylamine->Propacetamol_base Propacetamol_base_ref Propacetamol (base) Intermediate_ref->Propacetamol_base Amination Reaction HCl Hydrochloric Acid Propacetamol_HCl This compound HCl->Propacetamol_HCl Propacetamol_base_ref->Propacetamol_HCl Salt Formation

Caption: A simplified workflow of the three main steps in this compound synthesis.

Impurity Identification and Control Workflow

G Start Propacetamol Synthesis Batch QC_Analysis QC Analysis (HPLC, TLC, GC) Start->QC_Analysis Impurity_Check Impurity Profile within Specification? QC_Analysis->Impurity_Check Release Batch Release Impurity_Check->Release Yes Investigate Investigate Root Cause Impurity_Check->Investigate No Identify_Impurity Identify Unknown Impurity (MS, NMR) Investigate->Identify_Impurity Process_Control Adjust Process Parameters Investigate->Process_Control Raw_Material Check Raw Material Purity Investigate->Raw_Material Degradation Review Storage/Handling Conditions Investigate->Degradation Identify_Impurity->Process_Control Rework Rework/Reprocess Batch Process_Control->Rework Raw_Material->Rework Degradation->Rework Rework->QC_Analysis

Caption: A logical workflow for identifying and controlling impurities in propacetamol synthesis.

Troubleshooting Logic for Out-of-Specification (OOS) Results

G OOS OOS Result for Impurity Known_Impurity Is the impurity known? OOS->Known_Impurity High_Paracetamol High Paracetamol/PAP? Known_Impurity->High_Paracetamol Yes Identify Characterize Impurity (MS, NMR) Known_Impurity->Identify No High_Intermediate High Intermediate? High_Paracetamol->High_Intermediate No Check_Hydrolysis Check for moisture, pH, temp. High_Paracetamol->Check_Hydrolysis Yes High_Starting_Material High Starting Material? High_Intermediate->High_Starting_Material No Check_Amination Review amination reaction conditions High_Intermediate->Check_Amination Yes Check_Stoichiometry Review stoichiometry and reaction completion High_Starting_Material->Check_Stoichiometry Yes Corrective_Action Implement Corrective Action Identify->Corrective_Action Check_Hydrolysis->Corrective_Action Check_Amination->Corrective_Action Check_Stoichiometry->Corrective_Action

Caption: A troubleshooting decision tree for handling out-of-specification impurity results.

References

optimizing reaction conditions for propacetamol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propacetamol (B1218958) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of propacetamol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for propacetamol?

A1: Propacetamol is most commonly synthesized from paracetamol (acetaminophen) in a two-step, one-pot reaction. The process involves the chloroacetylation of paracetamol to form 4-acetamidophenyl-2-chloroacetate, followed by amination with diethylamine (B46881) to yield the propacetamol base. This base is then typically converted to its hydrochloride salt for stability and solubility.[1][2][3]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis, including temperature, reaction time, pH, and the choice of solvent. The chloroacetylation step is often carried out at a low temperature (e.g., 5-10 °C) to control the exothermic reaction.[1] The subsequent amination reaction can be performed at a slightly higher temperature (e.g., 0-20 °C).[1] The final salt formation requires careful pH adjustment to a range of 3.5-4.5 to ensure complete precipitation of the hydrochloride salt.[1]

Q3: What are some common impurities encountered in propacetamol synthesis?

A3: Impurities can arise from unreacted starting materials (paracetamol), by-products from side reactions, or degradation of the final product. Common process-related impurities can include unreacted 4-acetamidophenyl-2-chloroacetate and various secondary amine-related by-products.[4][5] Purification, typically by recrystallization, is essential to remove these impurities.[1][3]

Troubleshooting Guide

Issue 1: Low Yield of Propacetamol Hydrochloride

Potential Cause Recommended Solution
Incomplete ChloroacetylationEnsure the reaction temperature is maintained between 5-10 °C and allow for sufficient reaction time (1-2 hours). Use a suitable polar aprotic solvent like anhydrous tetrahydrofuran (B95107) (THF) or dioxane.[1]
Incomplete AminationThe amination reaction should be allowed to proceed for an adequate duration (20 minutes to 3 hours) within the optimal temperature range of 0-20 °C.[1]
Improper pH for Salt FormationThe pH must be carefully adjusted to 3.5-4.5 using hydrochloric acid. An incorrect pH can lead to incomplete precipitation of the hydrochloride salt.[1]
Loss during PurificationMinimize losses during recrystallization by choosing an appropriate solvent (e.g., ethanol) and optimizing the cooling rate to ensure maximum crystal formation.[1][6]

Issue 2: Product Purity Issues (e.g., discoloration, presence of impurities)

Potential Cause Recommended Solution
Side Reactions due to High TemperatureStrictly control the temperature during both the chloroacetylation and amination steps to prevent the formation of by-products.[1]
Residual Solvents or ReagentsEnsure complete removal of the reaction solvent and any excess diethylamine before the salt formation step. This can be achieved through vacuum distillation.
Ineffective PurificationPerform recrystallization using a suitable solvent system. Ethanol (B145695) is often cited as an effective solvent for recrystallizing this compound.[1] The use of activated carbon can also help in decolorizing the product.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common literature methods.[1][3]

Step 1: Chloroacetylation of Paracetamol

  • In a reaction vessel, dissolve paracetamol in a polar aprotic solvent (e.g., anhydrous tetrahydrofuran) under an inert atmosphere.

  • Cool the solution to 5-10 °C.

  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature.

  • Allow the reaction to stir for 1-2 hours at this temperature.

Step 2: Amination

  • To the same reaction mixture, slowly add diethylamine while maintaining the temperature between 0-20 °C.

  • Stir the mixture for 20 minutes to 3 hours.

  • After the reaction is complete, remove the excess diethylamine and solvent under reduced pressure.

Step 3: Salt Formation and Purification

  • Dissolve the resulting crude propacetamol base in a suitable solvent like acetone (B3395972) or ethanol.[1]

  • Cool the solution in an ice bath and adjust the pH to 3.5-4.5 with hydrochloric acid.[1]

  • The this compound will precipitate out of the solution.

  • Collect the solid by filtration.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[1]

Data Presentation

Table 1: Summary of Optimized Reaction Conditions for this compound Synthesis

ParameterChloroacetylationAminationSalt Formation
Temperature 5-10 °C[1]0-20 °C[1]0-10 °C[1]
Reaction Time 1-2 hours[1]20 minutes - 3 hours[1]20-30 minutes[1]
Solvent Anhydrous THF, Dioxane[1]-Acetone, Ethanol[1]
pH --3.5-4.5[1]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_end Final Product Paracetamol Paracetamol Chloroacetylation Chloroacetylation (5-10°C, 1-2h) Paracetamol->Chloroacetylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Chloroacetylation Diethylamine Diethylamine Amination Amination (0-20°C, 0.3-3h) Diethylamine->Amination Chloroacetylation->Amination Intermediate Salt_Formation Salt Formation (0-10°C, pH 3.5-4.5) Amination->Salt_Formation Crude Base Filtration Filtration Salt_Formation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Crude Salt Propacetamol_HCl Propacetamol Hydrochloride Recrystallization->Propacetamol_HCl

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield Observed Check_Chloro Check Chloroacetylation Conditions? Start->Check_Chloro Check_Amino Check Amination Conditions? Check_Chloro->Check_Amino Conditions OK Sol_Chloro Adjust Temp to 5-10°C & Reaction Time to 1-2h Check_Chloro->Sol_Chloro Incorrect Check_pH Check pH of Salt Formation? Check_Amino->Check_pH Conditions OK Sol_Amino Adjust Temp to 0-20°C & Reaction Time to 0.3-3h Check_Amino->Sol_Amino Incorrect Check_Purification Review Purification Procedure? Check_pH->Check_Purification pH OK Sol_pH Adjust pH to 3.5-4.5 with HCl Check_pH->Sol_pH Incorrect Sol_Purification Optimize Recrystallization Solvent & Cooling Rate Check_Purification->Sol_Purification Inefficient

Caption: Troubleshooting decision tree for low yield in propacetamol synthesis.

References

Propacetamol Hydrochloride Formulation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propacetamol (B1218958) hydrochloride formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the formulation of this parenteral analgesic.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and analysis of propacetamol hydrochloride.

1. Stability and Storage

Question: My this compound solution appears to be degrading prematurely. What are the common causes and how can I improve its stability?

Answer: Premature degradation of this compound is a common challenge, primarily due to hydrolysis. Propacetamol is a prodrug designed to be rapidly hydrolyzed in vivo to its active form, paracetamol.[1] This hydrolysis can also occur in vitro under certain conditions.

Troubleshooting Steps:

  • Temperature Control: Hydrolysis is temperature-dependent. As demonstrated in stability studies, the degradation rate of propacetamol is significantly higher at room temperature (25°C) compared to refrigerated conditions (4°C).[2][3] For instance, the time for 10% degradation (t90%) in 5% glucose solution decreases from 13.42 hours at 4°C to 3.17 hours at 25°C.[2][3]

    • Recommendation: Prepare and store propacetamol solutions at refrigerated temperatures (2-8°C) to minimize hydrolysis prior to use.

  • pH of the Formulation: The pH of the solution can influence the rate of hydrolysis. Although propacetamol is formulated as a hydrochloride salt to improve solubility and stability, significant deviations from an optimal pH range can accelerate degradation.

    • Recommendation: Ensure the pH of your formulation is appropriately controlled. While specific optimal pH values for propacetamol stability are not extensively published, for its active metabolite, paracetamol, acidic and alkaline conditions can promote hydrolysis.[4]

  • Moisture: this compound is hygroscopic.[5] Absorption of moisture can lead to solid-state instability and affect solubility when preparing solutions.

    • Recommendation: Store the bulk powder in a desiccator or a controlled low-humidity environment. Handle the powder quickly in a dry atmosphere during weighing and formulation.

2. Hydrolysis and Degradation Products

Question: What are the expected degradation products of this compound, and how can I monitor their formation?

Answer: The primary degradation pathway for propacetamol is hydrolysis, which yields paracetamol and N,N-diethylglycine.[1] Paracetamol itself can further degrade, especially under stress conditions, to form products such as p-aminophenol.[6] The formation of these degradants is a critical quality attribute to monitor due to potential toxicity.

Monitoring Degradation:

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for separating and quantifying propacetamol, paracetamol, and other degradation products.

3. Analytical Method Issues

Question: I am having trouble with my HPLC analysis of propacetamol. Can you provide a reliable starting method?

Answer: Developing a robust HPLC method is crucial for accurately assessing the quality of your formulation. A common issue is poor resolution between propacetamol, paracetamol, and potential degradation products.

Troubleshooting HPLC Methods:

  • Column Selection: A reversed-phase C18 column is commonly used and generally provides good separation.

  • Mobile Phase Composition: The ratio of the aqueous buffer to the organic solvent is a critical parameter. Adjusting this ratio can significantly impact the retention times and resolution of the analytes.

  • pH of the Mobile Phase: The ionization state of propacetamol and its degradation products can be manipulated by adjusting the pH of the mobile phase, which in turn affects their retention on a C18 column.

  • Wavelength Selection: The UV detection wavelength should be chosen to provide adequate sensitivity for all compounds of interest.

A detailed experimental protocol for a stability-indicating HPLC method is provided in the "Experimental Protocols" section below.

4. Solubility Challenges

Question: My this compound is not dissolving completely or is precipitating out of solution. What could be the cause?

Answer: While this compound was developed to have improved water solubility compared to paracetamol, issues can still arise.[5]

Troubleshooting Solubility:

  • Solvent Choice: this compound is soluble in water and DMSO.[5] For parenteral formulations, water for injection is the standard solvent. The use of co-solvents should be carefully evaluated for compatibility and regulatory acceptance.

  • Concentration: Ensure you are not exceeding the solubility limit of this compound in your chosen solvent system.

  • Temperature: The solubility of most compounds is temperature-dependent. Gently warming the solution may aid in dissolution, but be mindful of accelerating degradation as mentioned previously.

  • pH: The pH of the solution can affect the solubility of the hydrochloride salt. Ensure the pH is maintained in a range where the ionized form of the molecule is predominant.

  • Moisture Absorption: As this compound is hygroscopic, absorbed moisture can alter the net weight of the powder, leading to errors in concentration calculations and potentially exceeding the solubility limit.

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability of this compound.

Table 1: Hydrolysis Kinetics of this compound in Infusion Solutions [2][3][7]

Infusion MediumTemperature (°C)Rate Constant (k) (M⁻¹h⁻¹)t90% (hours)
5% Glucose40.01613.42
250.0723.17
0.9% Saline40.01812.36
250.0813.61

t90% is the time required for 10% of the drug to degrade.

Table 2: Forced Degradation of Paracetamol (Active Metabolite of Propacetamol) [8]

Stress Condition% Degradation
Acid (1.0N HCl, 24h)Significant Degradation
Base (1.0N NaOH, 24h)Significant Degradation
Oxidation (10% H₂O₂, 24h)Significant Degradation
Reduction (10% NaHSO₃, 24h)Stable
Water (24h)Stable

Note: This data is for paracetamol, the active metabolite. Propacetamol is expected to first hydrolyze to paracetamol, which would then be subject to these degradation pathways.

Experimental Protocols

1. Stability-Indicating RP-HPLC Method for this compound and Its Degradation Products

This protocol is a synthesized method based on common practices for analyzing propacetamol and paracetamol.[8][9][10]

  • Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of this compound and its primary degradant, paracetamol.

  • Materials:

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV detector

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: 65:35 (v/v) mixture of phosphate buffer (pH 6.8) and acetonitrile[8]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 222 nm[8]

    • Column Temperature: Ambient

  • Procedure:

    • Buffer Preparation: Dissolve 1.75 g of dipotassium hydrogen phosphate in 900 mL of HPLC grade water. Adjust the pH to 6.8 with phosphoric acid. Make up the volume to 1000 mL with water.[8]

    • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 65:35 ratio. Filter through a 0.22 µm membrane filter and degas by sonication.[8]

    • Standard Solution Preparation: Prepare individual stock solutions of this compound and paracetamol in the mobile phase. From these, prepare a mixed standard solution at a known concentration.

    • Sample Preparation: Dilute the this compound formulation with the mobile phase to a suitable concentration within the linear range of the assay.

    • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

    • Quantification: Identify the peaks of propacetamol and paracetamol based on their retention times compared to the standards. Calculate the concentration of each analyte using the peak areas.

2. Forced Degradation Study Protocol

This protocol is adapted from general ICH guidelines and specific studies on paracetamol.[8][11]

  • Objective: To investigate the degradation of this compound under various stress conditions to establish the stability-indicating nature of the analytical method.

  • Procedure:

    • Prepare solutions of this compound in water.

    • Acid Hydrolysis: Add 1N HCl to the drug solution and heat at 60°C for 30 minutes. Cool and neutralize with 1N NaOH.[11]

    • Alkaline Hydrolysis: Add 1N NaOH to the drug solution and heat at 60°C for 30 minutes. Cool and neutralize with 1N HCl.[11]

    • Oxidative Degradation: Add 10% hydrogen peroxide to the drug solution and keep at room temperature for 24 hours.[8]

    • Thermal Degradation: Heat the drug solution at 60°C for 30 minutes.[11]

    • Photolytic Degradation: Expose the drug solution to direct sunlight or a photostability chamber.

    • Analyze all stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms with that of an unstressed sample to identify and quantify any degradation products.

Visualizations

G cluster_formulation Formulation & Stability Challenges cluster_factors Influencing Factors cluster_analysis Analytical Workflow Prop Propacetamol HCl (Powder) Sol Propacetamol HCl (Solution) Prop->Sol Dissolution Deg Degradation (Hydrolysis) Sol->Deg Instability (Temp, pH) Sample Formulation Sample Sol->Sample Par Paracetamol (Active Drug) Deg->Par Primary Degradation Temp Temperature Temp->Deg pH pH pH->Deg Moisture Moisture Moisture->Prop Affects solid state HPLC RP-HPLC Analysis Sample->HPLC Injection Quant Quantification of Propacetamol & Degradants HPLC->Quant Data Acquisition

Caption: Logical workflow of propacetamol formulation challenges and analysis.

G cluster_degradation_pathway Propacetamol Degradation Pathway Prop Propacetamol Par Paracetamol Prop->Par Hydrolysis (Primary) Gly N,N-diethylglycine Prop->Gly PAP p-Aminophenol Par->PAP Further Hydrolysis (Stress Condition) Tox Toxic Degradant PAP->Tox

References

Technical Support Center: Managing Propacetamol-Associated Infusion Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of infusion-associated pain with propacetamol (B1218958). The information is tailored for a scientific audience to assist in experimental design and data interpretation.

Troubleshooting Guide: Investigating and Mitigating Propacetamol Infusion Pain

Issue: Significant pain reported at the infusion site during propacetamol administration.

This is a known adverse event associated with propacetamol. The following sections provide a systematic approach to understanding and managing this phenomenon in a research setting.

Understanding the Mechanism of Pain

Question: What is the underlying molecular mechanism of propacetamol-induced infusion pain?

Answer: Current research indicates that the primary cause of infusion-associated pain with propacetamol is the direct activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Propacetamol, the prodrug, activates TRPV1, while its active metabolite, paracetamol, does not.[1] This activation of TRPV1 on sensory neurons leads to a painful, burning sensation at the injection site.[1]

  • Signaling Pathway:

    Propacetamol-TRPV1 Pain Pathway propacetamol Propacetamol trpv1 TRPV1 Channel (on Sensory Neuron) propacetamol->trpv1 Direct Activation depolarization Cation Influx (Na+, Ca2+) trpv1->depolarization action_potential Action Potential Generation depolarization->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal

    Propacetamol directly activates the TRPV1 channel, leading to a pain signal.

Experimental Protocols for Studying Infusion Pain

Question: How can we quantitatively assess propacetamol-induced pain in our experiments?

Answer: A combination of in vitro and in vivo models can be employed to study propacetamol-induced pain.

In Vitro Cellular Assays:

  • Methodology:

    • Cell Culture: Utilize human embryonic kidney (HEK293) cells stably expressing the human TRPV1 channel.

    • Electrophysiology (Whole-Cell Patch Clamp):

      • Record ionic currents in response to the application of propacetamol and paracetamol solutions at varying concentrations.

      • An increase in inward current upon propacetamol application would indicate direct channel activation.[1]

    • Calcium Imaging (Ratiometric):

      • Load cells with a calcium-sensitive dye (e.g., Fura-2 AM).

      • Measure changes in intracellular calcium concentrations upon exposure to propacetamol. An increase in intracellular calcium further confirms channel activation.[1]

  • Experimental Workflow:

    In Vitro Propacetamol Pain Assay start Start culture Culture HEK293 cells expressing hTRPV1 start->culture split culture->split patch_clamp Whole-Cell Patch Clamp: Apply Propacetamol/Paracetamol Record Ionic Currents split->patch_clamp calcium_imaging Calcium Imaging: Apply Propacetamol/Paracetamol Measure Intracellular Ca2+ split->calcium_imaging analyze_patch Analyze Current Traces patch_clamp->analyze_patch analyze_calcium Analyze Calcium Transients calcium_imaging->analyze_calcium end End analyze_patch->end analyze_calcium->end

    Workflow for in vitro assessment of propacetamol's effect on TRPV1.

Human Volunteer Studies (Ethical approval required):

  • Methodology:

    • Subject Recruitment: Enroll healthy volunteers with informed consent.

    • Drug Administration: Administer a small, standardized intracutaneous injection of propacetamol, paracetamol, and a saline control into the volar aspect of the forearm.

    • Pain Assessment: Immediately following injection, assess pain intensity using a Visual Analog Scale (VAS), where 0 is no pain and 100 is the worst imaginable pain.

    • Blood Flow Measurement: Use laser Doppler imaging to quantify changes in superficial blood flow at the injection site, which can indicate neurogenic inflammation.[1]

Strategies for Pain Management and Reduction

Question: What strategies can be implemented to minimize infusion-associated pain with propacetamol in a clinical or experimental setting?

Answer: The following interventions have been shown to be effective:

  • Slowing the Infusion Rate: This is a primary strategy for reducing local discomfort. A slower rate of administration can mitigate the pain associated with bolus injections. For instance, a 15-minute infusion is generally well-tolerated compared to a 2-minute bolus injection.[2]

  • Formulation Considerations: The ready-to-use intravenous paracetamol solution is associated with significantly less injection site pain compared to propacetamol which requires reconstitution.

Quantitative Data Summary

The incidence of infusion-associated pain is consistently reported to be higher with propacetamol compared to intravenous paracetamol formulations.

Study PopulationPropacetamol Pain IncidenceIV Paracetamol Pain IncidencePlacebo Pain IncidenceCitation(s)
Post-third molar surgery49%0%0%[3]
Children after inguinal hernia repair33.0%14.7%N/A
Postoperative pain (meta-analysis)23%N/A1%[3][4][5]
Post-breast/thyroid surgery (on-demand)30%N/AN/A[6]
Post-breast/thyroid surgery (systematic)13%N/AN/A[6]

Frequently Asked Questions (FAQs)

Q1: Is the pain caused by the hydrolysis of propacetamol to paracetamol?

A1: No, the available evidence suggests that propacetamol itself, and not its hydrolysis to paracetamol, is responsible for activating the TRPV1 channel and causing pain.[1]

Q2: Does premedication with an analgesic reduce propacetamol infusion pain?

A2: While studies have shown that premedication with oral paracetamol can reduce the injection pain associated with propofol (B549288), there is a lack of direct clinical trial data specifically for propacetamol infusion pain.[7][8][9][10] However, given that systemic analgesics can raise the overall pain threshold, it is a plausible but unproven strategy.

Q3: Is there a role for the kinin-kallikrein system and bradykinin (B550075) in propacetamol-induced pain?

A3: While the kinin-kallikrein system and bradykinin are significant mediators of inflammatory pain, current research has not established a direct link between this system and the infusion pain specifically caused by propacetamol. The primary mechanism identified is the activation of the TRPV1 channel.

Q4: Are there alternative intravenous non-opioid analgesics with a lower incidence of infusion pain?

A4: Yes, intravenous paracetamol formulations have a significantly lower incidence of infusion-site pain compared to propacetamol and demonstrate comparable analgesic efficacy.[3]

Q5: How does the analgesic efficacy of propacetamol compare to other analgesics?

A5: The analgesic efficacy of propacetamol is comparable to that of intravenous paracetamol and has been shown to be superior to placebo.[3][11] In some studies, its efficacy was not statistically different from intramuscular diclofenac (B195802) for postoperative pain.[11] It also has an opioid-sparing effect in postoperative settings.[5]

References

propacetamol hydrochloride storage and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of propacetamol (B1218958) hydrochloride in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid propacetamol hydrochloride?

This compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1][2] For shorter periods, storage at 4°C is also acceptable, provided it is stored under nitrogen and away from moisture.[3]

Q2: How should I store stock solutions of this compound?

Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] For optimal stability, store these aliquots at -80°C, where they are viable for up to 6 months.[3] Storage at -20°C is also possible for a shorter duration of up to 1 month.[1][3] It is recommended to store solutions under a nitrogen atmosphere and protected from moisture.[3]

Q3: What solvents can be used to prepare this compound solutions?

This compound is soluble in water, DMSO, and ethanol.[1][3] For in vitro studies, it is soluble in water at a concentration of 250 mg/mL and in DMSO at 25 mg/mL.[3] Sonication may be required to fully dissolve the compound in H2O and DMSO.[2]

Q4: Is this compound stable at room temperature?

Shipping of the solid compound is typically done at room temperature for durations of less than two weeks.[4] However, for long-term storage, the recommended refrigerated or frozen conditions should be maintained to ensure stability.[1][2]

Q5: What are the known incompatibilities of this compound?

This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[4] Contact with these substances should be avoided to prevent degradation of the compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate observed in stock solution after thawing The solution may have been subjected to repeated freeze-thaw cycles, or the storage duration at -20°C exceeded one month.Prepare fresh stock solutions and ensure they are aliquoted into single-use volumes to avoid multiple freeze-thaw cycles. Always store solutions at -80°C for long-term use.[1][3]
Compound appears discolored (not white to light yellow) The compound may have been exposed to moisture or incompatible substances, leading to degradation.Do not use the discolored compound. Procure a fresh batch and ensure it is stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[5]
Inconsistent experimental results This could be due to degradation of the this compound solution or improper handling.Always use freshly prepared solutions or properly stored aliquots. Ensure accurate pipetting and consistent experimental conditions. Verify the purity of the compound if issues persist.
Difficulty dissolving the compound The concentration may be too high for the chosen solvent, or the solvent may not be fresh.For DMSO, use a fresh, anhydrous grade as moisture-absorbing DMSO can reduce solubility.[1] Sonication can also aid in dissolution.[2] If solubility issues persist, consider using a different solvent or adjusting the concentration.

Quantitative Data Summary

ParameterStorage ConditionDurationSource
Solid Powder -20°C3 years[1][2]
4°C (under nitrogen, away from moisture)Not specified[3]
Stock Solution -80°C (in solvent)6 months[3]
-20°C (in solvent)1 month[1][3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in Water
  • Materials:

    • This compound powder

    • Sterile, deionized water

    • Sterile, conical tubes (e.g., 15 mL or 50 mL)

    • Vortex mixer

    • Sonicator (optional)

    • Sterile filter (0.22 µm) and syringe

  • Procedure:

    • Aseptically weigh the required amount of this compound powder. For a 10 mL solution of 100 mM, you will need 300.79 mg.

    • Transfer the powder to a sterile conical tube.

    • Add a portion of the sterile water (e.g., 8 mL) to the tube.

    • Vortex the mixture thoroughly for 1-2 minutes to aid dissolution.

    • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[2]

    • Once fully dissolved, add sterile water to reach the final volume of 10 mL.

    • Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for up to 6 months.[3]

Visualizations

Signaling Pathway of this compound

Propacetamol_Metabolism cluster_bloodstream Bloodstream cluster_cns Central Nervous System Propacetamol Propacetamol Hydrochloride PlasmaEsterases Plasma Esterases Propacetamol->PlasmaEsterases Hydrolysis Paracetamol Paracetamol (Active Drug) COX2 COX-2 Paracetamol->COX2 Inhibition PlasmaEsterases->Paracetamol Prostaglandins Prostaglandins COX2->Prostaglandins PainFever Pain & Fever Prostaglandins->PainFever

Caption: Metabolic conversion of propacetamol to paracetamol.

Experimental Workflow: Stock Solution Preparation

Stock_Solution_Workflow start Start weigh Weigh Propacetamol Hydrochloride Powder start->weigh dissolve Dissolve in Solvent (e.g., Water) weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing a sterile stock solution.

References

Technical Support Center: Analytical Method Validation for Propacetamol Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical method validation of propacetamol (B1218958) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative analysis of propacetamol.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in developing a stability-indicating assay for propacetamol?

The primary challenge is that propacetamol, a prodrug, rapidly hydrolyzes to its active form, paracetamol (acetaminophen), in aqueous solutions and biological matrices. Therefore, a stability-indicating method must be able to simultaneously separate and quantify propacetamol from paracetamol and other potential degradation products. A derivative spectrophotometric method has been described for the simultaneous determination of propacetamol and paracetamol, which can be applied to stability studies.[1]

Q2: What are the critical parameters to consider during the validation of an HPLC method for propacetamol assay?

Following the International Council for Harmonisation (ICH) guidelines, the critical validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For propacetamol, this means separating it from paracetamol and p-aminophenol.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: What are the expected degradation products of propacetamol?

The primary degradation pathway of propacetamol is hydrolysis to paracetamol and diethylglycine. Paracetamol itself can then degrade, particularly under stress conditions (acidic or basic hydrolysis, oxidation, heat), to form impurities such as p-aminophenol.[2][3] Therefore, a stability-indicating method for propacetamol should be able to separate propacetamol, paracetamol, and p-aminophenol.

Q4: Can I use a paracetamol assay validation protocol for a propacetamol assay?

While a validated HPLC method for paracetamol can serve as a good starting point, it must be modified and re-validated for propacetamol. The chromatographic conditions will need to be optimized to ensure adequate separation of propacetamol from paracetamol. The validation will need to be performed using propacetamol reference standards.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) for propacetamol or paracetamol - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample overload.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. - Use a new column or wash the existing column with a strong solvent. - Reduce the concentration of the injected sample.
Inconsistent retention times - Fluctuation in mobile phase composition. - Temperature variations. - Pump malfunction or leaks.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a consistent temperature. - Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.
Co-elution of propacetamol and paracetamol - Inadequate mobile phase strength. - Incorrect column chemistry.- Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to aqueous buffer). - Try a different stationary phase (e.g., a column with a different C18 bonding or a phenyl-hexyl column).
Low recovery in accuracy studies - Incomplete sample extraction. - Degradation of the analyte during sample preparation. - Inaccurate standard preparation.- Optimize the extraction procedure (e.g., sonication time, solvent choice). - Prepare samples in a non-aqueous solvent or at a controlled pH and temperature to minimize hydrolysis. - Double-check all calculations and weighing procedures for standard preparation.
High variability in precision studies (%RSD > 2%) - Inconsistent injection volume. - Poor sample homogeneity. - Instability of the analyte in the autosampler.- Ensure the autosampler is functioning correctly. - Thoroughly mix all samples before injection. - Keep the autosampler tray cool and minimize the time samples are stored before injection.

Experimental Protocols

Example HPLC Method for Propacetamol and Paracetamol Assay

This protocol is a general guideline and should be optimized and validated for your specific application.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[4]

  • Mobile Phase: Acetonitrile and 0.01M phosphate (B84403) buffer (pH 3.5) in a ratio of 25:75 (v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 243 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of propacetamol and paracetamol reference standards in the mobile phase to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.

  • Sample Preparation: Dissolve the sample containing propacetamol in the mobile phase, sonicate for 20 minutes, and filter through a 0.2 µm filter before injection.[4]

3. Validation Experiments:

  • System Suitability: Inject the standard solution five times and evaluate parameters like theoretical plates, tailing factor, and %RSD of peak areas and retention times.

  • Specificity (Forced Degradation): Subject the propacetamol sample to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) to induce degradation. Analyze the stressed samples to ensure the separation of propacetamol and its degradation products from the parent drug.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²), which should be ≥ 0.999.[4]

  • Accuracy (Recovery): Spike a placebo or sample matrix with known concentrations of propacetamol at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze the samples and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD for both should be within acceptable limits (typically ≤ 2%).

  • LOD & LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated HPLC method for paracetamol, which can be used as a reference for developing a propacetamol assay.

Parameter Typical Value Reference
Linearity Range 6.25 - 100 µg/mL[4]
Correlation Coefficient (r²) ≥ 0.999[4]
LOD 120 ng/mL[4]
LOQ 360 ng/mL[4]
Accuracy (Recovery) 98.8 - 102.0 %[4]
Precision (%RSD) < 2%

Visualizations

ValidationWorkflow start Start: Method Development protocol Define Analytical Method Protocol start->protocol validation Method Validation (ICH Guidelines) protocol->validation specificity Specificity / Forced Degradation validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy (Recovery) validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation & Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end End: Method Implementation documentation->end

Caption: Workflow for Analytical Method Validation.

PropacetamolDegradation Propacetamol Propacetamol Paracetamol Paracetamol (Active Drug) Propacetamol->Paracetamol Hydrolysis Diethylglycine Diethylglycine Propacetamol->Diethylglycine Hydrolysis DegradationProducts Further Degradation Products (e.g., p-aminophenol) Paracetamol->DegradationProducts Stress Conditions (Acid, Base, Oxidation)

Caption: Propacetamol Degradation Pathway.

References

Propacetamol Degradation in Aqueous Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation kinetics of propacetamol (B1218958) in aqueous solutions. Propacetamol, a prodrug of paracetamol (acetaminophen), is designed for parenteral administration and rapidly hydrolyzes to paracetamol in vivo.[1][2][3] Understanding its stability and degradation profile in aqueous media is critical for formulation development, storage, and clinical use.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of propacetamol in an aqueous solution?

A1: Propacetamol hydrochloride, a water-soluble prodrug, primarily degrades via hydrolysis to form its active metabolite, paracetamol (acetaminophen), and diethylglycine.[2][3] This conversion is rapid and is catalyzed by plasma esterases in vivo.[2][3] In aqueous solutions, this hydrolysis can also occur abiotically, influenced by factors such as temperature and pH.

Q2: What are the main factors influencing the degradation rate of propacetamol?

A2: The degradation of propacetamol is significantly influenced by temperature.[1][4] Studies have shown that the hydrolysis rate is considerably higher at room temperature (25°C) compared to refrigerated conditions (4°C).[1][4] The pH of the solution is also a critical factor, with the stability of the subsequent degradation product, paracetamol, being pH-dependent.

Q3: What is the kinetic order of propacetamol hydrolysis?

A3: The degradation of this compound in 5% glucose and 0.9% saline solutions has been reported to follow second-order kinetics.[1][4]

Q4: What are the degradation products of paracetamol, the active metabolite of propacetamol?

A4: The primary hydrolytic degradation product of paracetamol is p-aminophenol, which is known to have toxic properties.[5][6] Further degradation of paracetamol under various conditions, such as advanced oxidation processes, can lead to the formation of hydroquinone, benzoquinone, and various carboxylic acids.

Q5: Are there established analytical methods to study propacetamol degradation?

A5: Yes, several analytical methods are available. First-derivative spectrophotometry has been used to quantitatively determine both propacetamol and paracetamol.[1][4] High-Performance Liquid Chromatography (HPLC) is also a common and effective technique for separating and quantifying propacetamol and its degradation products, including p-aminophenol.[5][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of propacetamol concentration in solution. High storage temperature.Store propacetamol solutions at refrigerated temperatures (e.g., 4°C) to slow down hydrolysis.[1][4]
Inappropriate pH of the solution.Buffer the aqueous solution to a pH that minimizes the degradation rate of the resulting paracetamol. The stability of paracetamol is pH-dependent.
Unexpected peaks appearing in HPLC chromatogram. Formation of degradation products.Identify the degradation products. The primary degradation product of propacetamol is paracetamol. Subsequent degradation of paracetamol can lead to p-aminophenol and other compounds.[5][6]
Impurities in the initial propacetamol sample.Analyze the purity of the starting material before initiating degradation studies.
Inconsistent kinetic data. Fluctuation in experimental temperature.Use a temperature-controlled environment (e.g., water bath, incubator) to maintain a constant temperature throughout the experiment.
Variability in the analytical method.Validate the analytical method for linearity, accuracy, and precision before conducting kinetic studies.
Precipitation in the aqueous solution. Poor solubility of degradation products.Adjust the pH or the composition of the aqueous medium to ensure all components remain in solution.

Quantitative Data Summary

Table 1: Hydrolysis Kinetics of this compound in Different Media and Temperatures [1][4]

MediumTemperature (°C)Degradation Rate Constant (k)t90% (hours)Kinetic Order
5% Glucose Solution25~4.5 times higher than at 4°C3.17Second-order
0.9% Saline Solution25~4.5 times higher than at 4°C3.61Second-order
5% Glucose Solution4-13.42Second-order
0.9% Saline Solution4-12.36Second-order

Experimental Protocols

Protocol 1: Determination of Propacetamol Hydrolysis Kinetics using UV-Vis Spectrophotometry

This protocol is based on the methodology of using first-derivative spectrophotometry to quantify propacetamol and its primary degradation product, paracetamol.[1][4]

1. Materials:

  • This compound standard
  • Paracetamol standard
  • Aqueous solution (e.g., 0.9% saline or 5% glucose)
  • UV-Vis Spectrophotometer

2. Standard Solution Preparation:

  • Prepare stock solutions of propacetamol and paracetamol of known concentrations in the chosen aqueous medium.
  • Create a series of calibration standards for both propacetamol and paracetamol by diluting the stock solutions.

3. Kinetic Experiment:

  • Prepare a solution of propacetamol in the desired aqueous medium at a known initial concentration.
  • Maintain the solution at a constant temperature (e.g., 25°C or 4°C) using a water bath.
  • At predetermined time intervals, withdraw an aliquot of the sample.
  • Record the UV-Vis spectrum of the aliquot over a suitable wavelength range.

4. Data Analysis:

  • Apply a first-derivative transformation to the recorded spectra.
  • Determine the concentrations of propacetamol and paracetamol at each time point using the calibration curves.
  • Plot the concentration of propacetamol versus time.
  • Determine the reaction order and the rate constant by fitting the data to the appropriate integrated rate law (e.g., second-order).

Protocol 2: Analysis of Propacetamol and its Degradation Product (p-aminophenol) by HPLC

This protocol outlines a general method for the simultaneous determination of paracetamol and its main degradation impurity, p-aminophenol, which is relevant after the initial hydrolysis of propacetamol.[5]

1. Materials and Instrumentation:

  • HPLC system with a UV detector
  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
  • Paracetamol and p-aminophenol reference standards
  • Mobile phase: Methanol and a suitable buffer (e.g., 0.01M phosphate (B84403) buffer pH 5.0) in a specific ratio (e.g., 30:70 v/v)
  • Aqueous solution from the propacetamol degradation study

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with the prepared mobile phase.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 243 nm
  • Injection Volume: 20 µL
  • Column Temperature: Ambient

3. Sample Preparation:

  • Withdraw samples from the degradation experiment at various time points.
  • Filter the samples through a 0.45 µm syringe filter before injection.
  • Dilute the samples with the mobile phase if necessary to fall within the linear range of the calibration curve.

4. Data Analysis:

  • Develop a calibration curve for both paracetamol and p-aminophenol.
  • Quantify the concentration of each analyte in the samples by comparing their peak areas to the respective calibration curves.
  • Monitor the decrease in paracetamol concentration and the increase in p-aminophenol concentration over time.

Visualizations

degradation_pathway propacetamol Propacetamol paracetamol Paracetamol (Acetaminophen) propacetamol->paracetamol Hydrolysis diethylglycine Diethylglycine propacetamol->diethylglycine Hydrolysis p_aminophenol p-Aminophenol paracetamol->p_aminophenol Hydrolysis further_degradation Further Degradation Products p_aminophenol->further_degradation Oxidation

Caption: Degradation pathway of propacetamol in aqueous solution.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solution Prepare Propacetamol Aqueous Solution set_conditions Set Temperature and pH prep_solution->set_conditions sampling Collect Samples at Time Intervals set_conditions->sampling analysis Analyze by HPLC or UV-Vis Spectrophotometry sampling->analysis quantification Quantify Propacetamol and Degradation Products analysis->quantification kinetics Determine Kinetic Parameters quantification->kinetics

Caption: Experimental workflow for studying propacetamol degradation kinetics.

References

Technical Support Center: Chloroacetylation of Paracetamol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chloroacetylation of paracetamol. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the chloroacetylation of paracetamol, focusing on identifying and mitigating the formation of unwanted by-products.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product (4-acetamidophenyl 2-chloroacetate) 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of by-products such as C-acylated products or N-acylated products. 3. Hydrolysis of chloroacetyl chloride: Presence of moisture in the reaction.1. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. A slight increase in temperature may be necessary, but avoid excessive heat. 2. See entries below for specific by-product troubleshooting. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of C-acylated by-products (hydroxyacetophenone derivatives) Fries Rearrangement: This is a significant side reaction, especially in the presence of Lewis acids (e.g., AlCl₃).[1][2][3] High temperatures can also promote this rearrangement.[1][4]1. Avoid Lewis Acids: Do not use Lewis acid catalysts. The desired O-acylation is favored under neutral or basic conditions.[3] 2. Control Temperature: Maintain a low to moderate reaction temperature. O-acylation is the kinetically favored product, while C-acylation is thermodynamically favored.[3][4] 3. Solvent Choice: Use a non-polar aprotic solvent. In the presence of any residual catalyst, polar solvents can favor the formation of the para-C-acylated product.[1]
Formation of N-chloroacetylated paracetamol The amide nitrogen of paracetamol, although less nucleophilic than the phenolic oxygen, can compete in the acylation reaction.1. Use a suitable base: A non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can selectively deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity for O-acylation. 2. Steric Hindrance: While not easily modifiable for this substrate, be aware that sterically bulky groups near the hydroxyl function could favor N-acylation.
Presence of 2-chloro-N-(4-hydroxyphenyl)acetamide This by-product arises from the chloroacetylation of p-aminophenol, a common impurity in the paracetamol starting material.[5][6]1. High-Purity Paracetamol: Use highly purified paracetamol with minimal p-aminophenol content. 2. Purification of Starting Material: If necessary, recrystallize the paracetamol starting material to remove p-aminophenol impurities.
Formation of di-chloroacetylated product Reaction of both the hydroxyl and the amide groups with chloroacetyl chloride. This is more likely with an excess of the acylating agent and forcing conditions.1. Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of chloroacetyl chloride. 2. Controlled Addition: Add the chloroacetyl chloride dropwise to the reaction mixture at a controlled temperature to avoid localized high concentrations.
Presence of p-chloroacetanilide (B1165894) This is a known impurity in paracetamol and can be carried through the reaction.[7] It can also potentially be formed if the starting material contains p-chloroaniline which gets acetylated.[8]1. Source High-Quality Paracetamol: Ensure the starting material meets pharmacopeial standards for related substances. 2. Analytical Monitoring: Use HPLC to quantify the levels of p-chloroacetanilide in both the starting material and the final product.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products to watch for during the chloroacetylation of paracetamol?

A1: The main potential by-products are:

  • C-acylated isomers: Formed via the Fries rearrangement, especially when Lewis acids are present. This can result in acylation at the ortho and para positions of the aromatic ring relative to the hydroxyl group.[1][3]

  • N-chloroacetylated paracetamol: Resulting from the reaction at the amide nitrogen instead of the phenolic oxygen.

  • By-products from impurities: Chloroacetylation of residual p-aminophenol in the starting material can lead to 2-chloro-N-(4-hydroxyphenyl)acetamide.[5][6]

  • Di-chloroacetylated product: Where both the hydroxyl and amide groups have reacted.

Q2: How can I favor O-acylation over C-acylation (Fries Rearrangement)?

A2: To favor the desired O-acylation, you should:

  • Avoid Lewis Acids: Catalysts like aluminum chloride (AlCl₃) strongly promote the Fries rearrangement and should be avoided.[1][2]

  • Use Kinetic Control: O-acylation is generally the faster reaction (kinetic product), while C-acylation is more stable (thermodynamic product).[3][4] Therefore, using lower reaction temperatures will favor the formation of the O-acylated product.

  • Employ Base Catalysis: Using a non-nucleophilic base like pyridine or triethylamine increases the nucleophilicity of the phenolic oxygen, promoting the desired reaction.

Q3: What is the role of the solvent in this reaction?

A3: The solvent can influence the reaction pathway. Aprotic solvents are generally preferred to avoid hydrolysis of the chloroacetyl chloride. Non-polar solvents may be beneficial in minimizing certain side reactions. For instance, in the presence of a Lewis acid, increasing solvent polarity can favor the para-substituted Fries rearrangement product.[1]

Q4: How important is the purity of the starting paracetamol?

A4: The purity of the starting paracetamol is critical. The presence of impurities, particularly p-aminophenol, can lead to the formation of corresponding chloroacetylated by-products, complicating purification and reducing the overall yield of the desired product.[5][6]

Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the progress of the reaction and quantifying the desired product as well as potential impurities like p-aminophenol and p-chloroacetanilide.[9][10][11][12] Thin Layer Chromatography (TLC) can be used for rapid qualitative monitoring of the reaction's progress.

Experimental Protocols

General Protocol for Selective O-Chloroacetylation of Paracetamol

This protocol is designed to favor the formation of 4-acetamidophenyl 2-chloroacetate while minimizing by-products.

Materials:

  • Paracetamol (high purity)

  • Chloroacetyl chloride

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetone, or ethyl acetate)

  • Base (e.g., pyridine or triethylamine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Dissolution: Dissolve paracetamol in the chosen anhydrous aprotic solvent in the flask.

  • Base Addition: Add the base (e.g., 1.1 equivalents of pyridine or triethylamine) to the paracetamol solution and stir.

  • Acylating Agent Addition: Dissolve chloroacetyl chloride (1.05 equivalents) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred paracetamol solution at a controlled temperature (e.g., 0-10 °C).

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding cold water or a dilute acid solution (e.g., 1M HCl) to neutralize the base.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified 4-acetamidophenyl 2-chloroacetate.

  • Analysis: Characterize the final product and assess its purity using techniques such as NMR, IR, Mass Spectrometry, and HPLC.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Paracetamol Paracetamol O_Acyl Desired Product (O-Acylation) Paracetamol->O_Acyl Base Catalyst Low Temp. C_Acyl By-product (C-Acylation/Fries) Paracetamol->C_Acyl Lewis Acid High Temp. N_Acyl By-product (N-Acylation) Paracetamol->N_Acyl Side Reaction CAC Chloroacetyl Chloride CAC->O_Acyl CAC->C_Acyl CAC->N_Acyl

Caption: Reaction pathways in paracetamol chloroacetylation.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze By-products (HPLC, TLC) Start->Check_Purity Is_C_Acyl C-Acylation (Fries) Present? Check_Purity->Is_C_Acyl Remove_Lewis_Acid Remove Lewis Acid Lower Temperature Is_C_Acyl->Remove_Lewis_Acid Yes Is_N_Acyl N-Acylation Present? Is_C_Acyl->Is_N_Acyl No End Optimized Reaction Remove_Lewis_Acid->End Use_Base Use Base Catalyst (Pyridine, TEA) Is_N_Acyl->Use_Base Yes Is_Impurity_Product Impurity-derived By-product? Is_N_Acyl->Is_Impurity_Product No Use_Base->End Purify_SM Purify Starting Material Is_Impurity_Product->Purify_SM Yes Is_Impurity_Product->End No Purify_SM->End

Caption: Troubleshooting workflow for chloroacetylation.

References

Technical Support Center: Stability-Indicating HPLC Method for Propacetamol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stability-indicating HPLC analysis of Propacetamol (B1218958) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on methodology, troubleshooting, and frequently asked questions related to ensuring the stability and quality of propacetamol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method and why is it crucial for this compound?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients. For this compound, a prodrug that rapidly hydrolyzes to paracetamol, such a method is critical to ensure that the analysis distinguishes the intact drug from its primary degradant (paracetamol) and other potential impurities like p-aminophenol. This is essential for determining the shelf-life and storage conditions of the drug product.

Q2: What are the primary degradation products of this compound?

This compound is designed to be rapidly converted in the body to its active form, paracetamol (acetaminophen), through hydrolysis by plasma esterases.[1] This hydrolysis can also occur in vitro under certain conditions. Therefore, the primary and most immediate degradation product is paracetamol . Further degradation of paracetamol, especially under stress conditions such as acid or base hydrolysis, can lead to the formation of p-aminophenol .[2][3] A robust stability-indicating method must be able to separate and quantify propacetamol, paracetamol, and p-aminophenol.

Q3: How can I prevent the hydrolysis of this compound in my sample solution before injection?

Due to its susceptibility to hydrolysis, minimizing the time between sample preparation and injection is critical. The rate of hydrolysis is influenced by temperature and the medium.[4] To minimize pre-injection hydrolysis:

  • Temperature Control: Prepare and store sample solutions at a reduced temperature (e.g., 4°C) to significantly slow down the hydrolysis rate.[4]

  • pH of Diluent: Use a diluent with a pH that minimizes the hydrolysis rate. Acidic conditions can catalyze hydrolysis.

  • Fresh Preparation: Always prepare solutions fresh and analyze them as quickly as possible. Avoid letting prepared samples sit at room temperature for extended periods.

  • Method Validation: During method validation, assess the stability of propacetamol in the chosen diluent over a defined period to establish an acceptable timeframe for sample analysis.

Experimental Protocol: Stability-Indicating HPLC Method

This section provides a detailed methodology for a stability-indicating HPLC analysis of this compound. This protocol is a composite based on established methods for paracetamol and related compounds and should be validated in your laboratory.

Chromatographic Conditions
ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH 6) (27.5:72.5, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Column Temperature 35°C
Injection Volume 10 µL
Run Time Approximately 10-15 minutes

Rationale for parameter selection is based on methods developed for paracetamol and its related substances, which would provide good separation for propacetamol and its degradants.[5][6]

Standard and Sample Preparation
  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: For drug product analysis, weigh and finely powder a representative sample. Dissolve an accurately weighed portion of the powder in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Rapid decrease in propacetamol peak area over time in prepared samples. Hydrolysis of propacetamol to paracetamol in the sample solution.- Prepare samples fresh and inject immediately.- Store prepared samples in an autosampler cooled to 4°C.[4]- Validate the stability of the sample solution to determine the maximum allowable time before injection.
Peak tailing for the propacetamol or paracetamol peak. - Interaction of the analyte with the stationary phase.- Column degradation or contamination.- Adjust the pH of the mobile phase.- Ensure the sample is dissolved in a solvent compatible with the mobile phase.- Use a guard column to protect the analytical column.- Flush the column with a strong solvent.
Inconsistent retention times. - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- HPLC pump malfunction leading to inconsistent flow rate.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Check the HPLC pump for leaks and perform regular maintenance.
Appearance of extraneous peaks (ghost peaks). - Contamination from the sample, solvent, or system.- Carryover from a previous injection.- Filter all samples and solvents before use.- Implement a needle wash step in the injection sequence.- Run a blank gradient to identify the source of contamination.
High backpressure. - Blockage in the HPLC system (e.g., column frit, tubing, in-line filter).- Particulate matter from the sample.- Filter all samples and mobile phases.- Reverse flush the column (if recommended by the manufacturer).- Systematically check for blockages by removing components one by one.
No peaks or very small peaks. - Detector lamp is off or has low energy.- No sample was injected (e.g., empty vial, air bubble in the syringe).- Incorrect mobile phase composition.- Check the detector lamp status and replace if necessary.- Verify the sample vial has sufficient volume and that the autosampler is functioning correctly.- Confirm the correct preparation of the mobile phase.

Forced Degradation Study Data

A forced degradation study is essential to demonstrate the stability-indicating nature of the method. The following table summarizes the expected degradation behavior of this compound under various stress conditions.

Stress ConditionExpected Degradation ProductsExpected % Degradation of Propacetamol
Acid Hydrolysis (e.g., 0.1 M HCl) Paracetamol, p-aminophenolSignificant degradation
Base Hydrolysis (e.g., 0.1 M NaOH) Paracetamol, p-aminophenolSignificant degradation
Oxidative (e.g., 3% H₂O₂) Paracetamol and its oxidation productsModerate degradation
Thermal (e.g., 60°C) ParacetamolModerate degradation
Photolytic (e.g., UV light) ParacetamolMinimal to moderate degradation

This data is inferred from forced degradation studies on paracetamol, the primary degradant of propacetamol.[3][7]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Propacetamol HCl Standard Solution injection Inject Sample/Standard prep_std->injection prep_sample Prepare Sample Solution (Dissolve, Sonicate, Filter) prep_sample->injection hplc_system HPLC System (C18 Column, Mobile Phase) detection UV Detection at 225 nm hplc_system->detection injection->hplc_system chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Propacetamol and Degradation Products chromatogram->quantification report Generate Report quantification->report

Caption: Experimental workflow for the stability-indicating HPLC analysis of this compound.

troubleshooting_tree issue Issue: Inconsistent Peak Areas cause1 Is sample preparation consistent? issue->cause1 solution1a Yes cause1->solution1a Yes solution1b No cause1->solution1b No cause2 Is there pre-injection hydrolysis? solution1a->cause2 action1 Review and standardize sample preparation procedure. solution1b->action1 solution2a Yes cause2->solution2a Yes solution2b No cause2->solution2b No action2 Prepare samples fresh, use cooled autosampler. solution2a->action2 cause3 Is the injector performing correctly? solution2b->cause3 solution3b No cause3->solution3b No solution3a Yes action3 Perform injector maintenance (e.g., check for leaks, clean). solution3b->action3

Caption: Troubleshooting decision tree for inconsistent peak areas in propacetamol HPLC analysis.

References

Validation & Comparative

A Comparative Guide to Propacetamol and Intravenous Paracetamol for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy, pharmacokinetics, and safety profiles of propacetamol (B1218958) and intravenous (IV) paracetamol. The information is compiled from peer-reviewed clinical trials and meta-analyses to support research and development in pain management.

Executive Summary

Propacetamol, a prodrug of paracetamol, and intravenous paracetamol are both effective analgesics used in the management of acute pain, particularly in the postoperative setting. Clinical evidence demonstrates that both formulations have comparable analgesic efficacy.[1][2] A key distinction lies in their local tolerance, with propacetamol being associated with a significantly higher incidence of pain upon infusion.[1][3] From a pharmacokinetic standpoint, 1g of intravenous paracetamol is bioequivalent to 2g of propacetamol, which is rapidly hydrolyzed to paracetamol in the blood.

Efficacy in Postoperative Pain

Multiple systematic reviews and meta-analyses have established the comparable efficacy of intravenous paracetamol and propacetamol for postoperative pain relief.[4][5][6][7]

A comprehensive Cochrane review, updated in 2016 and including 75 studies with 7200 patients, found high-quality evidence that a single dose of either IV paracetamol or propacetamol provides effective pain relief for about four hours in approximately 36% of patients with acute postoperative pain, compared to 16% in the placebo group.[4][6] The number needed to treat (NNT) to achieve at least 50% pain relief over 4 hours was 4.0.[5][7] This efficacy diminishes over six hours.[5][7]

Both formulations have also been shown to have an opioid-sparing effect. Patients receiving either intravenous paracetamol or propacetamol required 26-30% less opioid over four hours and 16% less over six hours compared to those receiving a placebo.[4][5][6][7] However, this reduction in opioid use did not consistently lead to a clinically significant decrease in opioid-related adverse events.[4][5][6]

When compared to other analgesics like NSAIDs or opioids, the differences in efficacy were generally not statistically or clinically significant.[4][6]

Pharmacokinetics: From Prodrug to Active Metabolite

Propacetamol is a water-soluble prodrug of paracetamol, designed to be administered intravenously. Following administration, it is rapidly hydrolyzed by plasma esterases into paracetamol and diethylglycine.

A bioequivalence study demonstrated that 1 g of a ready-to-use intravenous paracetamol solution is bioequivalent to 2 g of propacetamol.[8][9] The pharmacokinetic parameters of paracetamol were found to be linear after the administration of 0.5 g and 1 g of the intravenous paracetamol solution.[8][9]

The time to onset of pain relief is rapid for both formulations, with a median onset of 6-8 minutes after the start of infusion.[1] Intravenous administration of propacetamol has been shown to achieve therapeutic plasma concentrations of paracetamol more rapidly and reliably than oral administration.[10]

Comparative Data Tables

Table 1: Analgesic Efficacy in Postoperative Pain

ParameterIntravenous Paracetamol / PropacetamolPlaceboCitation
Patients with ≥50% Pain Relief (4 hours) 36-37%16%[4][5]
Number Needed to Treat (NNT) for ≥50% Pain Relief (4 hours) 4-[5][7]
Opioid Sparing Effect (4 hours) 26-30% reduction-[4][5][7]
Opioid Sparing Effect (6 hours) 16% reduction-[4][5][6]
Median Time to Onset of Pain Relief 6-8 minutes-[1]

Table 2: Pharmacokinetic Parameters of Paracetamol (following administration of 1g IV Paracetamol or 2g Propacetamol)

ParameterIV Paracetamol (1g)Propacetamol (2g)Citation
Bioequivalence Bioequivalent to 2g PropacetamolBioequivalent to 1g IV Paracetamol[8][9]
Propacetamol Hydrolysis Half-life N/A0.028 hours[11]

Table 3: Adverse Events

Adverse EventIntravenous ParacetamolPropacetamolPlaceboCitation
Pain on Infusion 0-2%20-49%1%[1][8]
Overall Adverse Events Similar to PlaceboSimilar to Placebo (except for pain on infusion)-[4][5][6]

Experimental Protocols

Bioequivalence and Pharmacokinetic Study Protocol

A typical experimental design to assess the bioequivalence of intravenous paracetamol and propacetamol involves a randomized, open-label, single-dose, three-period crossover study in healthy male volunteers.[8][9]

  • Participants: Healthy adult male volunteers.

  • Interventions:

    • Test Product: Intravenous Paracetamol (e.g., 1 g infused over 15 minutes).

    • Reference Product: Propacetamol (e.g., 2 g, equivalent to 1 g of paracetamol, infused over 15 minutes).

    • Placebo.

  • Washout Period: A one-week washout period is implemented between each treatment period.[8]

  • Blood Sampling: Blood samples are collected at baseline and at multiple time points (e.g., 18 time points) over a 24-hour period following the start of the infusion.[8]

  • Analysis: Serum concentrations of paracetamol are determined using a validated method such as high-performance liquid chromatography (HPLC) with UV detection.[8][9] A non-compartmental pharmacokinetic analysis is performed to calculate parameters including Cmax, tmax, AUC, and t1/2.[8][9]

  • Outcome Measures: The primary outcome is the bioequivalence of the two formulations, assessed by comparing the 90% confidence intervals for the ratios of Cmax and AUC to predefined equivalence margins.[8][9] Secondary outcomes include local tolerance and safety, assessed through physical examinations, vital signs, ECG, and laboratory tests.[8][9]

Postoperative Pain Efficacy Study Protocol

Clinical trials evaluating the analgesic efficacy of intravenous paracetamol and propacetamol in postoperative pain are typically randomized, double-blind, placebo-controlled, parallel-group studies.[1]

  • Participants: Adult patients experiencing moderate-to-severe pain following a surgical procedure (e.g., third molar surgery or total hip arthroplasty).[1][12]

  • Interventions:

    • Intravenous Paracetamol (e.g., 1 g).

    • Propacetamol (e.g., 2 g).

    • Placebo.

  • Administration: The study drug is administered as a single intravenous infusion over 15 minutes.[1]

  • Efficacy Assessment: Pain intensity and pain relief are assessed at baseline and at regular intervals for up to 6 hours post-administration using validated scales such as the Visual Analog Scale (VAS) and categorical scales.[1]

  • Outcome Measures:

    • Primary: Pain relief, pain intensity difference from baseline.[1]

    • Secondary: Time to onset of analgesia, duration of analgesia, patient's global evaluation of efficacy, and the need for rescue medication.[1]

  • Safety Assessment: Adverse events, including local infusion site reactions, are monitored and recorded throughout the study.[1]

Visualized Pathways and Workflows

Pharmacokinetic_Pathway Propacetamol Propacetamol (IV) Plasma Plasma Propacetamol->Plasma Hydrolysis by plasma esterases IV_Paracetamol Paracetamol (IV) Paracetamol_Active Paracetamol (Active) IV_Paracetamol->Paracetamol_Active Plasma->Paracetamol_Active Conversion Metabolism Hepatic Glucuronidation and Sulfation Paracetamol_Active->Metabolism Excretion Renal Excretion Metabolism->Excretion

Caption: Pharmacokinetic pathway of propacetamol and IV paracetamol.

Experimental_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Arms cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis Screening Patient Screening (Postoperative Pain) Randomization Randomization Screening->Randomization IV_Para IV Paracetamol Randomization->IV_Para Propacet Propacetamol Randomization->Propacet Placebo Placebo Randomization->Placebo Pain_Assessment Pain Assessment (VAS, Categorical Scales) 0-6 hours IV_Para->Pain_Assessment Adverse_Events Adverse Event Monitoring (including infusion site pain) IV_Para->Adverse_Events Propacet->Pain_Assessment Propacet->Adverse_Events Placebo->Pain_Assessment Placebo->Adverse_Events Efficacy_Analysis Comparative Efficacy Analysis Pain_Assessment->Efficacy_Analysis Safety_Analysis Safety Profile Comparison Adverse_Events->Safety_Analysis

Caption: Workflow of a comparative clinical trial.

References

A Comparative Guide to the Pharmacokinetics of Propacetamol and Oral Paracetamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of intravenous (IV) propacetamol (B1218958) and oral paracetamol. The information presented is supported by experimental data from various clinical studies to aid in research and development decisions.

Executive Summary

Propacetamol, a prodrug of paracetamol (acetaminophen), is administered intravenously and is rapidly hydrolyzed to paracetamol. This route of administration leads to a more rapid achievement of therapeutic plasma concentrations compared to oral paracetamol.[1][2][3] Clinical studies consistently demonstrate that intravenous administration of propacetamol results in a higher peak plasma concentration (Cmax) and a shorter time to reach Cmax (Tmax) when compared to the oral administration of paracetamol.[4] Conversely, oral paracetamol exhibits greater inter-individual variability in its absorption and pharmacokinetic profile.[2][3] The oral bioavailability of paracetamol is generally high, estimated to be between 63% and 89%.[1][3]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for intravenous propacetamol (which is converted to paracetamol) and oral paracetamol from various studies. It is important to note that dosages and study populations may vary between studies.

ParameterIntravenous Propacetamol (equivalent to 1g Paracetamol)Oral Paracetamol (1g)Key Findings
Cmax (Peak Plasma Concentration) HigherLowerIntravenous administration consistently results in a higher peak plasma concentration.
Tmax (Time to Peak Plasma Concentration) Shorter (typically around 15-30 minutes)[5]Longer and more variable (ranging from 0.5 to 2 hours)Intravenous propacetamol leads to a more rapid attainment of peak plasma levels.
AUC (Area Under the Curve) Generally comparable to or slightly higher than oral administration, indicating similar overall exposure.High bioavailability, but absorption variability can affect AUC.Overall drug exposure is similar, though the initial concentration profile differs significantly.
Bioavailability 100% (by definition of intravenous administration)63-89%[1][3]Oral administration results in slightly less of the drug reaching systemic circulation due to first-pass metabolism.
Variability Low and predictable plasma concentrations.[2][3]High inter-individual variability in plasma concentrations.[2][3]The pharmacokinetic profile of intravenous propacetamol is more consistent among patients.

Experimental Protocols

The data presented in this guide are derived from clinical trials with specific methodologies. A general overview of a typical experimental protocol for a pharmacokinetic comparison study is provided below.

Study Design: Most comparative studies employ a randomized, crossover, or parallel-group design. Healthy adult volunteers are commonly recruited to minimize confounding variables.

Dosing:

  • Intravenous Propacetamol: A common dosage is 2g of propacetamol, which is equivalent to 1g of paracetamol, administered as an intravenous infusion over 15 minutes.

  • Oral Paracetamol: A standard dose of 1g or 2g of paracetamol is administered as tablets with a standardized volume of water.[2][3]

Blood Sampling: Blood samples are typically collected at baseline (pre-dose) and at multiple time points post-administration. A common sampling schedule might include collection at 5, 15, 30, and 45 minutes, and at 1, 1.5, 2, 3, 4, 6, 8, and 12 hours after drug administration.

Analytical Method: The concentration of paracetamol in plasma or serum is most commonly determined using a validated High-Performance Liquid Chromatography (HPLC) method with ultraviolet (UV) or mass spectrometry (MS) detection.[1][6][7][8]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile (B52724) or methanol) followed by centrifugation.

  • Chromatographic Separation: A C18 reversed-phase column is frequently used for separation.

  • Mobile Phase: The mobile phase is often a mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection is commonly set at a wavelength between 245 nm and 254 nm.

Visualizations

The following diagram illustrates a typical workflow for a clinical study comparing the pharmacokinetics of intravenous propacetamol and oral paracetamol.

G cluster_setup Study Setup cluster_group1 Group 1: IV Propacetamol cluster_group2 Group 2: Oral Paracetamol cluster_analysis Analysis cluster_outcome Outcome A Subject Recruitment (Healthy Volunteers) B Informed Consent & Screening A->B C Randomization B->C D IV Propacetamol Administration C->D F Oral Paracetamol Administration C->F E Serial Blood Sampling D->E H Plasma Sample Processing (Protein Precipitation) E->H G Serial Blood Sampling F->G G->H I HPLC Analysis H->I J Pharmacokinetic Modeling (Cmax, Tmax, AUC) I->J K Comparative Data Analysis J->K G cluster_input cluster_major Major Pathways (~90%) cluster_minor Minor Pathway (~5-10%) cluster_detox Detoxification cluster_output Paracetamol Paracetamol Glucuronidation Glucuronide Conjugate (Non-toxic) Paracetamol->Glucuronidation Sulfation Sulfate Conjugate (Non-toxic) Paracetamol->Sulfation CYP450 Cytochrome P450 (CYP2E1, CYP1A2) Paracetamol->CYP450 Excretion Renal Excretion Glucuronidation->Excretion Sulfation->Excretion NAPQI NAPQI (Toxic Intermediate) CYP450->NAPQI Glutathione Glutathione Conjugation NAPQI->Glutathione MercapturicAcid Mercapturic Acid Conjugate (Non-toxic) Glutathione->MercapturicAcid MercapturicAcid->Excretion

References

A Comparative Guide: Propacetamol Hydrochloride versus NSAIDs for Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the analgesic efficacy and safety profiles of propacetamol (B1218958) hydrochloride and nonsteroidal anti-inflammatory drugs (NSAIDs). The information is compiled from peer-reviewed clinical trials and pharmacological studies to support research and development in pain management.

Executive Summary

Propacetamol hydrochloride, a prodrug of paracetamol (acetaminophen), offers a parenteral route of administration for rapid analgesia, particularly in postoperative settings.[1] Its mechanism of action is primarily central, differing from the predominantly peripheral mechanism of NSAIDs.[2] Clinical evidence suggests that propacetamol has a comparable analgesic efficacy to several NSAIDs for postoperative pain, though with some differences in onset and duration of action.[3][4] The choice between these agents often depends on the clinical context, patient risk factors, and the desired balance between efficacy and potential adverse effects.

Mechanism of Action

This compound (Paracetamol)

Propacetamol is rapidly hydrolyzed in the plasma to its active form, paracetamol.[5] The analgesic action of paracetamol is complex and not fully elucidated, but it is understood to be primarily central.[6] It is a weak inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, in the periphery, which accounts for its limited anti-inflammatory activity compared to NSAIDs.[5][7] The central analgesic effect is thought to involve the inhibition of COX enzymes in the central nervous system, where the peroxide tone is low.[6] Additionally, paracetamol's metabolite, AM404, formed in the brain, activates cannabinoid CB1 receptors and transient receptor potential vanilloid 1 (TRPV1) channels, and modulates descending serotonergic pathways, all of which contribute to its analgesic effect.[1][5][8]

G cluster_blood Bloodstream cluster_cns Central Nervous System (Brain) Propacetamol Propacetamol HCl Paracetamol_blood Paracetamol Propacetamol->Paracetamol_blood Plasma Esterases Paracetamol_cns Paracetamol Paracetamol_blood->Paracetamol_cns Crosses BBB p_Aminophenol p-Aminophenol Paracetamol_cns->p_Aminophenol Deacetylation COX_CNS COX Enzymes (Central) Paracetamol_cns->COX_CNS Inhibits Serotonergic Descending Serotonergic Pathway Paracetamol_cns->Serotonergic Modulates AM404 AM404 p_Aminophenol->AM404 FAAH CB1 Cannabinoid CB1 Receptors AM404->CB1 Activates TRPV1 TRPV1 Channels AM404->TRPV1 Activates Analgesia Analgesia COX_CNS->Analgesia Serotonergic->Analgesia CB1->Analgesia TRPV1->Analgesia

Propacetamol/Paracetamol Signaling Pathway
Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

NSAIDs exert their analgesic, anti-inflammatory, and antipyretic effects primarily by inhibiting the COX enzymes (COX-1 and COX-2).[9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain and inflammation.[10][11] By blocking prostaglandin (B15479496) synthesis, NSAIDs reduce pain signaling and the inflammatory response.[9] Non-selective NSAIDs inhibit both COX-1 and COX-2, while COX-2 selective inhibitors primarily target the COX-2 isoform, which is upregulated during inflammation.[10]

G cluster_cell Peripheral Cell Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation NSAIDs NSAIDs NSAIDs->COX_Enzymes Inhibit

NSAID Signaling Pathway

Comparative Analgesic Efficacy

Clinical studies have demonstrated that propacetamol has a similar analgesic efficacy to ketorolac (B1673617) and diclofenac (B195802) in the management of postoperative pain.[3][4]

Propacetamol vs. Ketorolac

In a study of patients undergoing total hip or knee replacement, 2g of intravenous (IV) propacetamol was found to have a similar analgesic efficacy to 15mg or 30mg of IV ketorolac.[12] The median time to onset of analgesia was shorter for propacetamol (8 minutes) compared to ketorolac 15mg (14 minutes), although this difference was not statistically significant.[12] However, the duration of analgesia was shorter for propacetamol compared to ketorolac 30mg (3.5 hours vs. 6 hours).[12] Another study comparing propacetamol and ketorolac in postoperative patient-controlled analgesia (PCA) found no significant differences in Visual Analog Scale (VAS) scores at various time points.[4][13]

Efficacy MetricPropacetamol (2g IV)Ketorolac (15mg IV)Ketorolac (30mg IV)
Median Onset of Analgesia 8 minutes14 minutes-
Median Duration of Analgesia 3.5 hours-6 hours
VAS Scores (vs. baseline) Significant reductionSignificant reductionSignificant reduction

Data from studies on postoperative pain.[4][12]

Propacetamol vs. Diclofenac

A randomized, double-blind study in patients after total hip arthroplasty showed that two administrations of 2g IV propacetamol had a comparable analgesic efficacy to a single intramuscular injection of 75mg diclofenac over a 10-hour period.[3] There were no significant differences in total pain relief scores between the two active treatment groups.[3] Another study comparing oral paracetamol and diclofenac for postoperative pain also found no significant difference in VAS scores at any time point up to 8 hours.[14]

Efficacy MetricPropacetamol (2g IV x 2)Diclofenac (75mg IM)
Total Pain Relief Score (10h) No significant differenceNo significant difference
VAS Scores (up to 8h, oral) No significant differenceNo significant difference

Data from studies on postoperative pain.[3][14]

Safety and Tolerability Profile

The safety profiles of propacetamol and NSAIDs differ, which is a key consideration in clinical practice.

Propacetamol

The most frequently reported adverse event with propacetamol is injection site pain.[12] Systemic adverse effects are generally mild.[3] Unlike NSAIDs, paracetamol has minimal effects on the gastrointestinal tract and platelet function, making it a safer option for many patients.[1]

NSAIDs

NSAIDs are associated with a range of potential adverse effects, including:

  • Gastrointestinal: Gastritis, ulcers, and bleeding due to the inhibition of protective prostaglandins in the stomach lining.[9]

  • Renal: Can cause renal vasoconstriction and reduce renal blood flow, potentially leading to renal impairment.[15]

  • Cardiovascular: Increased risk of cardiovascular thrombotic events.

  • Hematologic: Inhibition of platelet aggregation, which can increase bleeding time.

Adverse EventPropacetamolNSAIDs (Non-selective)
Injection Site Pain More frequentLess frequent
Gastrointestinal Ulcers/Bleeding RareIncreased risk
Renal Impairment RareIncreased risk
Inhibition of Platelet Aggregation MinimalYes

Experimental Protocols

Representative Experimental Workflow

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial comparing propacetamol and an NSAID for postoperative pain.

G cluster_workflow Experimental Workflow Patient_Screening Patient Screening & Informed Consent Randomization Randomization Patient_Screening->Randomization Group_A Group A: Propacetamol HCl Randomization->Group_A Group_B Group B: NSAID Randomization->Group_B Group_C Group C: Placebo Randomization->Group_C Drug_Admin Drug Administration (Postoperative) Group_A->Drug_Admin Group_B->Drug_Admin Group_C->Drug_Admin Pain_Assessment Pain Assessment (e.g., VAS at multiple time points) Drug_Admin->Pain_Assessment Adverse_Events Adverse Event Monitoring Drug_Admin->Adverse_Events Data_Analysis Data Analysis Pain_Assessment->Data_Analysis Adverse_Events->Data_Analysis

Generalized Experimental Workflow
Key Methodological Components of Cited Studies

  • Study Design: Most of the cited studies were randomized, double-blind, and often placebo-controlled.[3][12]

  • Patient Population: Typically, adult patients experiencing moderate to severe postoperative pain following procedures such as orthopedic or abdominal surgery.[3][12]

  • Interventions:

    • Propacetamol: Intravenous administration of 2g.[3][12]

    • NSAIDs: Intravenous ketorolac (15mg or 30mg) or intramuscular diclofenac (75mg).[3][12]

  • Pain Assessment: The most common tool for pain assessment was the Visual Analog Scale (VAS), with measurements taken at baseline and at multiple time points post-administration.[4][14]

  • Safety Assessment: Monitoring of adverse events, vital signs, and laboratory parameters.[3]

Conclusion

This compound and NSAIDs are both effective options for the management of acute pain, particularly in the postoperative setting. Propacetamol's primarily central mechanism of action and favorable gastrointestinal and hematological safety profile make it a valuable alternative to NSAIDs, especially for patients with contraindications to the latter.[1] While the analgesic efficacy is often comparable, differences in the onset and duration of action may influence the choice of agent for specific clinical scenarios.[12] The combination of paracetamol and an NSAID may offer superior analgesia compared to either drug alone, a strategy that warrants further investigation.[16] For drug development professionals, the distinct mechanisms of action and safety profiles of these two classes of analgesics present opportunities for the development of novel pain management strategies with improved benefit-risk profiles.

References

A Comparative Guide to the Bioequivalence of Propacetamol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the bioequivalence of intravenous propacetamol (B1218958), a prodrug of paracetamol, with an intravenous formulation of paracetamol. The information is intended for researchers, scientists, and professionals in the field of drug development to offer insights into the pharmacokinetic profiles and study designs for evaluating these analgesic formulations.

Metabolic Pathway of Propacetamol

Propacetamol is a water-soluble prodrug of paracetamol (acetaminophen). Following administration, it is rapidly and completely hydrolyzed by plasma esterases into its active metabolite, paracetamol, and N,N-diethylglycine.[1][2] Paracetamol then exerts its analgesic and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes in the central nervous system.[2] The majority of paracetamol is subsequently metabolized in the liver through glucuronidation and sulfation, with a small fraction being oxidized by the cytochrome P450 system to form the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which can be hepatotoxic in large doses.[2]

G Propacetamol Propacetamol PlasmaEsterases PlasmaEsterases Propacetamol->PlasmaEsterases Paracetamol Paracetamol (Active Metabolite) PlasmaEsterases->Paracetamol Diethylglycine Diethylglycine PlasmaEsterases->Diethylglycine COX_Inhibition COX Inhibition Paracetamol->COX_Inhibition Liver_Metabolism Liver_Metabolism Paracetamol->Liver_Metabolism Analgesic_Antipyretic_Effects Analgesic & Antipyretic Effects COX_Inhibition->Analgesic_Antipyretic_Effects Glucuronide_Sulfate_Conjugates Glucuronide & Sulfate Conjugates (Excreted) Liver_Metabolism->Glucuronide_Sulfate_Conjugates CYP450 CYP450 Oxidation Liver_Metabolism->CYP450 NAPQI NAPQI (Toxic Metabolite) CYP450->NAPQI Glutathione_Conjugation Glutathione Conjugation NAPQI->Glutathione_Conjugation Non_Toxic_Metabolite Non-Toxic Metabolite (Excreted) Glutathione_Conjugation->Non_Toxic_Metabolite

Caption: Metabolic pathway of propacetamol.

Comparative Bioequivalence Study: IV Propacetamol vs. IV Paracetamol

A key study evaluated the bioequivalence of a new, ready-to-use 10 mg/mL intravenous paracetamol solution (Perfalgan®) with a marketed intravenous propacetamol formulation (Pro-Dafalgan®), where 2g of propacetamol is equivalent to 1g of paracetamol.[1]

Experimental Protocol

The study was designed as an open-label, randomized, single-dose, three-period crossover trial in 24 healthy male volunteers.[1] A washout period of one week was implemented between each treatment period.[1]

Key aspects of the experimental protocol are outlined below:

  • Subjects: 24 healthy male volunteers.[1]

  • Study Design: Open-label, randomized, single-dose, 3-period crossover.[1]

  • Treatments:

    • Test Formulation: Perfalgan® 1 g (10 mg/mL paracetamol solution).[1]

    • Reference Formulation: Pro-Dafalgan® 2 g (propacetamol, equivalent to 1 g paracetamol).[1]

  • Administration: Intravenous infusion over 15 minutes.[3]

  • Blood Sampling: Blood samples were collected at 18 time points over a 24-hour period following the start of the infusion.[1]

  • Analytical Method: Serum concentrations of paracetamol were determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.[1]

  • Pharmacokinetic Analysis: A non-compartmental analysis was performed on the serum concentration-time data to determine key pharmacokinetic parameters.[1]

  • Bioequivalence Assessment: Bioequivalence was tested on the log-transformed data for AUCinf and Cmax.[1] The acceptance criteria for bioequivalence were 90% confidence intervals within 0.80-1.25 for AUCinf and 0.75-1.33 for Cmax.[1]

G cluster_screening Screening Phase cluster_treatment Treatment Phase (Crossover Design) cluster_analysis Analysis Phase Screening Subject Screening (24 Healthy Males) Randomization Randomization Screening->Randomization Enrollment Period1 Period 1 (Single IV Dose) Period2 Period 2 (Single IV Dose) Period3 Period 3 (Single IV Dose) Washout1 Washout (1 week) Period1->Washout1 Washout2 Washout (1 week) Period2->Washout2 BloodSampling Blood Sampling (18 time points over 24h) Period3->BloodSampling Washout1->Period2 Washout2->Period3 HPLC HPLC-UV Analysis (Paracetamol Concentration) BloodSampling->HPLC PK_Analysis Pharmacokinetic Analysis (Non-compartmental) HPLC->PK_Analysis BE_Assessment Bioequivalence Assessment (Log-transformed AUC & Cmax) PK_Analysis->BE_Assessment

Caption: Experimental workflow for the bioequivalence study.

Data Presentation

The following table summarizes the key pharmacokinetic parameters for the active metabolite, paracetamol, following the administration of the intravenous paracetamol and propacetamol formulations.

Pharmacokinetic ParameterIV Paracetamol 1 g (Perfalgan®) (Mean ± SD)IV Propacetamol 2 g (Pro-Dafalgan®) (Mean ± SD)
Cmax (µg/mL) 23.4 ± 4.919.8 ± 4.2
AUCinf (µg.h/mL) 45.4 ± 7.940.2 ± 6.0
tmax (h) 0.25 (end of infusion)0.25 (end of infusion)
t1/2 (h) 2.4 ± 0.42.4 ± 0.4
MRT (h) 2.8 ± 0.42.9 ± 0.4
ClT (L/h) 22.8 ± 4.225.7 ± 4.1
Vd (L) 64.2 ± 11.272.8 ± 12.0

Data sourced from Flouvat et al.[1]

Bioequivalence Analysis:

The 90% confidence intervals for the ratio of the new paracetamol solution (Perfalgan® 1 g) to the marketed propacetamol solution (Pro-Dafalgan® 2 g) were:

  • Cmax: 1.11-1.31 (Point estimate: 1.20)[1]

  • AUCinf: 1.10-1.16 (Point estimate: 1.13)[1]

These values fell within the acceptable bioequivalence intervals of 0.75 to 1.33 for Cmax and 0.80 to 1.25 for AUCinf.[1]

Conclusion

The presented data from a randomized crossover bioequivalence study demonstrates that a 1 g intravenous dose of a ready-to-use paracetamol solution is bioequivalent to a 2 g intravenous dose of propacetamol.[1] Both formulations result in the rapid appearance of the active metabolite, paracetamol, in the systemic circulation with identical times to reach maximum concentration.[1] While the pharmacokinetic parameters are comparable, the study noted that the ready-to-use paracetamol solution was associated with less local pain at the infusion site compared to the propacetamol formulation.[1] This guide provides a framework for understanding the comparative bioavailability of propacetamol formulations and the methodologies employed in their assessment.

References

A Comparative Analysis of the Safety and Tolerance Profiles of Propacetamol and Intravenous Paracetamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and tolerance of propacetamol (B1218958) and intravenous (IV) paracetamol, two parenteral analgesics. The information presented is collated from a comprehensive review of clinical trial data and pharmacological studies to support evidence-based decision-making in research and drug development.

Executive Summary

Propacetamol, a prodrug of paracetamol, and IV paracetamol are both effective for the management of pain and fever in patients unable to take oral medication. While both formulations share the same active metabolite and, consequently, a similar systemic safety profile, notable differences exist concerning local tolerance at the injection site and the incidence of certain adverse events. IV paracetamol is generally better tolerated locally, with a lower incidence of injection site pain. Conversely, some studies suggest a potentially higher risk of hypotension with propacetamol, particularly in specific patient populations.

Data Presentation: Quantitative Comparison of Adverse Events

The following tables summarize the incidence of key adverse events associated with propacetamol and IV paracetamol as reported in clinical trials and meta-analyses.

Adverse EventPropacetamolIV ParacetamolPlaceboCitation
Injection Site Pain 23% - 49%0% - 2%1%[1][2][3]
Hypotension 8.4% - 21.4%1.2% - 9.4%Not Reported[4][5]
Any Adverse Event (similar rates to placebo) ~37%~37%~16%[1][6]

Table 1: Incidence of Common Adverse Events

ParameterPropacetamolIV ParacetamolCitation
Patient Population Critically ill, postoperative, emergency department patientsCritically ill, postoperative, healthy volunteers[5][7][8]
Dosage 1g or 2g1g[5][9]
Definition of Hypotension SBP <90 mmHg, SBP decrease >30 mmHg, or >15% decrease in MAPSBP <90 mmHg, SBP decrease >30 mmHg, or >15% decrease in MAP[5]
Incidence of Hypotension within 1 hour 21.4%9.4%[5]
Overall Incidence of Drug-Associated Hypotension 8.4% of 4,771 adverse hypotension cases1.2% of 4,771 adverse hypotension cases[4]

Table 2: Comparative Incidence and Risk Factors for Hypotension

Experimental Protocols

This section details the methodologies employed in key clinical studies to assess the safety and tolerance of propacetamol and IV paracetamol.

Study Design for Postoperative Pain Analgesia

A prevalent design for comparing these two drugs is the randomized, double-blind, placebo-controlled, single-dose clinical trial in the context of acute postoperative pain.[1][2][6]

  • Patient Population: Adult patients undergoing surgical procedures known to produce moderate to severe postoperative pain (e.g., dental, orthopedic, or gynecological surgery).

  • Interventions:

    • Propacetamol Group: Intravenous infusion of 2g propacetamol (equivalent to 1g paracetamol).

    • IV Paracetamol Group: Intravenous infusion of 1g paracetamol.

    • Placebo Group: Intravenous infusion of a matching placebo (e.g., 0.9% saline).

  • Administration: The study drug is typically administered as a 15-minute intravenous infusion.[3]

  • Assessment of Adverse Events:

    • Injection Site Pain: Assessed by patient self-report using a verbal rating scale or a visual analog scale (VAS) immediately after and at specified intervals post-infusion. The site is also visually inspected for signs of inflammation (redness, swelling).

    • Systemic Adverse Events: Spontaneously reported by patients or elicited through non-leading questions by investigators at regular intervals (e.g., 4, 8, 12, and 24 hours post-dose). This includes monitoring for nausea, vomiting, dizziness, and headache.

    • Hemodynamic Monitoring: Blood pressure and heart rate are measured at baseline and at frequent intervals during and after the infusion (e.g., every 15 minutes for the first hour, then hourly for the next 4-6 hours) to detect any significant changes, particularly hypotension.[7][8]

Protocol for Prophylactic Use in Premature Infants

Clinical trials have also investigated the prophylactic use of IV paracetamol in specific populations, such as premature infants at risk for patent ductus arteriosus (PDA).

  • Patient Population: Extremely premature infants (e.g., gestational age < 30 weeks or birth weight < 1250 grams).[10]

  • Intervention: Prophylactic administration of intravenous paracetamol at a dose of 15mg/kg every 6 hours, initiated within the first 24 hours of life and continued for a specified duration (e.g., five days).[10]

  • Control Group: May receive standard care, which could include no prophylactic treatment or another intervention like indomethacin (B1671933).

  • Safety Monitoring: Close monitoring for adverse events, including assessment of renal and hepatic function through regular blood tests (e.g., serum creatinine (B1669602) and liver enzymes) at baseline and throughout the treatment period. Echocardiograms are performed to assess the status of the ductus arteriosus.[10]

Signaling Pathways and Metabolism

The metabolic pathways of propacetamol and paracetamol are crucial to understanding their safety profiles, particularly concerning hepatotoxicity.

Propacetamol Hydrolysis

Propacetamol is a prodrug that is rapidly converted to its active form, paracetamol, in the bloodstream. This conversion is a simple hydrolysis reaction catalyzed by plasma esterases.

G Propacetamol Propacetamol PlasmaEsterases Plasma Esterases Propacetamol->PlasmaEsterases Paracetamol Paracetamol (Active Metabolite) PlasmaEsterases->Paracetamol Hydrolysis Diethylglycine N,N-diethylglycine (Inactive) PlasmaEsterases->Diethylglycine Hydrolysis

Caption: Hydrolysis of Propacetamol to Paracetamol.

Paracetamol Metabolism in the Liver

Paracetamol is primarily metabolized in the liver through three main pathways. The major pathways, glucuronidation and sulfation, produce non-toxic metabolites that are excreted in the urine. A minor pathway, mediated by the cytochrome P450 enzyme system (primarily CYP2E1), produces a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). At therapeutic doses, NAPQI is rapidly detoxified by conjugation with glutathione (B108866) (GSH). However, in cases of overdose, glutathione stores are depleted, leading to an accumulation of NAPQI and subsequent hepatocellular injury.[11][12][13][14][15]

G cluster_liver Hepatic Metabolism cluster_major Major Pathways (Therapeutic Doses) cluster_minor Minor Pathway (Toxic Potential) Paracetamol Paracetamol Glucuronidation Glucuronidation (UGT1A1, UGT1A6) Paracetamol->Glucuronidation ~50-70% Sulfation Sulfation (SULT1A1, SULT1A3) Paracetamol->Sulfation ~20-30% CYP2E1 CYP2E1 Oxidation Paracetamol->CYP2E1 ~5-15% NonToxic_G Non-toxic Glucuronide Conjugates Glucuronidation->NonToxic_G NonToxic_S Non-toxic Sulfate Conjugates Sulfation->NonToxic_S UrinaryExcretion Urinary Excretion NonToxic_G->UrinaryExcretion NonToxic_S->UrinaryExcretion NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI Glutathione Glutathione (GSH) NAPQI->Glutathione Detoxification Hepatotoxicity Hepatocellular Injury (in overdose) NAPQI->Hepatotoxicity GSH Depletion NonToxic_N Non-toxic Cysteine & Mercapturic Acid Conjugates Glutathione->NonToxic_N NonToxic_N->UrinaryExcretion

Caption: Metabolic Pathways of Paracetamol in the Liver.

Conclusion

Both propacetamol and IV paracetamol are valuable tools in the clinical setting for pain and fever management. The choice between the two may be guided by considerations of local tolerance and the patient's hemodynamic stability. IV paracetamol is associated with a significantly lower incidence of injection site pain. While both can be associated with hypotension, some evidence suggests a higher risk with propacetamol, warranting closer monitoring in susceptible individuals. The systemic safety profiles are otherwise comparable, as both are metabolized to paracetamol. A thorough understanding of their respective safety and tolerance profiles is essential for optimizing patient care and for the future development of parenteral analgesics.

References

A Comparative Guide to Propacetamol Hydrochloride and Rizatriptan for Acute Migraine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of propacetamol (B1218958) hydrochloride and rizatriptan (B1679398) for the acute treatment of migraine attacks. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical data, detailed experimental protocols, and an examination of the underlying mechanisms of action.

Introduction and Overview

Migraine is a debilitating neurological disorder characterized by severe, pulsating headaches often accompanied by nausea, vomiting, photophobia, and phonophobia.[1] The acute treatment of migraine aims to rapidly alleviate pain and associated symptoms. This guide focuses on two distinct therapeutic agents:

  • Propacetamol Hydrochloride: An intravenous prodrug of paracetamol (acetaminophen).[2][3][4] Upon administration, it is rapidly hydrolyzed by plasma esterases into paracetamol, the active analgesic.[4] Its primary advantage is the intravenous route, which bypasses gastrointestinal absorption issues common during migraine attacks, such as nausea and vomiting.[2][3][5]

  • Rizatriptan: An oral selective serotonin (B10506) (5-HT) 1B/1D receptor agonist, belonging to the triptan class of drugs.[6][7][8] Triptans are considered a first-line treatment for moderate to severe migraine attacks.[9][10] Rizatriptan is known for its rapid onset of action among oral triptans.[11]

Mechanisms of Action

The two compounds alleviate migraine pain through fundamentally different biological pathways.

Rizatriptan: A Serotonin 5-HT1B/1D Receptor Agonist

Rizatriptan exerts its therapeutic effect by selectively binding to and activating 5-HT1B and 5-HT1D receptors.[6][12] This interaction is believed to mitigate migraine through a multi-faceted mechanism:

  • Cranial Vasoconstriction: Activation of 5-HT1B receptors on the smooth muscle of dilated intracranial blood vessels leads to their constriction, counteracting the vasodilation that contributes to throbbing migraine pain.[7][13]

  • Inhibition of Neuropeptide Release: Stimulation of 5-HT1D receptors located on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP).[7] CGRP is a potent vasodilator and pain signal transmitter implicated in migraine pathophysiology.

  • Inhibition of Pain Signal Transmission: Rizatriptan is thought to act on 5-HT1D receptors in the brainstem, specifically within the trigeminal nucleus caudalis, to suppress the transmission of pain signals from the trigeminal system to higher brain centers.[6][7]

Rizatriptan_MoA cluster_0 Presynaptic Trigeminal Neuron cluster_1 Cranial Blood Vessel PainSignal Pain Signal Input Vesicle CGRP Vesicles PainSignal->Vesicle Triggers Release CGRPrelease CGRP Release Vesicle->CGRPrelease Release Receptor1D 5-HT1D Receptor Receptor1D->Vesicle Inhibits Exocytosis SmoothMuscle Vascular Smooth Muscle Vasodilation Vasodilation (Pain) SmoothMuscle->Vasodilation Leads to Receptor1B 5-HT1B Receptor Constriction Vasoconstriction (Pain Relief) Receptor1B->Constriction Causes Rizatriptan Rizatriptan Rizatriptan->Receptor1D Binds & Activates Rizatriptan->Receptor1B Binds & Activates Inhibition Inhibition

Caption: Mechanism of Action for Rizatriptan.
Propacetamol: A Prodrug of Paracetamol with Central Action

Propacetamol itself is inactive. Following intravenous administration, it is rapidly converted to paracetamol.[4] Paracetamol's analgesic mechanism is not fully elucidated but is understood to be primarily central. Proposed pathways include:

  • Central COX Inhibition: Paracetamol is a weak inhibitor of cyclooxygenase (COX) enzymes in peripheral tissues but may exhibit more potent inhibition of COX-2 within the central nervous system (CNS), reducing prostaglandin (B15479496) synthesis in the brain and spinal cord.[4]

  • Modulation of Serotonergic Pathways: Evidence suggests paracetamol's analgesic effect is mediated, in part, by activating descending serotonergic pathways that inhibit pain signal transmission in the spinal cord.[14]

  • Interaction with the Endocannabinoid System: A key metabolite of paracetamol, AM404, is formed in the brain. AM404 inhibits the reuptake of endocannabinoids (like anandamide) and may also activate cannabinoid CB1 receptors, contributing to analgesia.[14]

Propacetamol_MoA cluster_0 Systemic Circulation cluster_1 Central Nervous System (Brain) Propacetamol IV Propacetamol Paracetamol_Circ Paracetamol Propacetamol->Paracetamol_Circ Rapid Hydrolysis (Plasma Esterases) Paracetamol_CNS Paracetamol Paracetamol_Circ->Paracetamol_CNS Crosses BBB COX2 COX-2 Enzyme Paracetamol_CNS->COX2 Inhibits Serotonin Descending Serotonergic Pathway Paracetamol_CNS->Serotonin Activates Endocannabinoid Endocannabinoid System (AM404) Paracetamol_CNS->Endocannabinoid Modulates via Metabolite Pain_Relief Analgesia (Pain Relief) COX2->Pain_Relief Reduces Pain Signaling Serotonin->Pain_Relief Inhibits Pain Transmission Endocannabinoid->Pain_Relief Contributes to Analgesia

Caption: Proposed Mechanisms of Action for Propacetamol.

Clinical Efficacy: Comparative and Individual Data

Direct comparative data between intravenous propacetamol and oral rizatriptan is limited but informative. A key randomized study provides head-to-head results, which are supplemented here with data from placebo-controlled trials for each agent to provide a broader context of their efficacy.

Head-to-Head Comparison

A randomized study compared the efficacy of a single 1g IV dose of propacetamol against a single 5mg oral dose of rizatriptan in patients presenting to an emergency room with an acute migraine attack.[2][3]

Outcome MeasurePropacetamol (1g IV)Rizatriptan (5mg Oral)Time Pointp-valueReference
Mean VAS Score Reduction Significantly Greater---60 min< 0.05[2][3]
Mean VAS Score Reduction No Significant DifferenceNo Significant Difference30 minNS[2][3]
Mean VAS Score Reduction No Significant DifferenceNo Significant Difference120 minNS[2][3]

VAS = Visual Analogue Scale for pain; NS = Not Significant.

The study concluded that propacetamol is either equivalent or superior in efficacy to rizatriptan, with a statistically significant advantage in pain reduction at the 60-minute mark.[2][3]

Individual Placebo-Controlled Trial Data

The following table summarizes typical efficacy outcomes from separate placebo-controlled trials, providing a benchmark for each drug's performance.

Outcome Measure (at 2 hours)Propacetamol/Paracetamol (1000mg)Rizatriptan (10mg)PlaceboReferences
Pain-Free ~19%~31-50%~10%[15][16][17]
Pain Relief (Moderate/Severe to Mild/None) ~56%~65-77%~36%[16][17][18]

Note: Data is aggregated from multiple studies and should be interpreted with caution as trial designs and patient populations may vary. The propacetamol/paracetamol data is for oral administration but is the best available comparator from large systematic reviews.[17] Rizatriptan 10 mg consistently demonstrates high rates of pain relief and pain-free status by 2 hours.[15][18]

Safety and Tolerability

DrugCommon Adverse EventsContraindications / Key WarningsReferences
Propacetamol Injection site pain, dizziness, nausea. Paracetamol-related: risk of hepatotoxicity in overdose or in patients with pre-existing liver conditions.Known hypersensitivity to paracetamol. Severe hepatocellular insufficiency. Use caution in patients with renal or hepatic impairment or chronic alcoholism.[4][19]
Rizatriptan Dizziness, somnolence, asthenia/fatigue, nausea, chest discomfort.[15][18]Ischemic heart disease, history of stroke or TIA, peripheral vascular disease, uncontrolled hypertension, hemiplegic or basilar migraine.[12][20] Do not use within 2 weeks of MAO-A inhibitors.[20][12][15][18][20]

Experimental Protocols

Understanding the methodology of clinical trials is crucial for interpreting their results.

Protocol of a Comparative Study: Propacetamol vs. Rizatriptan

The following methodology is based on the randomized trial directly comparing the two agents.[2][3]

  • Study Design: Randomized, open-label, comparative clinical trial.

  • Patient Population: Adult patients presenting to the emergency room with a diagnosed acute migraine attack (as per IHS criteria), who had not taken any analgesics prior to presentation.

  • Intervention Groups:

    • Propacetamol Group: Received a single 1g dose of this compound administered intravenously.

    • Rizatriptan Group: Received a single 5mg dose of rizatriptan orally.

  • Primary Outcome Measure: Change in pain intensity from baseline, assessed using a Visual Analogue Scale (VAS).

  • Assessment Time Points: Pain scores were recorded at baseline and at 30, 60, and 120 minutes post-treatment.

Generalized Workflow for an Acute Migraine Trial

The diagram below illustrates a typical workflow for a randomized, double-blind, placebo-controlled trial, which represents the gold standard for assessing the efficacy of acute migraine therapies.

Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Randomization & Treatment cluster_assessment Phase 3: Outcome Assessment Screening Patient Screening (IHS Migraine Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (Pain Score, Symptoms) InformedConsent->Baseline Randomization Randomization (Double-Blind) Baseline->Randomization GroupA Group A (Investigational Drug) Randomization->GroupA GroupB Group B (Placebo/Comparator) Randomization->GroupB T0 T=0 hr (Drug Admin) GroupA->T0 GroupB->T0 T2 T=2 hr (Primary Endpoint: Pain-Free, Pain Relief) T0->T2 T24 T=24 hr (Sustained Response, Adverse Events) T2->T24 FinalAnalysis Statistical Analysis & Reporting T24->FinalAnalysis Data Analysis

Caption: Generalized Workflow for a Randomized Controlled Trial.

Discussion and Conclusion

The choice between this compound and rizatriptan for acute migraine treatment is driven by clinical context, particularly the patient's symptoms and the care setting.

  • Efficacy: Direct comparative evidence suggests IV propacetamol may offer faster pain relief than oral rizatriptan, showing superiority at 60 minutes.[2][3] However, data from broader placebo-controlled trials indicate that oral rizatriptan achieves higher rates of complete pain freedom at the 2-hour mark, a key endpoint for migraine trials.[15][16][17]

  • Route of Administration: This is the most critical differentiator. Propacetamol's intravenous route is a significant advantage for patients experiencing severe nausea or vomiting, which can preclude the use or impair the absorption of oral medications like rizatriptan.[2][3][5] It is therefore highly suitable for use in emergency department or urgent care settings.

  • Safety Profile: Rizatriptan carries class-specific warnings related to its vasoconstrictive effects, making it unsuitable for patients with or at high risk for cardiovascular or cerebrovascular disease.[12][20] Propacetamol, being a prodrug of paracetamol, is contraindicated in severe liver disease and requires caution, but lacks the cardiovascular contraindications of triptans.[4][19]

References

A Comparative Meta-Analysis of Propacetamol for Postoperative Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of propacetamol (B1218958) for postoperative pain relief, drawing on data from multiple meta-analyses and randomized controlled trials. Propacetamol, a prodrug of paracetamol (acetaminophen), is evaluated against placebo and other common analgesics, with a focus on quantitative efficacy and safety data, detailed experimental protocols, and relevant physiological pathways.

Data Presentation: Propacetamol vs. Alternatives

The following tables summarize the key quantitative data from meta-analyses comparing propacetamol and intravenous (IV) paracetamol with placebo and other analgesics for postoperative pain relief.

Table 1: Efficacy of Propacetamol/IV Paracetamol vs. Placebo

Outcome MeasurePropacetamol/IV Paracetamol GroupPlacebo GroupNumber Needed to Treat (NNT) / Other StatisticsCitations
Patients with ≥50% Pain Relief at 4 Hours 37%16%NNT = 4.0 (95% CI: 3.5-4.8)[1](2--INVALID-LINK--
Patients with ≥50% Pain Relief at 6 Hours Proportion diminished compared to 4 hours-NNT = 5.3 (95% CI: 4.2-6.7)[3](4)
Opioid Consumption Reduction (at 4 hours) 30% less than placebo--[1](2--INVALID-LINK--
Opioid Consumption Reduction (at 6 hours) 16% less than placebo--[1](2--INVALID-LINK--

Table 2: Adverse Effects of Propacetamol/IV Paracetamol vs. Placebo

Adverse EventPropacetamol/IV Paracetamol GroupPlacebo GroupKey FindingsCitations
Overall Adverse Events Similar rate to placeboSimilar rate to propacetamol/IV paracetamolFew adverse events reported for both.[1](2--INVALID-LINK--
Pain on Infusion 23%1%Significantly more frequent with propacetamol.[1](2--INVALID-LINK--
Opioid-Induced Adverse Events No significant reduction compared to placebo-Opioid-sparing effect did not translate to fewer opioid-related side effects.[1](2--INVALID-LINK--

Table 3: Propacetamol vs. Active Comparators (NSAIDs - Diclofenac)

Outcome MeasurePropacetamol GroupDiclofenac (B195802) GroupKey FindingsCitations
Analgesic Efficacy No statistically significant differenceNo statistically significant differenceBoth treatments were superior to placebo.[5](6)
Adverse Events No overall differencesNo overall differencesOnly minor and common adverse events were reported.[5](6)

Experimental Protocols

The methodologies of the clinical trials included in the meta-analyses generally followed a randomized, double-blind, placebo-controlled design. Below are detailed protocols from representative studies.

Protocol 1: Comparison of Propacetamol, Diclofenac, and Placebo in Post-operative Orthopaedic Pain [5](6)

  • Study Design: A randomized, double-blind, double-dummy, placebo-controlled, parallel-group study.

  • Patient Population: 120 patients experiencing moderate to severe pain following total hip arthroplasty.

  • Inclusion Criteria: Patients aged 18 years or older, scheduled for total hip arthroplasty, and willing to provide informed consent.

  • Exclusion Criteria: History of hypersensitivity to paracetamol, diclofenac, or other NSAIDs; significant renal or hepatic impairment; active peptic ulcer disease.

  • Interventions:

    • Propacetamol Group (n=40): Two intravenous infusions of 2 g propacetamol administered 5 hours apart.

    • Diclofenac Group (n=40): A single intramuscular injection of 75 mg diclofenac.

    • Placebo Group (n=40): Intravenous and intramuscular placebo infusions/injections matching the active treatments.

  • Randomization and Blinding: Patients were randomly allocated to one of the three treatment groups. The double-dummy design ensured that both patients and investigators were blinded to the treatment allocation.

  • Outcome Measures:

    • Primary Efficacy Endpoint: Total pain relief score over the 10-hour study period, assessed using a visual analog scale (VAS).

    • Secondary Efficacy Endpoints: Pain intensity difference from baseline, time to rescue medication, and patient's global assessment of efficacy.

    • Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters.

  • Data Collection: Efficacy and safety measures were assessed before each drug administration and at regular intervals for up to 10 hours post-treatment.

Protocol 2: Propacetamol as an Adjuvant to Patient-Controlled Epidural Analgesia (PCEA) after Cesarean Section

  • Study Design: A prospective, randomized, placebo-controlled trial.

  • Patient Population: Parturients undergoing cesarean section with PCEA for postoperative pain management.

  • Interventions:

    • Propacetamol Group: A single intravenous bolus of 1 g propacetamol administered immediately after the delivery of the placenta.

    • Control Group: An equivalent volume of saline administered intravenously.

  • Outcome Measures:

    • Primary Outcome: Pain intensity at rest and during movement, assessed using a numeric rating scale (NRS) at 2, 6, 24, and 48 hours postoperatively.

    • Secondary Outcomes: Total PCEA consumption, requirement for rescue analgesics, and incidence of adverse effects.

Signaling Pathways and Experimental Workflow

Metabolism of Propacetamol and Paracetamol's Mechanism of Action

Propacetamol is a prodrug that is rapidly hydrolyzed in the plasma to paracetamol and diethylglycine. Paracetamol then exerts its analgesic effects through a complex mechanism that is not fully understood but is thought to involve central and peripheral actions.

G cluster_propacetamol Propacetamol Metabolism cluster_paracetamol_action Paracetamol Mechanism of Action Propacetamol Propacetamol Paracetamol Paracetamol Propacetamol->Paracetamol Plasma Esterases Diethylglycine Diethylglycine Propacetamol->Diethylglycine Plasma Esterases Paracetamol_central Paracetamol (in CNS) COX_inhibition Inhibition of COX-1 and COX-2 (in CNS) Paracetamol_central->COX_inhibition Serotonergic_pathway Activation of Descending Serotonergic Pathways Paracetamol_central->Serotonergic_pathway Endocannabinoid_system Interaction with Endocannabinoid System Paracetamol_central->Endocannabinoid_system Analgesia Analgesic Effect COX_inhibition->Analgesia Serotonergic_pathway->Analgesia Endocannabinoid_system->Analgesia

Caption: Metabolism of propacetamol and the proposed mechanisms of action for its active metabolite, paracetamol.

Representative Experimental Workflow for a Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial evaluating the efficacy of propacetamol for postoperative pain.

G start Patient Recruitment (Postoperative Pain) screening Inclusion/Exclusion Criteria Screening start->screening randomization Randomization screening->randomization group_a Group A: Propacetamol randomization->group_a Arm 1 group_b Group B: Placebo/Active Comparator randomization->group_b Arm 2 treatment Treatment Administration group_a->treatment group_b->treatment assessment Pain Assessment (VAS/NRS) & Adverse Event Monitoring treatment->assessment data_analysis Data Analysis assessment->data_analysis

Caption: A typical workflow for a randomized controlled trial comparing propacetamol to a control group.

References

A Head-to-Head Comparison of Propacetamol and Ketorolac for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two commonly used intravenous analgesics: propacetamol (B1218958), a prodrug of paracetamol (acetaminophen), and ketorolac (B1673617), a non-steroidal anti-inflammatory drug (NSAID). This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by presenting objective performance data, detailed experimental methodologies, and visualizations of their mechanisms of action.

Executive Summary

Propacetamol and ketorolac are both effective non-opioid options for the management of moderate to severe pain, particularly in the postoperative setting. Clinical evidence suggests that propacetamol and ketorolac have comparable analgesic efficacy.[1][2][3] However, they differ significantly in their mechanisms of action, pharmacokinetic profiles, and adverse effect profiles. Ketorolac, a potent non-selective cyclooxygenase (COX) inhibitor, carries a higher risk of platelet dysfunction and gastrointestinal side effects.[3] Propacetamol, which acts primarily on the central nervous system, is associated with fewer of these side effects but has been linked to a higher incidence of injection site pain.[2] The choice between these two agents should be guided by the patient's clinical status, comorbidities, and the specific therapeutic goal.

Analgesic Efficacy: A Quantitative Comparison

Multiple clinical trials have directly compared the analgesic efficacy of propacetamol and ketorolac in various surgical settings. The following tables summarize key quantitative data from these studies.

Parameter Propacetamol Ketorolac Study Population Key Findings
Time to Onset of Analgesia ~8 minutes~10-14 minutesPost-total hip or knee replacementPropacetamol showed a trend towards a faster onset of action, though the difference was not always statistically significant.[2]
Duration of Analgesia ~3.5 - 5 hours~6 hours (dose-dependent)Post-total hip or knee replacementKetorolac generally provides a longer duration of analgesia compared to a single dose of propacetamol.[2]
Visual Analog Scale (VAS) Scores Significant reduction post-administrationSignificant reduction post-administrationPostoperative abdominal and gynecologic surgeryBoth drugs demonstrated comparable reductions in VAS scores at various time points post-surgery.[1][3]
Rescue Analgesic Requirement Comparable to ketorolacComparable to propacetamolPostoperative abdominal and gynecologic surgeryThe need for rescue opioid medication was similar between the two groups in several studies.[1][3]

Table 1: Comparative Analgesic Efficacy of Propacetamol and Ketorolac

Pharmacokinetic Profiles

The pharmacokinetic properties of propacetamol and ketorolac influence their dosing regimens and clinical utility. Propacetamol is rapidly hydrolyzed in the plasma to its active metabolite, paracetamol.

Parameter Propacetamol (as Paracetamol) Ketorolac
Time to Peak Plasma Concentration (Tmax) ~15 minutes (end of infusion)[4]~30-60 minutes[5]
Peak Plasma Concentration (Cmax) Dose-dependentDose-dependent
Area Under the Curve (AUC) Dose-proportionalDose-proportional
Elimination Half-life ~2.5 - 3.5 hours~4-6 hours[5]
Metabolism Hepatic (glucuronidation and sulfation)Hepatic (glucuronidation and oxidation)[5]
Excretion Primarily renalPrimarily renal[5]

Table 2: Comparative Pharmacokinetic Parameters

Safety and Tolerability

The adverse effect profiles of propacetamol and ketorolac are distinct and are a critical consideration in drug selection.

Adverse Effect Propacetamol Ketorolac Key Considerations
Injection Site Pain Higher incidence reported (up to 28%)[2]Lower incidenceA notable disadvantage of propacetamol administration.
Platelet Dysfunction Minimal and reversible effects[1]Significant inhibition of platelet aggregation[1]Ketorolac should be used with caution in patients with bleeding disorders or those undergoing procedures with a high risk of hemorrhage.
Gastrointestinal Effects Low riskIncreased risk of peptic ulcers and GI bleedingA major concern with NSAID use, including ketorolac.
Renal Effects Generally considered safe for renal functionPotential for nephrotoxicity, especially with long-term use or in at-risk patientsRenal function should be monitored in patients receiving ketorolac.
Cardiovascular Effects Generally considered safePotential for increased risk of cardiovascular thrombotic events (class effect for NSAIDs)Caution is advised in patients with or at high risk for cardiovascular disease.

Table 3: Comparative Adverse Effect Profiles

Mechanisms of Action

The distinct mechanisms of action of propacetamol and ketorolac underlie their therapeutic effects and side-effect profiles.

Ketorolac: Non-selective COX Inhibition

Ketorolac exerts its analgesic, anti-inflammatory, and antipyretic effects by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[6] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[7][8]

Ketorolac_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Pain_Inflammation Pain & Inflammation Prostaglandins_Thromboxanes->Pain_Inflammation Platelet_Aggregation Platelet Aggregation Prostaglandins_Thromboxanes->Platelet_Aggregation GI_Protection GI Mucosal Protection Prostaglandins_Thromboxanes->GI_Protection Ketorolac Ketorolac Ketorolac->COX1 Ketorolac->COX2

Ketorolac's non-selective inhibition of COX-1 and COX-2.
Propacetamol: A Central and Multi-faceted Mechanism

Propacetamol is a prodrug that is rapidly hydrolyzed to paracetamol. The analgesic mechanism of paracetamol is complex and not fully elucidated, but it is known to act primarily within the central nervous system.[1] Its actions are thought to involve:

  • Central COX Inhibition: Paracetamol is a weak inhibitor of COX enzymes in peripheral tissues but is more active in the central nervous system where the peroxide tone is lower.[9]

  • Serotonergic Pathway Modulation: Paracetamol enhances the activity of the descending serotonergic inhibitory pathways, which play a crucial role in pain modulation.[9][10]

  • Endocannabinoid System Interaction: A metabolite of paracetamol, AM404, is formed in the brain and is thought to indirectly activate cannabinoid CB1 receptors, contributing to its analgesic effect.[11][12]

Propacetamol_Pathway cluster_periphery Periphery cluster_cns Central Nervous System (CNS) Propacetamol Propacetamol (IV) Paracetamol_Plasma Paracetamol (Plasma) Propacetamol->Paracetamol_Plasma Plasma Esterases Paracetamol_CNS Paracetamol (CNS) Paracetamol_Plasma->Paracetamol_CNS Crosses Blood-Brain Barrier Central_COX Central COX Inhibition Paracetamol_CNS->Central_COX Serotonergic_Pathway Descending Serotonergic Pathway Paracetamol_CNS->Serotonergic_Pathway Enhances Endocannabinoid_System Endocannabinoid System (via AM404) Paracetamol_CNS->Endocannabinoid_System Metabolized to AM404 Analgesia Analgesia Central_COX->Analgesia Serotonergic_Pathway->Analgesia Endocannabinoid_System->Analgesia

Propacetamol's conversion and central analgesic mechanisms.

Experimental Protocols

The following section outlines the general methodologies employed in the clinical trials comparing propacetamol and ketorolac. These are intended to provide an overview of the experimental design. For detailed protocols, readers are encouraged to consult the original publications.

Representative Study Design for Analgesic Efficacy

A common experimental workflow for comparing the analgesic efficacy of propacetamol and ketorolac in a postoperative setting is depicted below.

Experimental_Workflow Patient_Recruitment Patient Recruitment (e.g., Post-operative pain) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: Propacetamol Infusion Randomization->Group_A Group_B Group B: Ketorolac Infusion Randomization->Group_B Group_C Group C: Placebo Infusion Randomization->Group_C Pain_Assessment Pain Assessment (e.g., VAS scores at T0, T1, T2...) Group_A->Pain_Assessment Group_B->Pain_Assessment Group_C->Pain_Assessment Rescue_Medication Record Rescue Medication Usage Pain_Assessment->Rescue_Medication Adverse_Events Monitor and Record Adverse Events Rescue_Medication->Adverse_Events Data_Analysis Statistical Analysis Adverse_Events->Data_Analysis

A typical experimental workflow for a comparative analgesic trial.

Key Methodological Components:

  • Study Design: Most studies employ a randomized, double-blind, placebo- or active-controlled design to minimize bias.[2][3]

  • Patient Population: Typically includes adult patients undergoing a specific type of surgery (e.g., orthopedic, abdominal, gynecologic) who are experiencing moderate to severe postoperative pain.[1][2][3]

  • Intervention: Intravenous administration of a single dose of propacetamol (e.g., 2g) or ketorolac (e.g., 30mg or 60mg).[2][3] Doses are often prepared in identical intravenous bags to maintain blinding.

  • Pain Assessment: Pain intensity is measured at baseline and at regular intervals post-administration using a validated scale, most commonly the Visual Analog Scale (VAS).

  • Rescue Medication: Patients are typically allowed access to rescue medication (e.g., morphine via patient-controlled analgesia - PCA) if the study drug does not provide adequate pain relief. The total amount of rescue medication consumed is a key outcome measure.[2]

  • Adverse Event Monitoring: All adverse events, with a particular focus on injection site reactions, gastrointestinal symptoms, and bleeding, are systematically recorded.

Conclusion

Both propacetamol and ketorolac are valuable tools in the non-opioid analgesic armamentarium. Their analgesic efficacy is largely comparable in the acute pain setting. The decision to use one over the other should be based on a careful consideration of their distinct pharmacological profiles. Ketorolac's potent anti-inflammatory action and longer duration of analgesia may be advantageous in certain clinical scenarios. However, its potential for platelet inhibition and gastrointestinal toxicity necessitates careful patient selection. Propacetamol's favorable safety profile, particularly its lack of significant effects on platelet function and the gastrointestinal tract, makes it a suitable option for a broader range of patients, although the potential for injection site pain should be considered. Future research should focus on direct, large-scale comparative trials across diverse surgical populations to further delineate the optimal clinical positioning of these two important analgesics.

References

Intravenous Paracetamol Demonstrates Equivalent Bioavailability to Propacetamol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of pharmacokinetic data confirms that intravenous paracetamol is bioequivalent to its prodrug, propacetamol (B1218958), offering a comparable therapeutic profile for clinical researchers and drug development professionals. This guide synthesizes key experimental findings on the bioavailability of these two intravenous formulations.

Propacetamol, a prodrug of paracetamol (acetaminophen), was developed to enable intravenous administration for rapid and reliable achievement of therapeutic plasma concentrations. Following intravenous infusion, propacetamol is rapidly and completely hydrolyzed by plasma esterases into paracetamol and diethylglycine. This bioconversion is a critical step in its mechanism of action, as paracetamol is the therapeutically active molecule.

Comparative Pharmacokinetics

Studies directly comparing the pharmacokinetic profiles of intravenous propacetamol and intravenous paracetamol have established their bioequivalence. A key study demonstrated that 1 g of paracetamol administered as a 10 mg/mL solution is bioequivalent to 2 g of propacetamol (which corresponds to 1 g of paracetamol).

The primary endpoints for bioequivalence assessment are the area under the plasma concentration-time curve (AUC), which represents the total drug exposure, and the maximum plasma concentration (Cmax). The time to reach maximum concentration (Tmax) is also a key parameter. For intravenous formulations, Tmax is typically observed at the end of the infusion period.

Table 1: Comparative Pharmacokinetic Parameters of Intravenous Paracetamol and Propacetamol

ParameterIntravenous Paracetamol (1 g)Intravenous Propacetamol (2 g, equivalent to 1 g paracetamol)Bioequivalence Ratio (90% CI)
Cmax --1.20 (1.11-1.31)
AUCinf --1.13 (1.10-1.16)
Tmax Identical for both formulationsIdentical for both formulations-

Data derived from a bioequivalence study comparing a new paracetamol solution for injection and propacetamol after single intravenous infusion in healthy subjects.[1] The confidence intervals for both Cmax and AUCinf fell within the acceptable bioequivalence range.[1]

Intravenous administration of either propacetamol or paracetamol circumvents the variability in absorption observed with oral formulations, leading to more predictable plasma concentrations.[2][3] Studies have shown that intravenous administration achieves therapeutic concentrations more rapidly and with less inter-individual variation compared to oral administration.[3][4]

Experimental Protocols

The determination of bioequivalence and the characterization of pharmacokinetic profiles rely on robust experimental designs and analytical methods.

Bioequivalence Study Design

A typical experimental design to compare the bioavailability of two intravenous formulations is a randomized, single-dose, three-period crossover study in healthy volunteers.[1]

  • Subjects: A cohort of healthy male volunteers is typically recruited.[1]

  • Dosing: Each subject receives a single intravenous infusion of each of the study drugs (e.g., 1 g intravenous paracetamol and 2 g propacetamol) and a reference formulation, with a washout period of at least one week between each administration period.[1]

  • Infusion: The drugs are administered as a 15-minute intravenous infusion.[5]

  • Blood Sampling: Venous blood samples are collected at predetermined time points before, during, and after the infusion to characterize the plasma concentration-time profile of paracetamol.

  • Bioanalysis: Plasma concentrations of paracetamol are quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) coupled with ultraviolet detection.[6][7]

Signaling Pathway and Metabolic Conversion

The clinical efficacy of propacetamol is entirely dependent on its conversion to paracetamol. The following diagram illustrates this metabolic pathway and the subsequent mechanism of action of paracetamol.

G cluster_0 Bloodstream cluster_1 Central Nervous System Propacetamol Intravenous Propacetamol Paracetamol Paracetamol Propacetamol->Paracetamol Hydrolysis COX Cyclooxygenase (COX) Enzymes Paracetamol->COX Inhibition Esterases Plasma Esterases Esterases->Propacetamol Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Catalyzes Analgesia Analgesic Effect Prostaglandins->Analgesia Modulates Pain Perception

Caption: Metabolic conversion of propacetamol and mechanism of action of paracetamol.

The following diagram illustrates a typical experimental workflow for a bioequivalence study.

G cluster_0 Study Design cluster_1 Data Collection cluster_2 Analysis A Subject Recruitment B Randomization A->B C Drug Administration (Crossover) B->C D Blood Sampling C->D E Plasma Separation D->E F HPLC Analysis E->F G Pharmacokinetic Modeling F->G H Statistical Analysis G->H

References

Safety Operating Guide

Personal protective equipment for handling Propacetamol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Propacetamol hydrochloride. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

This compound is a water-soluble prodrug of paracetamol and should be handled with care in a laboratory setting.[1][2][3] One safety data sheet classifies it as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[4] Therefore, adherence to proper safety protocols is essential.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the most critical measure to prevent direct contact and exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety practices and information from safety data sheets.[4][5][6][7]

Protection Type Specific Recommendations Standard/Specification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[5]
Hand Protection Chemical-resistant, impervious gloves must be worn. Inspect gloves prior to use.Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[5]
Skin and Body Protection Wear a protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[6] Impervious clothing is recommended.[4]Not specified.
Respiratory Protection Use only in a well-ventilated area with appropriate exhaust ventilation.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[5]Not specified.

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is recommended to control exposure.[4][5]

  • Ensure that a safety shower and an eyewash station are readily accessible.[4]

Safe Handling Practices:

  • Avoid contact with eyes, skin, and clothing.[4][5]

  • Avoid the formation of dust and aerosols.[4][5]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[4]

  • Wash hands thoroughly after handling the substance.[4]

Storage:

  • Keep the container tightly sealed.[4][5]

  • Store in a dry, cool, and well-ventilated place.[4][5] The recommended storage temperature is 4°C.[4]

  • For solutions, store at -80°C for up to one year or -20°C for up to one month.[1]

Emergency Procedures and Disposal Plan

Spill Response:

In the event of a spill, follow these procedural steps to ensure safety and proper cleanup.

Spill_Response_Workflow cluster_InitialActions Immediate Actions cluster_PPE Don PPE cluster_Containment Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Area Alert Alert Personnel Evacuate->Alert Ventilate Ensure Ventilation Alert->Ventilate PPE_Full Wear Full PPE: - Respirator - Goggles - Impervious Gown - Double Gloves Ventilate->PPE_Full Contain Contain Spill PPE_Full->Contain Absorb Absorb with Inert Material (e.g., diatomite) Contain->Absorb Decontaminate Decontaminate Surfaces (e.g., with alcohol) Absorb->Decontaminate Collect Collect Contaminated Material Decontaminate->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

Caption: Workflow for managing a chemical spill of this compound.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water.[4][5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[4]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][5]

Disposal Plan:

  • Dispose of the substance and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[4]

  • The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]

  • Do not allow the chemical to enter drains or water courses.[4][5]

  • Contaminated packaging should be handled in the same manner as the product itself.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propacetamol hydrochloride
Reactant of Route 2
Reactant of Route 2
Propacetamol hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.